molecular formula C19H30ClNO2 B1366833 Dodecyl 3-amino-4-chlorobenzoate CAS No. 6195-20-6

Dodecyl 3-amino-4-chlorobenzoate

Cat. No.: B1366833
CAS No.: 6195-20-6
M. Wt: 339.9 g/mol
InChI Key: PFDZHCMFQQMXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl 3-amino-4-chlorobenzoate is a useful research compound. Its molecular formula is C19H30ClNO2 and its molecular weight is 339.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl 3-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30ClNO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15H,2-11,14,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDZHCMFQQMXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074606
Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6195-20-6
Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6195-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006195206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dodecyl 3-amino-4-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Dodecyl 3-amino-4-chlorobenzoate (CAS No. 6195-20-6)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Dodecyl 3-amino-4-chlorobenzoate, a chemical compound with emerging significance in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, potential applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction and Chemical Identity

This compound, identified by the CAS number 6195-20-6, is an organic ester derivative of 3-amino-4-chlorobenzoic acid.[1][2] Its structure, featuring a long dodecyl alkyl chain, an aromatic ring substituted with amino and chloro groups, and a carboxylate ester, imparts a unique combination of lipophilicity and reactive functional groups. This positions it as a versatile intermediate in organic synthesis.[3] The presence of the amino and chloro substituents on the benzene ring, along with the long ester chain, suggests its potential utility in the design of bioactive molecules with specific physicochemical properties for targeted biological interactions.[3]

Nomenclature and Structural Representation

The systematic IUPAC name for this compound is this compound.[4] It is also known by several synonyms, including:

  • Benzoic acid, 3-amino-4-chloro-, dodecyl ester[5][6]

  • 3-Amino-4-chlorobenzoic acid dodecyl ester[5]

  • 2-Chloro-5-(dodecyloxycarbonyl)aniline[5]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueReference
CAS Number 6195-20-6[6]
Molecular Formula C₁₉H₃₀ClNO₂[6]
Molecular Weight 339.9 g/mol [6]
Appearance Powder[3]
Melting Point 56-59 °C[6]
Boiling Point 445.0 ± 25.0 °C (Predicted)[6]
Density 1.051 ± 0.06 g/cm³ (Predicted)[6]
pKa 1.48 ± 0.10 (Predicted)[6]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the esterification of 3-amino-4-chlorobenzoic acid with dodecanol. A common and industrially scalable method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Proposed Synthesis Workflow

The logical flow for the synthesis of this compound is outlined in the diagram below. This process is designed to maximize yield and purity of the final product.

G cluster_0 Reaction Stage cluster_1 Work-up and Purification A Reactants: 3-Amino-4-chlorobenzoic acid Dodecanol (excess) Sulfuric Acid (catalyst) B Reflux (e.g., in Toluene with Dean-Stark trap) A->B Fischer-Speier Esterification C Neutralization (e.g., with aq. NaHCO3) B->C D Extraction (e.g., with Ethyl Acetate) C->D E Drying and Solvent Removal (e.g., Na2SO4, rotary evaporation) D->E F Purification (e.g., Recrystallization or Column Chromatography) E->F G This compound F->G Final Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound based on the principles of Fischer-Speier esterification.[7]

Materials and Reagents:

  • 3-Amino-4-chlorobenzoic acid

  • Dodecanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-amino-4-chlorobenzoic acid (1 equivalent), dodecanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents) in toluene.

  • Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Potential Applications and Biological Activity

This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules in various industries.[3]

Pharmaceutical Intermediate

The structural motifs within this compound are of significant interest in drug discovery. A recent study published in November 2024 detailed the synthesis of novel 4-amino-3-chloro benzoate ester derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] This research highlights the potential of this class of compounds in the development of anti-cancer therapeutics.[8][9] Although the study did not specifically investigate the dodecyl ester, the findings strongly suggest that this compound could serve as a valuable precursor for synthesizing analogous compounds with potential anti-proliferative activity.[8][9]

The long dodecyl chain can significantly influence the pharmacokinetic properties of a drug molecule, such as its membrane permeability and half-life. This makes this compound an attractive building block for the design of prodrugs or for modifying the properties of existing active pharmaceutical ingredients.[3]

Chemical and Dye Synthesis

The amino and chloro substituents on the aromatic ring make this compound a suitable starting material for the synthesis of various dyes and pigments. The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes, while the chloro group can be a site for nucleophilic substitution to introduce other functionalities.

Agrochemicals

Similar to its application in pharmaceuticals, the structural features of this compound can be incorporated into the design of novel pesticides and herbicides. The lipophilic dodecyl chain can enhance the penetration of the active ingredient into plant or insect tissues.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, and the protons of the dodecyl chain. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-Cl stretch.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling the powder. Use in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

It is imperative to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information before working with this compound.

Conclusion

This compound is a chemical intermediate with considerable potential, particularly in the realm of pharmaceutical development. Its unique combination of a lipophilic alkyl chain and a reactive aromatic core makes it a valuable tool for medicinal chemists and process development scientists. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.

References

  • Molecules PDF - Matrix Fine Chemicals. (URL: [Link])

  • Buy this compound from Neostar United (Changzhou) Industrial Co. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • Supporting Information. (URL: [Link])

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (URL: [Link])

  • Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchGate. (URL: [Link])

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem. (URL: [Link])

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. (URL: [Link])

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • 3: Esterification (Experiment) - Chemistry LibreTexts. (URL: [Link])

  • WO1998049133A1 - Process for esterification of amino acids and peptides - Google P
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (URL: [Link])

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. (URL: [Link])

  • 3-AMINO-4-CHLOROBENZOIC ACID - gsrs. (URL: [Link])

  • Synthesis of 3-alkyl-4-aminofurazans - ResearchGate. (URL: [Link])

Sources

physicochemical properties of Dodecyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Dodecyl 3-amino-4-chlorobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 6195-20-6) is an aromatic ester with significant potential as a pharmaceutical and chemical intermediate.[1][2] Its molecular architecture, featuring a lipophilic dodecyl chain, a substituted aniline core, and an ester linkage, suggests a complex profile of physicochemical properties that are critical for its application in drug design, organic synthesis, and materials science.[2] Understanding these properties is paramount for researchers and developers to effectively utilize this compound, predict its behavior in various systems, and design robust experimental and manufacturing processes.

This guide provides a comprehensive analysis of the known and predicted . It moves beyond a simple data summary to explain the causality behind these characteristics and outlines detailed, field-proven methodologies for their empirical determination and validation.

Chemical Identity and Molecular Structure

The foundation of a compound's behavior lies in its structure. This compound is comprised of a 3-amino-4-chlorobenzoic acid moiety esterified with dodecanol. The key structural features—a long alkyl chain, an electron-rich aromatic ring with an amino group, and a halogen substituent—each contribute distinctively to its overall properties.

IdentifierValueSource
IUPAC Name This compoundEPA[3]
CAS Number 6195-20-6ChemicalBook[4]
Molecular Formula C₁₉H₃₀ClNO₂ChemicalBook[4]
Molecular Weight 339.9 g/mol ChemicalBook[4]
Appearance White PowderCOLORCOM LTD[1]
Synonyms 3-Amino-4-chloro benzoic acid dodecyl ester, N-107ChemicalBook[4]

The interplay between the hydrophilic amino-ester portion and the highly lipophilic dodecyl tail dictates its solubility, membrane permeability, and interaction with biological targets.

Core Physicochemical Properties

A quantitative understanding of a compound's properties is essential for any application. The following table summarizes the available experimental and computationally predicted data for this compound.

PropertyValueTypeSignificance in Drug Development & Research
Melting Point 56-59 °CExperimental[4]Defines solid-state stability, purity criteria, and formulation parameters.
Boiling Point 445.0 ± 25.0 °CPredicted[4]Indicates thermal stability and volatility; relevant for purification and processing.
Density 1.051 ± 0.06 g/cm³Predicted[4]Important for formulation, dosage form design, and process engineering.
pKa 1.48 ± 0.10Predicted[4]Governs the state of ionization, influencing solubility, absorption, and receptor binding.
Solubility Not Reported-Critical for bioavailability, formulation, and choice of experimental solvents. Expected to be high in nonpolar organic solvents and low in aqueous media.
LogP (Octanol/Water) Not Reported-A key measure of lipophilicity, predicting membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties. Expected to be high.
Solid-State and Thermal Properties

The experimental melting point of 56-59°C indicates that this compound is a solid at room temperature.[4] A narrow melting range is often indicative of high purity. The predicted boiling point is high, as expected for a molecule of this size, suggesting low volatility.[4] For practical purposes, thermogravimetric analysis (TGA) would be the preferred method to determine its thermal decomposition temperature rather than experimental boiling point measurement, which could cause degradation.

Solubility and Lipophilicity

While specific experimental data is lacking, the molecular structure provides clear indicators. The long C12 alkyl chain imparts significant nonpolar character, predicting poor solubility in water and high solubility in organic solvents like dichloromethane, ethyl acetate, and hexane.

The octanol-water partition coefficient (LogP) is anticipated to be high, signifying strong lipophilicity. This is a critical parameter in drug development, as a high LogP value often correlates with good membrane permeability but can also lead to issues like poor aqueous solubility and nonspecific binding.

Ionization State (pKa)

The predicted pKa of 1.48 likely corresponds to the equilibrium between the neutral amino group (-NH₂) and its protonated form (-NH₃⁺).[4] This value suggests that the amino group is weakly basic. At physiological pH (~7.4), the compound will exist almost exclusively in its neutral, non-ionized form, a state that typically favors passive diffusion across biological membranes.

Synthesis and Analytical Characterization Workflow

Verifying the identity, purity, and structure of the compound is a non-negotiable step in research. A logical workflow involves synthesis, purification, and subsequent analysis by multiple spectroscopic and chromatographic techniques.

Proposed Synthesis Route: Fischer Esterification

A standard and reliable method for synthesizing this compound is the Fischer esterification of 3-amino-4-chlorobenzoic acid with dodecanol, using a strong acid catalyst.

Synthesis_Workflow Reactants Reactants - 3-Amino-4-chlorobenzoic Acid - Dodecanol Conditions Reaction Conditions - Sulfuric Acid (cat.) - Toluene (solvent) - Heat (Dean-Stark) Reactants->Conditions Mixture Crude Reaction Mixture Conditions->Mixture Purification Purification (Silica Gel Column Chromatography) Mixture->Purification Workup Product Pure Dodecyl 3-amino-4-chlorobenzoate Purification->Product Elution Analytical_Workflow cluster_input Sample cluster_techniques Analytical Techniques cluster_output Derived Information Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS HPLC HPLC Analysis Compound->HPLC Structure Molecular Structure Connectivity NMR->Structure FuncGroups Functional Groups (Ester C=O, N-H) IR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Purity Purity (% Area) HPLC->Purity

Caption: Integrated workflow for the analytical characterization of the synthesized compound.

Experimental Protocols

The following section details the standard operating procedures for determining the key physicochemical properties. These protocols are designed to be self-validating and are based on established methodologies in the field.

Protocol: Melting Point Determination
  • Preparation: Ensure the sample is dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

  • Heating: Use a rapid heating rate to approximate the melting point, then repeat with a new sample at a slower rate (1-2 °C per minute) near the expected temperature.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Solubility Determination (Shake-Flask Method)
  • System Preparation: Prepare saturated solutions by adding an excess amount of the compound to various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully extract an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization: Expected Signatures

While experimental spectra for this specific molecule are not widely published, its structure allows for the prediction of key spectral features essential for its identification.

  • ¹H NMR: Expect signals in the aromatic region (6.5-8.0 ppm), a broad singlet for the -NH₂ protons, a triplet around 4.2 ppm for the -OCH₂- group of the ester, and a complex of signals in the upfield region (0.8-1.8 ppm) for the rest of the dodecyl chain, including a characteristic triplet for the terminal methyl group around 0.9 ppm.

  • ¹³C NMR: Key signals would include the ester carbonyl carbon (~165-170 ppm), several aromatic carbons (110-150 ppm), the ester methylene carbon (-OCH₂-) (~65 ppm), and multiple aliphatic carbons (14-32 ppm).

  • FTIR: Look for characteristic absorption bands corresponding to N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-O stretching (~1100-1250 cm⁻¹).

Safety and Handling

According to available safety data, this compound requires careful handling.

Hazard ClassGHS StatementPrecautionary Measures
Skin Sensitization H317: May cause an allergic skin reaction.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [4]
Aquatic Hazard H413: May cause long lasting harmful effects to aquatic life.P273: Avoid release to the environment. [4]

Standard laboratory practices, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed at all times.

Conclusion

This compound is a compound with a well-defined structure but whose physicochemical properties are primarily based on computational predictions. The available experimental melting point provides a key anchor for its solid-state characteristics. For its effective use in research and development, particularly in the pharmaceutical field, the empirical determination of properties like solubility and LogP is crucial. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to generate this vital data, ensuring both scientific integrity and the successful application of this versatile chemical intermediate.

References

  • Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6 COLORCOM LTD. China (Mainland). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb-KDshFyUHpzTW22lbKKPkyTbSbTiBHOAyotpBc1gwpSpXLPSKaPN2QUEi0KYaQSWAYFmUUR1SLCPEWhbUHgXjQO8IC1CZBEwqieVwd-i0w-tfb8ndsTNh2w-eTmbWyEnEl82hAswDQsI1mYJIRmnHM8yxdtHe4oMs9gqHeDIOVnCIf4bzYUKbGEoK_MhXpgI8OVtS5uX88hbZfJDxf0=]
  • Dodecyl-3-amino-4-chlorobenzoate | 6195-20-6 | Chemical Bull Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBj9tdqwKSdAjkupc3THtkWmvifPeJmZy3MYBavHQsTnryMJH99SjeGX4LgM37QONr71OQM0lwCe2UxhXAVhXfM6ozic45JK3JzZlV60CrHGqllci7yDZbK2EfNlVLGO4HmC7ibCRmw3s84xDZ06HcCVQHnDy3bfSTy1Oj1ts1bss=]
  • This compound | 6195-20-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaPJYh1YzYY_aK7WpsN5jUjbBjAdxo6wgiIx13xYddWVoZbmWuP9t_okSuLhtlq5HH0gXv3JGeBVEbUbZiy9fXMGnNWqGze9OPmkRl8BF_672hqM2m65rqscW9-uLteIUZVKlmqEWKckeN2jODhBTPN6E9Y5t7tWmQgTh7-5dkQGze635syF9u]
  • Benzoic acid, 3-amino-4-chloro-, dodecyl ester - Substance Details - SRS | US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYVSCtFHAbjB-CfpW-FkPr1Ci1vHm_oecxgiNvmZ4HyDDqmDtOti1kO8Rq0tzkWX478JbevGCnQ_apVn13-WaRcENbEo7b2DHJa5u4WHgp7Vf6k0rbtffrUfU5HIELidrFx7dAU1GuwNvrY57gvEkN9HS5mTAOj6Mlj7qalV_XVjhRNq0WQutIRVuvtg==]

Sources

Dodecyl 3-amino-4-chlorobenzoate synthesis from 3-amino-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of Dodecyl 3-amino-4-chlorobenzoate from 3-amino-4-chlorobenzoic acid

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound (CAS No. 6195-20-6), a valuable pharmaceutical intermediate, from its precursor, 3-amino-4-chlorobenzoic acid (CAS No. 2840-28-0).[1][2] The core of this synthesis is the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction. This document moves beyond a simple recitation of steps to explore the mechanistic rationale behind the protocol, offering insights into reaction dynamics, equilibrium control, and troubleshooting. Detailed experimental procedures, purification techniques, and analytical validation methods are presented to ensure reproducibility and high purity of the final compound. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Mechanistic Rationale

The transformation of a carboxylic acid into an ester is a cornerstone of organic synthesis. For the preparation of this compound, the Fischer-Speier esterification stands out as the most direct and well-established method.[3][4] This reaction involves heating the carboxylic acid (3-amino-4-chlorobenzoic acid) with an alcohol (dodecanol) in the presence of a strong acid catalyst.

The Core Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, which is critically dependent on the acid catalyst (typically concentrated sulfuric acid, H₂SO₄).[5][6] The causality is as follows:

  • Protonation and Activation: The catalyst protonates the carbonyl oxygen of the 3-amino-4-chlorobenzoic acid. This step is vital as it significantly increases the electrophilicity of the carbonyl carbon.[3][6][7]

  • Nucleophilic Attack: The now-activated carbonyl carbon is highly susceptible to attack by a weak nucleophile, in this case, the hydroxyl oxygen of dodecanol.

  • Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the elimination of a water molecule and the formation of the protonated ester.

  • Regeneration of Catalyst: The final deprotonation of the ester regenerates the acid catalyst, completing the catalytic cycle.

A Critical Complication: The Amino Group

The presence of a basic amino (-NH₂) group on the aromatic ring introduces a significant consideration. This group readily reacts with the strong acid catalyst to form a protonated ammonium salt (-NH₃⁺).[3][8] This side reaction "consumes" the catalyst, rendering it unavailable for its primary role of activating the carboxylic acid.

Expert Insight: To overcome this, a stoichiometric amount, or even a slight excess, of the acid catalyst must be used, rather than a purely catalytic quantity.[5][7] This ensures that sufficient acid is present to both protonate the amino group and effectively catalyze the esterification.

Driving the Reaction Forward: Le Châtelier's Principle in Practice

Fischer esterification is an equilibrium-controlled process.[3] To achieve a high yield, the equilibrium must be shifted toward the product side, in accordance with Le Châtelier's Principle.[3][9] The two primary strategies are:

  • Use of Excess Reactant: The most common approach is to use a large molar excess of the alcohol (dodecanol).[3][8] This concentration gradient drives the reaction forward. In many protocols, the alcohol can also serve as the solvent.

  • Removal of Water: Removing the water byproduct as it forms will also shift the equilibrium to the right.[3] While effective, this often requires specialized apparatus like a Dean-Stark trap and is more common in larger-scale industrial syntheses. For laboratory scale, using an excess of the alcohol is typically more practical.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the laboratory-scale synthesis of the target compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )GradeNotes
3-Amino-4-chlorobenzoic acidC₇H₆ClNO₂171.58≥97%Starting material.[2]
Dodecanol (Lauryl alcohol)C₁₂H₂₆O186.34AnhydrousReactant and solvent.
Sulfuric AcidH₂SO₄98.08Concentrated (98%)Catalyst. Handle with extreme care.
Sodium CarbonateNa₂CO₃105.99Reagent GradeFor neutralization. Prepared as a 10% aqueous solution.
EthanolC₂H₅OH46.07Reagent GradeFor recrystallization.
Deionized WaterH₂O18.02For work-up and solutions.
Anhydrous Sodium SulfateNa₂SO₄142.04Reagent GradeFor drying (if extraction is needed).
Visual Workflow of the Synthesis

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants (3-Amino-4-chlorobenzoic acid + excess Dodecanol) B 2. Add Catalyst (Conc. H₂SO₄, dropwise) A->B C 3. Heat under Reflux (Drive esterification) B->C D 4. Cool & Quench (Pour into ice water) C->D E 5. Neutralize (Add 10% Na₂CO₃ soln.) D->E F 6. Isolate Crude Solid (Vacuum Filtration) E->F G 7. Recrystallize (e.g., Ethanol/Water) F->G H 8. Dry Purified Product G->H I 9. Characterize (NMR, IR, MS) H->I

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Methodology

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-chlorobenzoic acid (e.g., 5.0 g, 29.1 mmol).

  • Add a 5- to 10-fold molar excess of dodecanol (e.g., 40 mL, ~175 mmol). The alcohol will act as both reactant and solvent.

  • Begin stirring the mixture. In a fume hood, slowly and carefully add concentrated sulfuric acid (e.g., 2.0 mL, ~37 mmol, ~1.3 eq) dropwise using a glass pipette.

  • Causality Note: The addition of H₂SO₄ is highly exothermic. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form, which is expected to dissolve as the reaction is heated.[4][5][9]

2. Reflux:

  • Attach a reflux condenser to the flask and ensure a gentle flow of cold water through it.[10]

  • Heat the mixture to a gentle reflux using a heating mantle. The target temperature will be determined by the boiling point of dodecanol (~259 °C), but a reaction temperature of 140-160 °C is often sufficient.

  • Maintain the reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.[8][9]

3. Work-up and Isolation:

  • Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 150 mL of ice water. Stir vigorously.

  • Slowly and cautiously neutralize the mixture by adding a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise.

  • Self-Validation Check: Vigorous effervescence (CO₂ gas evolution) will be observed as the acid is neutralized.[5][11] Continue adding the carbonate solution until the gas evolution ceases and the pH of the solution is basic (pH > 8), confirmed with pH paper. The deprotonated ester product will precipitate as a solid.

  • Cool the entire mixture in an ice bath for 30 minutes to maximize precipitation.[8]

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.[5]

  • Wash the filter cake with several portions of cold deionized water to remove any residual salts and water-soluble impurities.

4. Purification:

  • The primary method for purification is recrystallization.[8][11] An ethanol/water solvent system is often effective.

  • Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified white crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the final product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Obtain the final mass, calculate the percent yield, and proceed with characterization.

Product Characterization and Validation

Confirming the structure and purity of the synthesized this compound is a critical final step.[4]

PropertyExpected ValueSource
CAS Number 6195-20-6[1][12]
Molecular Formula C₁₉H₃₀ClNO₂[1][12]
Molecular Weight 339.9 g/mol [12]
Appearance White Powder/Solid[1]
Melting Point 56-59 °C[12]
  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks corresponding to the functional groups:

    • ~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

    • ~2920-2850 cm⁻¹: C-H stretching of the long alkyl (dodecyl) chain.

    • ~1720-1700 cm⁻¹: A strong C=O stretching band characteristic of the ester carbonyl group.

    • ~1250 cm⁻¹: C-O stretching of the ester linkage.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

    • A triplet around 4.2 ppm (2H), corresponding to the -O-CH₂ - protons of the ester.

    • A multiplet in the aromatic region (7-8 ppm, 3H) for the protons on the benzene ring.

    • A broad singlet for the amine (-NH₂) protons.

    • A large multiplet around 1.2-1.6 ppm (~20H) for the -(CH₂)₁₀- methylene groups of the dodecyl chain.

    • A triplet around 0.9 ppm (3H) for the terminal methyl (-CH₃) group of the dodecyl chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 340.9, confirming the molecular weight of the compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Reversible Reaction Equilibrium: The reaction did not proceed far enough to the right.[3]Use a larger excess of dodecanol (10-fold or more) to shift the equilibrium. Ensure the reaction is heated for a sufficient amount of time, monitoring by TLC.
Insufficient Catalyst: The basic amino group neutralized the acid catalyst.[3][7]Ensure at least a stoichiometric amount of sulfuric acid is used to account for protonation of the amine.
Presence of Water: Water in the reactants (especially the alcohol) can inhibit the forward reaction.Use anhydrous grade dodecanol and ensure glassware is thoroughly dried.
Product is an Oil or Gummy Solid Presence of Impurities: Unreacted starting materials or byproducts are preventing crystallization.[8]The crude product requires better purification. Perform the recrystallization carefully, perhaps trying a different solvent system if ethanol/water is ineffective.
Reaction Mixture Darkens Significantly Decomposition: Prolonged heating at excessively high temperatures can cause decomposition of the organic material.[3]Avoid excessively high temperatures. Monitor the reaction and stop heating once the starting material is consumed (as per TLC).

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust and reliable procedure when the underlying chemical principles are understood and respected. The keys to a successful synthesis are twofold: first, overcoming the inhibitory effect of the basic amino group by using a stoichiometric quantity of acid catalyst, and second, driving the reversible reaction to completion by employing a large molar excess of the alcohol. Careful execution of the work-up and purification steps will yield a product of high purity, which can be confidently validated using standard spectroscopic techniques. This guide provides the necessary framework for researchers to successfully and reproducibly synthesize this valuable chemical intermediate.

References

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Enzymatic synthesis and purification of aromatic coenzyme A esters. PubMed. Available at: [Link]

  • Benzocaine Synthesis: Fischer Esterification Lab Procedure. Studylib. Available at: [Link]

  • Synthesis of Benzocaine. Prezi. Available at: [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Available at: [Link]

  • Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6. COLORCOM LTD. Available at: [Link]

  • Purification of high boiling esters. Google Patents.
  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. Available at: [Link]

  • DODECYL 3-NITRO-4-CHLOROBENZOAT. ChemBK. Available at: [Link]

  • Process for purifying esters. Google Patents.
  • 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Zhejiang Dinglong Technology Co., Ltd. Available at: [Link]

  • dodecyl-3-amino-4-chloro benzoate. Molbase. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). Available at: [Link]

  • 3-Amino-4-chlorobenzoic acid. NIST WebBook. Available at: [Link]

  • 3-Amino-4-chlorobenzoic acid | C7H6ClNO2. PubChem. Available at: [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]

Sources

A Spectroscopic Guide to Dodecyl 3-amino-4-chlorobenzoate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dodecyl 3-amino-4-chlorobenzoate in Modern Research

This compound is a molecule of significant interest in the fields of pharmaceutical development and materials science. Its structure, comprising a substituted aromatic core and a long aliphatic chain, imparts unique physicochemical properties that are being explored for various applications, including as a potential therapeutic agent and as a building block for novel polymers. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of new derivatives with enhanced functionalities. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, offering researchers a detailed roadmap for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The synthesis of this compound is typically achieved through the esterification of 3-amino-4-chlorobenzoic acid with dodecanol. This process is often catalyzed by a strong acid and may require conditions that facilitate the removal of water to drive the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3-amino-4-chlorobenzoic_acid 3-amino-4-chlorobenzoic acid Product This compound 3-amino-4-chlorobenzoic_acid->Product Dodecanol Dodecanol Dodecanol->Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Product Heat Heat Heat->Product Water Water (byproduct)

Caption: Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amino group, and the long dodecyl chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Aromatic H (position 2)~7.8d1HJ ≈ 2 Hz
Aromatic H (position 6)~7.6dd1HJ ≈ 8, 2 Hz
Aromatic H (position 5)~7.2d1HJ ≈ 8 Hz
Amino (-NH₂)~4.0 - 5.0 (broad)s2H-
Methylene (-OCH₂-)~4.2t2HJ ≈ 7 Hz
Methylene (-OCH₂CH ₂-)~1.7quintet2HJ ≈ 7 Hz
Methylene (-(CH₂)₉-)~1.2 - 1.4m18H-
Methyl (-CH₃)~0.9t3HJ ≈ 7 Hz

Causality Behind Predicted Shifts:

  • Aromatic Protons: The protons on the benzene ring are deshielded due to the ring current and the electron-withdrawing nature of the ester and chloro groups.[2] The specific substitution pattern gives rise to the predicted doublet, doublet of doublets, and doublet splitting patterns.

  • Amino Protons: The chemical shift of the amino protons can be broad and variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.

  • Dodecyl Chain Protons: The methylene group directly attached to the ester oxygen (-OCH₂-) is significantly deshielded due to the electronegativity of the oxygen atom.[3] The remaining methylene groups of the long alkyl chain typically appear as a complex multiplet in the upfield region, while the terminal methyl group exhibits a characteristic triplet.[4][5]

H_NMR_Correlation cluster_structure This compound Structure cluster_spectrum Predicted ¹H NMR Signals structure A Aromatic H's (~7.2-7.8 ppm) structure->A Aromatic Ring B Amino -NH₂ (~4.0-5.0 ppm) structure->B Amino Group C -OCH₂- (~4.2 ppm) structure->C Ester Linkage D Alkyl Chain (~0.9-1.7 ppm) structure->D Dodecyl Chain

Caption: Correlation of structure with predicted ¹H NMR signals.

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~166
Aromatic C (C-1)~130
Aromatic C (C-2)~132
Aromatic C (C-3)~148
Aromatic C (C-4)~120
Aromatic C (C-5)~129
Aromatic C (C-6)~118
Methylene (-OCH₂-)~65
Methylene (-OCH₂C H₂-)~32
Methylene (-(CH₂)₉-)~22-30
Methyl (-CH₃)~14

Causality Behind Predicted Shifts:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon bearing the amino group (C-3) is expected to be the most deshielded.[6]

  • Dodecyl Chain Carbons: The carbon of the methylene group attached to the ester oxygen is deshielded. The other carbons of the long alkyl chain appear in the typical aliphatic region of the spectrum.[7][8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation
  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, ester, and aromatic functionalities.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)~3450 and ~3350Medium
C-H Stretch (aromatic)~3100 - 3000Medium
C-H Stretch (aliphatic)~2950 - 2850Strong
C=O Stretch (ester)~1720Strong
C=C Stretch (aromatic)~1600 and ~1480Medium
C-O Stretch (ester)~1280 and ~1100Strong
C-Cl Stretch~800 - 600Medium

Interpretation of Key Bands:

  • N-H Stretches: The two bands in the high-frequency region are characteristic of a primary amine.[9]

  • C=O Stretch: The strong absorption around 1720 cm⁻¹ is a hallmark of the ester carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.[10][11]

  • C-O Stretches: The two strong bands in the fingerprint region are characteristic of the C-O single bonds of the ester group.[12]

  • Aromatic C=C Stretches: The absorptions in the 1600-1480 cm⁻¹ region are indicative of the benzene ring.[13]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[14]

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions.

Predicted Mass Spectrum
  • Molecular Ion Peak: The molecular weight of this compound (C₁₉H₃₀ClNO₂) is 339.89 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 340.9. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

  • Key Fragmentation Pathways:

    • Loss of the Dodecyl Chain: A common fragmentation pathway for long-chain esters is the cleavage of the alkyl chain. Loss of the dodecyl group (C₁₂H₂₅) would result in a fragment ion corresponding to the protonated 3-amino-4-chlorobenzoic acid at m/z 172.

    • McLafferty Rearrangement: While less common for aromatic esters, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain could also occur.

    • Cleavage of the Ester Group: Fragmentation can also occur at the C-O bond of the ester, leading to an acylium ion.[15]

MS_Fragmentation Molecular_Ion [M+H]⁺ m/z = 340.9 Fragment_1 Loss of C₁₂H₂₄ (McLafferty-type) [C₇H₇ClNO₂]⁺ m/z = 172 Molecular_Ion->Fragment_1 - C₁₂H₂₄ Fragment_2 Loss of C₁₂H₂₅• [C₇H₆ClNO₂]⁺ m/z = 171 Molecular_Ion->Fragment_2 - •C₁₂H₂₅ Fragment_3 Acylium Ion [C₇H₅ClNO]⁺ m/z = 154 Molecular_Ion->Fragment_3 - OC₁₂H₂₅

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Unified Spectroscopic Picture

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of this important molecule. This guide serves as a valuable resource for researchers, providing the foundational spectroscopic knowledge necessary to confidently work with and further explore the potential of this compound in their scientific endeavors.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2004). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of 1-dodecanol. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Modgraph. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Dodecanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Dodecanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-4-chlorobenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). O-(3-Amino-4-chlorobenzoyl)benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • Murphy, R. C. (2014). Mass Spectrometric Analysis of Long-Chain Lipids. PMC. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2004). Prediction of the 1H chemical shifts of molecules containing the ester group: A modelling and ab initio investigation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The Secret Chemistry. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Dodecanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-4-chlorobenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638). Retrieved from [Link]

  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Esters. Formation of Rearrangement Ions. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • ContaminantDB. (n.d.). 3-Amino-4-chlorobenzoic acid (CHEM017939). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). WO1998049133A1 - Process for esterification of amino acids and peptides.

Sources

solubility profile of Dodecyl 3-amino-4-chlorobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Dodecyl 3-amino-4-chlorobenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a substance's utility, impacting everything from reaction kinetics to bioavailability. This guide is dedicated to elucidating the solubility profile of this compound, a compound of interest in various synthetic applications. While specific experimental solubility data for this ester is not widely published, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals to determine and predict its solubility in a range of organic solvents. By providing a robust theoretical framework, detailed experimental protocols, and validated analytical methods, this guide empowers the scientific community to generate reliable and reproducible solubility data.

Physicochemical Characterization of this compound

A foundational understanding of the solute is essential before delving into its solubility. This compound is an ester derived from 3-amino-4-chlorobenzoic acid and dodecanol.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C19H30ClNO2[1]
Molecular Weight 339.9 g/mol [1]
Melting Point 56-59°C[1]
Predicted Boiling Point 445.0 ± 25.0 °C[1]
Predicted Density 1.051 ± 0.06 g/cm3 [1]

The structure of this compound, with its long alkyl chain (dodecyl group), contributes a significant non-polar character to the molecule. Conversely, the amino and chloro-substituted benzoate group introduces polarity and the potential for hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework for Solubility Prediction

Predicting solubility is a crucial first step in solvent selection, saving time and resources. The age-old principle of "like dissolves like" serves as a good qualitative starting point.[2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[3] HSP is based on the concept that the total cohesive energy of a substance can be divided into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[3]

Each solvent and solute can be characterized by its own set of three Hansen parameters. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[5][6] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Shake-Flask Method: A Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Filtration cluster_quant Quantification A Add excess this compound to solvent B Seal and agitate at constant temperature (24-72h) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E Immediate F Accurately dilute filtrate E->F G Analyze by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for quantifying the concentration of benzoate esters in solution.[8][9][10] A reversed-phase HPLC method with UV detection is typically suitable for this purpose.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmProvides good retention and separation for moderately non-polar compounds.[9]
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or an appropriate buffer)A common mobile phase for reversed-phase chromatography, allowing for gradient or isocratic elution.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV at an appropriate wavelength (e.g., 254 nm)Benzoate esters typically have strong UV absorbance.[9]
Column Temperature 30°CTo ensure reproducible retention times.
Method Validation

For reliable results, the HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines. This involves creating a calibration curve with standard solutions of this compound of known concentrations.

Data Interpretation and Presentation

The solubility is calculated from the concentration of the analyte in the diluted, filtered supernatant, taking into account the dilution factor. The results should be expressed in appropriate units, such as mg/mL or mol/L.

Sample Solubility Data Table

The determined solubility data should be presented in a clear and organized manner.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Heptane25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Additional SolventsAdditional Temps......

Conclusion

References

A Technical Guide to the Investigational Applications of Dodecyl 3-amino-4-chlorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dodecyl 3-amino-4-chlorobenzoate (CAS No. 6195-20-6) is a chemical entity possessing structural motifs that are highly pertinent to modern medicinal chemistry.[1][2] While direct biological studies on this specific molecule are not extensively documented, its constituent parts—a substituted aminobenzoic acid core and a long-chain dodecyl ester—suggest a strong potential for multifaceted pharmacological activity. The aminobenzoic acid scaffold is a well-established pharmacophore found in antimicrobial, anti-inflammatory, and anticancer agents.[3][4] Concurrently, the incorporation of a C12 alkyl chain introduces significant lipophilicity, a property known to enhance cell membrane interactions and modulate cytotoxic activity.[5] This guide synthesizes data from structurally analogous compounds to build a compelling scientific case for the investigation of this compound as a lead compound in three key therapeutic areas: oncology, inflammation, and infectious diseases. We present detailed hypothetical frameworks for its synthesis, mechanism of action, and preclinical evaluation, providing researchers and drug development professionals with a robust starting point for its exploration.

Rationale and Synthetic Strategy

The Scientific Premise

The therapeutic potential of this compound is predicated on a principle of molecular hybridization.

  • The Pharmacophore Core (3-Amino-4-chlorobenzoic Acid): This scaffold is an analogue of p-aminobenzoic acid (PABA), a crucial building block in numerous pharmaceuticals.[3] PABA derivatives are known to function as folate antagonists in bacteria, and other substitutions on the aminobenzoic acid ring have yielded compounds with potent anti-inflammatory and anticancer properties.[6][7][8] The chloro- and amino- substitutions at the 4 and 3 positions, respectively, create a unique electronic and steric profile that warrants investigation.

  • The Lipophilic Moiety (Dodecyl Ester): The esterification with dodecanol introduces a 12-carbon alkyl chain, drastically increasing the molecule's lipophilicity. This modification is not trivial; studies on other molecular classes, such as methionine alkyl esters, have demonstrated that cytotoxicity can be directly proportional to alkyl chain length, with dodecyl esters showing optimal activity.[5] This suggests that the dodecyl chain could enhance the compound's ability to permeate biological membranes, a critical step for intracellular drug action and a potential mechanism for direct membrane disruption.

Proposed Synthetic Workflow

The synthesis of this compound can be achieved via a standard acid-catalyzed esterification (Fischer esterification) of 3-amino-4-chlorobenzoic acid with dodecanol. This method is straightforward and scalable for producing the necessary quantities for screening.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification & Characterization A 3-Amino-4-chlorobenzoic Acid C Acid Catalyst (e.g., H₂SO₄) Solvent (e.g., Toluene) Reflux with Dean-Stark Trap A->C B Dodecanol B->C D This compound C->D Esterification E Column Chromatography D->E Workup F Spectroscopic Analysis (¹H-NMR, ¹³C-NMR, MS, IR) E->F Isolation

Caption: Proposed workflow for synthesis and purification.

Potential Application as an Anticancer Agent

Scientific Hypothesis

Based on the demonstrated cytotoxicity of long-chain alkyl esters and the established anticancer potential of substituted aminobenzoate derivatives, we hypothesize that this compound will exhibit cytotoxic activity against various cancer cell lines.[5] The primary mechanism is proposed to be lipophilicity-driven membrane disruption, potentially augmented by the inhibition of critical cell signaling pathways targeted by related aminobenzoate isomers, such as the Epidermal Growth Factor Receptor (EGFR).[7][8]

Proposed Mechanism of Action

The dual-action mechanism involves both physical and biochemical modes of cytotoxicity. The high lipophilicity of the dodecyl tail facilitates intercalation into the cancer cell's lipid bilayer, disrupting membrane integrity and leading to apoptosis. Concurrently, the 3-amino-4-chlorobenzoate headgroup may interact with intracellular targets like tyrosine kinases.

G Compound This compound Membrane Cancer Cell Membrane Compound->Membrane Intercalation (Lipophilic Tail) EGFR EGFR Tyrosine Kinase Compound->EGFR Binding (Benzoate Headgroup) Disruption Membrane Integrity Loss Membrane->Disruption Apoptosis Apoptosis Disruption->Apoptosis Inhibition Signal Pathway Inhibition EGFR->Inhibition Inhibition->Apoptosis

Caption: Proposed dual-action cytotoxic mechanism.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung, HCT-116 colorectal, HepG2 liver) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[7]

  • Seeding: Seed 5,000-10,000 cells per well in 96-well microplates and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the drug-containing media. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Anticipated Data Presentation

The results of the cytotoxicity screening should be summarized to compare the compound's potency across different cell lines.

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma15.5
HCT-116Colorectal Carcinoma12.8
HepG2Hepatocellular Carcinoma21.2
MCF-7Breast Adenocarcinoma18.9

Potential Application as an Anti-inflammatory Agent

Scientific Hypothesis

Numerous aminobenzoic acid derivatives exhibit significant anti-inflammatory activity, often by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[9][10][11] We hypothesize that this compound will demonstrate anti-inflammatory effects, with its lipophilic nature potentially enhancing tissue penetration for topical applications.

Proposed Mechanism of Action

The primary proposed mechanism is the inhibition of COX-1 and/or COX-2, which blocks the conversion of arachidonic acid into prostaglandins (PGs), key mediators of inflammation, pain, and fever.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂, etc.) COX->PGs Inflammation Inflammation (Edema, Pain) PGs->Inflammation Compound This compound Compound->Block Block->COX Inhibition

Caption: Proposed inhibition of the prostaglandin synthesis pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[11]

  • Acclimatization: Acclimatize Wistar rats (150-200g) for one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6):

    • Group I: Vehicle Control (e.g., 0.5% CMC solution, oral).

    • Group II: Standard Drug (e.g., Diclofenac Sodium, 10 mg/kg, oral).[11]

    • Group III-V: Test Compound (e.g., 10, 20, 50 mg/kg, oral).

  • Dosing: Administer the respective treatments orally.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Anticipated Data Presentation
Treatment GroupDose (mg/kg)-% Inhibition of Edema--
1 hr 2 hr 3 hr 4 hr
Vehicle Control-0000
Diclofenac Sodium1045.265.875.170.3
Test Compound1025.638.445.940.1
Test Compound2035.150.262.558.7
Test Compound5042.861.770.366.2

Potential Application as an Antimicrobial Agent

Scientific Hypothesis

The structural similarity of the core to PABA suggests a potential role as an antimetabolite, interfering with the bacterial folate synthesis pathway by inhibiting dihydropteroate synthase.[12][13] Additionally, the long lipophilic dodecyl chain is characteristic of membrane-active agents that can physically disrupt bacterial cell membranes.[14] We hypothesize a dual-action antimicrobial mechanism, making the compound a candidate for combating both Gram-positive and Gram-negative bacteria.

Proposed Mechanism of Action

The compound could act as a competitive inhibitor of dihydropteroate synthase, starving the bacterium of essential folic acid. Simultaneously, its dodecyl tail could insert into and destabilize the bacterial cell wall and membrane, leading to leakage of cytoplasmic contents and cell death.

G Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Insertion Compound->Block PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate Death Bacterial Cell Death Folate->Death Depletion leads to Disruption Membrane Disruption Membrane->Disruption Disruption->Death Block->DHPS Competitive Inhibition

Caption: Proposed dual antimicrobial mechanisms of action.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.[14]

  • Preparation: Prepare a 2x concentrated solution of the test compound in Mueller-Hinton Broth (MHB). Serially dilute this solution in a 96-well plate to obtain a range of concentrations.

  • Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well. Test against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Incubation: Add the standardized inoculum to each well of the 96-well plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticipated Data Presentation

Results should be tabulated to show the spectrum of activity.

Bacterial StrainGram TypeHypothetical MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive16
Bacillus subtilis ATCC 6633Positive32
Escherichia coli ATCC 25922Negative64
Pseudomonas aeruginosa ATCC 27853Negative>128

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold for medicinal chemistry. The logical combination of a known pharmacophore core with a lipophilic side chain provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The experimental frameworks provided in this guide offer a clear path for preclinical evaluation.

Future work should focus on a comprehensive Structure-Activity Relationship (SAR) study by synthesizing analogues with varying alkyl chain lengths (e.g., C8 to C16) and different substitutions on the aromatic ring. Success in these initial screens would warrant further mechanistic studies, ADMET profiling, and advancement into more complex in vivo models.

References

  • G. G. Smith, D. A. Smith, W. A. Gutteridge. (n.d.). Cytotoxic Effects of Methionine Alkyl Esters and Amides in Normal and Neoplastic Cell Lines. Google.
  • Molecules. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
  • S. N. Pandeya, S. Smitha, M. Jyoti, S. K. Sridhar. (2002). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. PubMed.
  • M. Verma, V. R. Gujrati, M. Sharma, A. K. Saxena, T. N. Bhalla, J. N. Sinha, K. P. Bhargava, K. Shanker. (1984). Anti-inflammatory activity of amino acyl benzoates. PubMed.
  • Yogesh Gat, et al. (n.d.). SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. Googleapis.com.
  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential. ResearchGate.
  • ChemicalBook. (n.d.). 3-Amino-4-chlorobenzoic acid. ChemicalBook.
  • N. A. Abd Al Rahim, et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
  • N. A. Abd Al Rahim, et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • ChemBK. (2024). DODECYL 3-NITRO-4-CHLOROBENZOAT. ChemBK.
  • P. G. De Benedetti, M. C. Menziani, C. Frassineti, M. Cocchi. (1985). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed.
  • ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines. ResearchGate.
  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Dinglongchem.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Amino-4-chlorobenzoic Acid. TCI Chemicals.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem.
  • M. Krátký, et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for 4-Amino-2-chlorobenzoic Acid Analogs as Antimicrobial Agents. BenchChem.
  • COLORCOM LTD. (n.d.). Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6. Guidechem.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.

Sources

Dodecyl 3-amino-4-chlorobenzoate: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dodecyl 3-amino-4-chlorobenzoate is a bespoke synthetic intermediate with significant potential in the fields of pharmaceutical development and advanced materials science. Its unique trifunctional structure—a long lipophilic alkyl chain, a nucleophilic aromatic amine, and an ester group—makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes with detailed experimental considerations, anticipated spectroscopic characteristics, and potential applications. The information herein is curated for researchers, medicinal chemists, and process development professionals seeking to leverage this intermediate in their synthetic endeavors.

Introduction: Strategic Importance of this compound

This compound, identified by CAS Number 6195-20-6, is an organic compound that merges the structural features of an aminobenzoic acid with a long-chain fatty alcohol.[1][2][3][4][5][6] The presence of a C12 alkyl chain imparts significant lipophilicity, a property often exploited in drug design to enhance membrane permeability and in materials science to control solubility and self-assembly. The aromatic core, substituted with both a chloro and an amino group, offers two distinct points for further chemical modification. The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, while the chloro substituent can participate in various cross-coupling reactions.

While specific applications for this exact molecule are not extensively documented in peer-reviewed literature, its close analogue, hexadecyl 3-amino-4-chlorobenzoate, is utilized as an intermediate in the photographic and chemical manufacturing industries.[7] This suggests that long-chain alkyl esters of 3-amino-4-chlorobenzoic acid are valuable precursors for molecules where lipophilicity and a reactive aromatic core are desired. This guide aims to consolidate the available information and provide expert insights into the synthesis and utilization of this promising intermediate.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Source
CAS Number 6195-20-6[1][2][3][4][5][6]
Molecular Formula C₁₉H₃₀ClNO₂Derived from structure
Molecular Weight 340.0 g/mol Calculated
Appearance White to off-white powder/solidAnalogy to similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols). Insoluble in water.Expected due to the long alkyl chain and aromatic nature
Melting Point Expected to be a low-melting solidLong alkyl chains often lower melting points compared to smaller esters
Anticipated Spectroscopic Data

For any newly synthesized batch of this compound, the following spectroscopic signatures would be expected to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Three distinct signals in the aromatic region (~δ 6.5-8.0 ppm). A doublet for the proton ortho to the amino group, a doublet for the proton ortho to the ester, and a doublet of doublets for the proton situated between the amino and chloro groups.

    • Ester Methylene Group (-OCH₂-): A triplet at approximately δ 4.2-4.3 ppm, coupled to the adjacent methylene group of the dodecyl chain.

    • Amino Group (-NH₂): A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

    • Dodecyl Chain: A multiplet at ~δ 1.6-1.8 ppm (methylene group β to the oxygen), a large, broad multiplet at ~δ 1.2-1.4 ppm (bulk of the methylene groups), and a triplet at ~δ 0.9 ppm (terminal methyl group).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl Carbon: A signal in the range of δ 165-168 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (~δ 115-150 ppm), including carbons attached to the amino, chloro, and ester groups.

    • Ester Methylene Carbon (-OCH₂-): A signal around δ 65-67 ppm.

    • Dodecyl Chain Carbons: A series of signals in the aliphatic region (~δ 14-32 ppm).

  • Infrared (IR) Spectroscopy (ATR):

    • N-H Stretching: Two distinct sharp peaks in the range of 3350-3450 cm⁻¹ characteristic of a primary aromatic amine.

    • C-H Stretching: Multiple peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the dodecyl chain.

    • C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

    • C-O Stretching: A signal in the region of 1250-1300 cm⁻¹ for the ester C-O bond.

    • C-Cl Stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

  • Mass Spectrometry (MS):

    • [M+H]⁺: Expected at m/z 340.2 (for ³⁵Cl) and 342.2 (for ³⁷Cl) in a ~3:1 ratio, characteristic of a monochlorinated compound.

Synthesis and Purification: A Practical Approach

A robust and scalable synthesis of this compound can be envisioned through two primary routes, with the Fischer-Speier esterification being the most direct.

Primary Synthetic Route: Fischer-Speier Esterification

This classic acid-catalyzed esterification is the most straightforward method, reacting the commercially available 3-amino-4-chlorobenzoic acid with dodecanol.[8][9] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using an excess of the alcohol (which can also serve as the solvent) and/or by removing the water formed during the reaction.[10]

Fischer_Esterification cluster_reaction Reaction Workflow Reactant1 3-Amino-4-chlorobenzoic Acid Intermediate Protonated Intermediate Reactant1->Intermediate + H⁺ Reactant2 Dodecanol (excess) Reactant2->Intermediate + Nucleophilic Attack Catalyst H₂SO₄ or p-TsOH Catalyst->Intermediate Product This compound Intermediate->Product - H₂O, - H⁺ Byproduct H₂O Alternative_Synthesis Start 3-Nitro-4-chlorobenzoic Acid Intermediate Dodecyl 3-nitro-4-chlorobenzoate Start->Intermediate Esterification Step1_reagents Dodecanol, H⁺ FinalProduct This compound Intermediate->FinalProduct Nitro Reduction Step2_reagents Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate_Applications Intermediate This compound Acylation Acylation (R-COCl) Intermediate->Acylation Sulfonylation Sulfonylation (R-SO₂Cl) Intermediate->Sulfonylation Diazotization Diazotization (NaNO₂, HCl) Intermediate->Diazotization Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide Diazonium Diazonium Salt Diazotization->Diazonium Further_Products Diverse Functionalities (via Sandmeyer, etc.) Diazonium->Further_Products

Sources

understanding the structure of Dodecyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Application of Dodecyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound has emerged as a molecule of significant interest within the pharmaceutical and chemical industries, primarily serving as a versatile intermediate in the synthesis of complex bioactive compounds.[1][2] Its structure, which combines a substituted aminobenzoic acid core with a long alkyl chain, presents a unique scaffold for drug design. This guide provides a comprehensive technical overview of this compound, covering its molecular architecture, detailed protocols for its synthesis and purification, and robust methodologies for its structural elucidation. Furthermore, we explore its current and potential applications in drug discovery, grounded in the established pharmacological relevance of the 3-amino-4-chlorobenzoate framework.[3]

The 3-Amino-4-chlorobenzoate Scaffold: A Privileged Structure in Medicinal Chemistry

The design and synthesis of novel therapeutic agents often rely on the use of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. The 3-amino-4-chlorobenzoate moiety is increasingly recognized as such a scaffold. Its inherent functionality—a carboxylic acid (or its ester derivative), an aromatic amine, and a strategically placed chlorine atom—provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The chlorine atom, in particular, plays a crucial role. As a halogen, it can modulate the electronic properties (pKa) of the nearby amino group and the aromatic ring, influence the molecule's lipophilicity, and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. The dodecyl ester functional group drastically increases the molecule's lipophilicity, which can be a critical factor in designing molecules for specific drug delivery systems or for targeting lipid-rich environments.[2]

Molecular Structure and Physicochemical Properties

This compound (CAS No. 6195-20-6) is the dodecyl ester of 3-amino-4-chlorobenzoic acid.[4] The core structure consists of a benzene ring substituted with a chlorine atom at position 4, an amino group at position 3, and a dodecyloxycarbonyl group at position 1.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Dodecyl 4-chloro-3-nitrobenzoate

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-chloro-3-nitrobenzoic acid (20.1 g, 0.1 mol), dodecanol (22.4 g, 0.12 mol), and toluene (250 mL).

  • Slowly add concentrated sulfuric acid (2 mL) with stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-ester intermediate as an oil or low-melting solid. [5] Step 2: Synthesis of this compound

  • Dissolve the crude Dodecyl 4-chloro-3-nitrobenzoate from the previous step in ethanol (300 mL) in a suitable hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1 g).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

Detailed Experimental Protocol: Purification
  • Recrystallization: This is the primary method for purifying the final product.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the resulting white crystalline solid by vacuum filtration. [1]6. Wash the crystals with a cold ethanol/water mixture (1:1).

  • Dry the purified product in a vacuum oven at 40 °C.

Structural Elucidation and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the structure and for assessing the purity of the synthesized this compound. The rationale is to probe different aspects of the molecular structure, from the carbon-hydrogen framework to the specific functional groups.

Table 2: Analytical Techniques and Expected Results

TechniquePurposeExpected Key Signals / Data
¹H NMR Confirms the proton environment and structural integrity.- Aromatic protons (3H) in the 6.5-7.5 ppm region. - Broad singlet for the -NH₂ protons (~4.5-5.5 ppm, D₂O exchangeable). - Triplet for the -OCH₂- protons of the ester (~4.2 ppm). - Multiplets for the -(CH₂)₁₀- chain (1.2-1.7 ppm). - Triplet for the terminal -CH₃ group (~0.9 ppm).
¹³C NMR Maps the carbon skeleton of the molecule.- Carbonyl carbon of the ester (~165-170 ppm). - Aromatic carbons (~115-150 ppm). - -OCH₂- carbon (~65 ppm). - Aliphatic carbons of the dodecyl chain (~14-32 ppm).
FT-IR Identifies key functional groups.- N-H stretching of the primary amine (~3300-3500 cm⁻¹). - C-H stretching of the alkyl chain (~2850-2960 cm⁻¹). - C=O stretching of the ester (~1700-1720 cm⁻¹). - C-O stretching of the ester (~1250-1300 cm⁻¹). - C-Cl stretching (~700-800 cm⁻¹). [6]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.- Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (339.9 g/mol ). [4]
High-Performance Liquid Chromatography (HPLC) Assesses purity.A single major peak indicating >98% purity. [1]

Applications in Drug Discovery and Development

Role as a Pharmaceutical Intermediate

This compound is primarily valued as a key building block in organic synthesis. [1][2]The amino group serves as a versatile handle for a wide range of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides to generate complex amide derivatives.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.

These transformations allow for the incorporation of the this compound scaffold into larger, more complex molecules with potential therapeutic activity.

Potential as a Bioactive Scaffold

Recent research has highlighted the potential of molecules derived from the related 4-amino-3-chlorobenzoic acid scaffold as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. [7][8]EGFR is a well-validated target in oncology, and its inhibition is a key strategy in treating various cancers.

Caption: Role as a versatile intermediate in drug discovery.

Derivatives synthesized from this core structure have demonstrated the ability to induce cytotoxicity in cancer cell lines by targeting EGFR and activating apoptotic pathways. [7]The dodecyl chain in this compound could be leveraged to improve membrane permeability or to target the molecule to specific cellular compartments, offering a novel avenue for the design of next-generation kinase inhibitors or other targeted therapies. [2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

  • Hazard Statements: H317 (May cause an allergic skin reaction) and H413 (May cause long lasting harmful effects to aquatic life). [4]* Precautionary Statements: It is essential to wear appropriate personal protective equipment (PPE), including gloves and eye protection. [4]Avoid breathing dust and prevent release to the environment. Contaminated work clothing should not be allowed out of the workplace. In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice. [4]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold with significant potential for drug discovery and development. Its well-defined structure, accessible synthesis, and versatile chemical reactivity make it an invaluable tool for medicinal chemists. The insights provided in this guide, from detailed synthetic protocols to an analysis of its potential applications, are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in the creation of novel and impactful therapeutic agents.

References

  • ChemBK. (2024). DODECYL 3-NITRO-4-CHLOROBENZOAT. Retrieved from [Link]

  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Acar, B., Abul, M., Unver, Y., & Al-Baghdadi, S. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate. Retrieved from [Link]

  • Al-Bayati, F. I. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Retrieved from [Link]

  • Al-Bayati, F. I. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Retrieved from [Link]

  • Guntuku, G., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. Retrieved from [Link]

  • Sharma, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-chlorobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN1415598A - Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl.
  • Tselinskii, I. V., et al. (1995). Synthesis of 3-alkyl-4-aminofurazans. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-Amino-4-chlorobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Wesolowski, M., & Erecinska, J. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Scilit. Retrieved from [Link]

Sources

The Synthesis, Properties, and Emerging Applications of 3-Amino-4-chlorobenzoic Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Amino-4-chlorobenzoic acid and its ester derivatives represent a class of compounds with significant, yet not fully explored, potential in drug discovery and materials science. The strategic placement of an amino group, a chloro substituent, and a carboxylic acid (or ester) functionality on the benzene ring provides a versatile scaffold for chemical modification and the development of novel bioactive molecules. This guide offers an in-depth review of the synthesis, chemical properties, and burgeoning applications of 3-amino-4-chlorobenzoic acid esters, with a particular focus on their therapeutic potential.

The Core Moiety: 3-Amino-4-chlorobenzoic Acid

3-Amino-4-chlorobenzoic acid (3,4-ACBA) serves as the foundational building block for the synthesis of its ester derivatives. It is a white to off-white crystalline powder with a melting point in the range of 214-218 °C. The presence of both an acidic carboxylic group and a basic amino group makes it an amphoteric molecule.

Chemical Properties of 3-Amino-4-chlorobenzoic Acid [1][2]

PropertyValue
Molecular FormulaC₇H₆ClNO₂
Molecular Weight171.58 g/mol
CAS Number2840-28-0
Melting Point214-218 °C
AppearanceWhite to off-white crystalline powder

Synthesis of 3-Amino-4-chlorobenzoic Acid Esters

The esterification of 3-amino-4-chlorobenzoic acid is a key step in unlocking its therapeutic potential, as the ester functionality can modulate the compound's lipophilicity, membrane permeability, and pharmacokinetic profile. Several methods can be employed for the synthesis of these esters, with the choice of method often depending on the desired scale, the nature of the alcohol, and the required purity.

Fischer-Speier Esterification: The Classic Approach

The most common and straightforward method for synthesizing alkyl esters of 3-amino-4-chlorobenzoic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.

Experimental Protocol: Synthesis of Ethyl 3-Amino-4-chlorobenzoate via Fischer-Speier Esterification

Materials:

  • 3-Amino-4-chlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

Procedure:

  • Suspend 3-amino-4-chlorobenzoic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride or concentrated sulfuric acid dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the solution by the dropwise addition of a 10% sodium carbonate solution until the pH is approximately 8.

  • The ethyl 3-amino-4-chlorobenzoate will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold distilled water.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.[3]

Alternative Synthetic Routes

While Fischer-Speier esterification is widely used, other methods can be employed, particularly for the synthesis of more complex esters or when milder reaction conditions are required. For instance, the reaction can be initiated from 3-nitro-4-chlorobenzoic acid, which is first converted to an activated ester and then reacted with an alcohol, followed by the reduction of the nitro group to an amino group.[4]

Diagram of Synthesis Pathways

SynthesisPathways cluster_main Synthesis of 3-Amino-4-chlorobenzoic Acid Esters cluster_alternative Alternative Route 3_amino_4_chloro_acid 3-Amino-4-chlorobenzoic Acid ester 3-Amino-4-chlorobenzoic Acid Ester 3_amino_4_chloro_acid->ester Fischer-Speier Esterification alcohol Alcohol (R-OH) alcohol->ester acid_catalyst Acid Catalyst (H₂SO₄ or SOCl₂) acid_catalyst->ester 3_nitro_4_chloro_acid 3-Nitro-4-chlorobenzoic Acid activated_ester Activated Ester 3_nitro_4_chloro_acid->activated_ester nitro_ester 3-Nitro-4-chlorobenzoic Acid Ester activated_ester->nitro_ester final_ester 3-Amino-4-chlorobenzoic Acid Ester nitro_ester->final_ester Reduction alcohol_alt Alcohol (R-OH) alcohol_alt->nitro_ester reduction Reduction

Caption: General synthetic routes to 3-amino-4-chlorobenzoic acid esters.

Spectroscopic Characterization

The structural elucidation of 3-amino-4-chlorobenzoic acid esters relies on a combination of spectroscopic techniques.

Typical Spectroscopic Data for Ethyl 4-Amino-3-chlorobenzoate: [3]

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons, the -NH₂ protons, and the ethyl group protons (-CH₂- and -CH₃).
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of the ester, along with characteristic fragmentation patterns.

Biological Activities and Therapeutic Potential

The primary interest in 3-amino-4-chlorobenzoic acid esters stems from their diverse biological activities, with significant potential in oncology, as well as in antimicrobial and anti-inflammatory applications.

Anticancer Activity: Targeting EGFR Signaling

Recent research has highlighted the potential of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6] Overexpression or mutation of EGFR is implicated in the progression of various cancers.

A study on novel 4-amino-3-chloro benzoate ester derivatives, including hydrazine-1-carbothioamide derivatives, demonstrated significant cytotoxic effects against human lung (A549), liver (HepG2), and colorectal (HCT-116) cancer cell lines.[3][5] One particular compound, designated N5a, exhibited potent cytotoxicity and was found to inhibit the tyrosine kinase activity of EGFR.[5] The mechanism of action was determined to involve the induction of the extrinsic apoptotic pathway through the activation of caspases 3 and 8.[5]

Comparative Cytotoxicity Data (IC₅₀, µM) [6]

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
Derivative N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib (Standard) 4.56 ± 0.326.78 ± 0.518.12 ± 0.63

Comparative EGFR Kinase Inhibitory Activity (IC₅₀, µM) [6]

CompoundEGFR Tyrosine Kinase
Derivative N5a 0.58 ± 0.04
Erlotinib (Standard) 0.95 ± 0.07

Diagram of EGFR Inhibition and Apoptosis Induction

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Ester_Derivative 3-Amino-4-chlorobenzoic Acid Ester Derivative Ester_Derivative->P_EGFR Inhibition Caspase8 Caspase 8 Ester_Derivative->Caspase8 Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Caspase3 Caspase 3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action for anticancer activity.

Antimicrobial and Anti-inflammatory Potential

While research on the antimicrobial and anti-inflammatory properties of 3-amino-4-chlorobenzoic acid esters is still emerging, studies on related aminobenzoic acid derivatives suggest a promising avenue for investigation. Benzoic acid derivatives are known to disrupt bacterial cell membranes and interfere with essential metabolic processes.[7] The structural features of 3-amino-4-chlorobenzoic acid esters, including their lipophilicity and potential to form hydrogen bonds, make them good candidates for antimicrobial agents.

Similarly, the anti-inflammatory potential of aminobenzoic acid derivatives has been documented.[8] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8] Further studies are warranted to specifically evaluate the antimicrobial and anti-inflammatory efficacy of a broader range of 3-amino-4-chlorobenzoic acid esters and to determine their specific molecular targets and mechanisms of action.

Structure-Activity Relationships (SAR)

The biological activity of 3-amino-4-chlorobenzoic acid esters is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

  • The Ester Moiety: The nature of the alcohol used in the esterification plays a significant role in modulating the compound's physicochemical properties. Longer or more complex alkyl chains can increase lipophilicity, which may enhance cell membrane permeability and, consequently, biological activity. However, an optimal balance is necessary, as excessive lipophilicity can lead to poor solubility and off-target effects.

  • Substituents on the Aromatic Ring: The positions and electronic properties of substituents on the benzene ring are critical. The chloro and amino groups on the 3-amino-4-chlorobenzoic acid scaffold are key determinants of its reactivity and interaction with biological targets. Further modifications to the aromatic ring could be explored to fine-tune activity.

  • Modifications of the Amino Group: The amino group provides a handle for further derivatization, such as acylation or the formation of Schiff bases. These modifications can significantly alter the molecule's shape, electronic distribution, and hydrogen bonding capabilities, leading to changes in biological activity.

Industrial Applications

Beyond their therapeutic potential, 3-amino-4-chlorobenzoic acid and its derivatives serve as important intermediates in the chemical industry. For instance, related aminobenzoic acid esters are used in the synthesis of dyes and pigments.[4] The hexadecyl ester of 3-amino-4-chlorobenzoic acid is noted as an intermediate in the photographic film, paper, plate, and chemical manufacturing sectors.[9] The versatility of this chemical scaffold suggests that its esters could find applications in materials science, for example, as monomers for specialty polymers or as additives to modify the properties of existing materials.

Safety and Toxicology

The safety profile of 3-amino-4-chlorobenzoic acid esters is a critical consideration for their development as therapeutic agents. While comprehensive toxicological data for a wide range of these esters are not yet available, information on the parent acid provides a starting point for assessment. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-amino-4-chlorobenzoic acid may cause skin and serious eye irritation, as well as respiratory irritation.[1][10] It is also considered toxic to aquatic life with long-lasting effects.[11][12]

It is imperative that any novel 3-amino-4-chlorobenzoic acid ester intended for therapeutic use undergoes rigorous toxicological evaluation to determine its safety profile, including acute and chronic toxicity, mutagenicity, and carcinogenicity.

Conclusion and Future Directions

3-Amino-4-chlorobenzoic acid esters represent a promising class of compounds with a diverse range of potential applications, particularly in the field of drug discovery. The demonstrated anticancer activity of certain derivatives as EGFR inhibitors highlights the therapeutic potential of this scaffold. Further research is needed to:

  • Synthesize and characterize a wider library of 3-amino-4-chlorobenzoic acid esters with diverse alcohol moieties and other structural modifications.

  • Conduct comprehensive in vitro and in vivo studies to evaluate the antimicrobial and anti-inflammatory activities of these esters and to elucidate their mechanisms of action.

  • Perform detailed structure-activity relationship studies to guide the rational design of more potent and selective compounds.

  • Investigate the potential industrial applications of these esters in materials science and other fields.

  • Thoroughly assess the toxicological profiles of promising ester candidates to ensure their safety for potential therapeutic use.

The continued exploration of 3-amino-4-chlorobenzoic acid esters holds significant promise for the development of novel therapeutics and advanced materials.

References

Methodological & Application

Application Note & Experimental Protocol: Synthesis of Dodecyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Dodecyl 3-amino-4-chlorobenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The protocol herein details the Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid with dodecanol. This application note is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an exploration of the underlying chemical principles, and essential safety and characterization guidelines.

Introduction

This compound (CAS No. 6195-20-6) is an organic ester with potential applications as an intermediate in the synthesis of bioactive molecules and dye chemistry.[2] Its structure, incorporating a long alkyl chain and a substituted aminobenzoic acid moiety, makes it a versatile building block. The synthesis is achieved through the acid-catalyzed esterification of 3-amino-4-chlorobenzoic acid with dodecanol. This process, known as Fischer-Speier esterification, is a robust and well-established method for producing esters from carboxylic acids and alcohols.[3][4]

The core of this reaction involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[5] A key challenge in the esterification of aminobenzoic acids is the basicity of the amino group, which can be protonated by the acid catalyst, rendering it inactive.[6][7] Therefore, a stoichiometric amount of the acid catalyst is often necessary.

This guide will provide a detailed protocol for this synthesis, including reagent quantities, reaction conditions, purification procedures, and characterization methods.

Reaction Scheme

Caption: Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid and dodecanol.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-Amino-4-chlorobenzoic acid≥98%e.g., Sigma-AldrichStarting material.[8]
Dodecanol (Lauryl alcohol)≥98%VariousActs as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with extreme care.
TolueneAnhydrousVariousOptional, for azeotropic removal of water.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization.
Saturated Sodium Chloride (NaCl) Solution (Brine)Reagent GradeVariousFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic phase.
Ethyl AcetateReagent GradeVariousFor extraction and chromatography.
HexanesReagent GradeVariousFor chromatography and recrystallization.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • FTIR spectrometer

  • Melting point apparatus

Experimental Protocol

Reaction Setup and Procedure
  • Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-chlorobenzoic acid (8.58 g, 0.05 mol) and dodecanol (27.95 g, 0.15 mol, 3 equivalents). The excess dodecanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.[5]

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (2.7 mL, ~0.05 mol, 1 equivalent) dropwise. Caution: The addition of sulfuric acid is highly exothermic. An increase in temperature and potential solidification of the aminobenzoic acid salt may be observed. The use of a stoichiometric amount of acid is crucial to protonate the amino group, ensuring enough catalyst is available to activate the carboxylic acid.[6]

  • Reflux: Attach a reflux condenser to the flask. Heat the reaction mixture to 120-130°C using a heating mantle and stir vigorously. The reaction should be maintained at this temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a solution of the reaction mixture in a small amount of ethyl acetate and spot it on a TLC plate. A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The disappearance of the 3-amino-4-chlorobenzoic acid spot indicates the completion of the reaction. The reaction is typically complete within 4-8 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Neutralization: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate (150 mL). Caution: Vigorous gas (CO₂) evolution will occur. Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine) (2 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

  • Solvent Removal: Remove the solvent (ethyl acetate) and excess dodecanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which appears as a white to off-white solid, can be further purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate. The expected product is a white powder with a melting point of 56-59°C.[9]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the dodecyl chain, and the amino group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should confirm the presence of the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the alkyl chain.

  • FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, and C-O stretching.

  • Mass Spectrometry: To confirm the molecular weight of the product (339.9 g/mol ).[9]

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (56-59°C).[9]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]

  • Handling of Reagents:

    • Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, and avoid contact with skin and eyes.[3]

    • 3-Amino-4-chlorobenzoic acid: May cause skin, eye, and respiratory irritation.[8][11] Avoid inhalation of dust.[11]

    • Dodecanol: May cause skin and eye irritation.

  • Reaction Conditions: The reaction is performed at an elevated temperature. Use a heating mantle with proper temperature control.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine 3-amino-4-chlorobenzoic acid and excess dodecanol catalyst 2. Add conc. H₂SO₄ dropwise reactants->catalyst reflux 3. Heat to reflux (120-130°C) and monitor by TLC catalyst->reflux cool 4. Cool to room temperature reflux->cool neutralize 5. Quench with NaHCO₃ solution cool->neutralize extract 6. Extract with ethyl acetate neutralize->extract wash 7. Wash with brine extract->wash dry 8. Dry over MgSO₄ wash->dry evaporate 9. Remove solvent via rotary evaporation dry->evaporate purify 10. Recrystallize the solid product evaporate->purify characterize 11. Characterize by NMR, FTIR, MS, and melting point purify->characterize

Caption: Workflow for the synthesis and purification of this compound.

References

  • ChemBK. (2024, April 9). DODECYL 3-NITRO-4-CHLOROBENZOAT. Retrieved from [Link]

  • COLORCOM LTD. (n.d.). Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

Sources

esterification of 3-amino-4-chlorobenzoic acid with dodecanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Esterification of 3-amino-4-chlorobenzoic acid with dodecanol Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesis of Dodecyl 3-amino-4-chlorobenzoate, a Key Intermediate

The synthesis of long-chain alkyl esters of substituted benzoic acids is a critical process in the development of various specialty chemicals and pharmaceutical intermediates. This compound, in particular, serves as a valuable building block, leveraging the functionalities of its aromatic amine, chloro substituent, and long alkyl chain. This application note provides a comprehensive guide to the synthesis of this compound via the Fischer-Speier . We will delve into the mechanistic underpinnings of this reaction, offer a detailed experimental protocol, and outline methods for the characterization of the final product.

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This method is particularly advantageous due to its relative simplicity and the direct use of readily available starting materials.[1] However, the presence of an amino group on the benzoic acid ring introduces a specific challenge that must be addressed for a successful synthesis.[3][4]

Reaction Mechanism and Scientific Rationale

The proceeds via a nucleophilic acyl substitution mechanism. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

Key Mechanistic Steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][5] This activation step is crucial for the subsequent nucleophilic attack by the weakly nucleophilic alcohol.[3]

  • Nucleophilic Attack by Dodecanol: The lone pair of electrons on the oxygen atom of dodecanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[1]

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the final ester product.[6]

The Role of the Amino Group:

A critical consideration in the esterification of aminobenzoic acids is the basicity of the amino group. The amino group will react with the acid catalyst, forming an ammonium salt.[3][4] This has two main consequences:

  • It deactivates the aromatic ring towards electrophilic substitution, which is not a concern in this reaction.

  • It consumes the acid catalyst, rendering it unavailable for the protonation of the carboxylic acid's carbonyl group.[3]

Therefore, a stoichiometric amount, or even a slight excess, of the acid catalyst is often required to ensure that there is sufficient acid to both protonate the amino group and catalyze the esterification reaction.[3][4]

Driving the Equilibrium:

The Fischer esterification is a reversible reaction.[2][3] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This can be accomplished by:

  • Using an excess of one of the reactants: In this protocol, dodecanol is used in excess to drive the reaction forward, following Le Chatelier's principle.[3][7]

  • Removing water as it is formed: This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water, such as toluene.[1][2]

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
3-amino-4-chlorobenzoic acidC₇H₆ClNO₂171.58
DodecanolC₁₂H₂₆O186.34
Sulfuric Acid (concentrated, 98%)H₂SO₄98.08
TolueneC₇H₈92.14
Sodium Bicarbonate (saturated soln.)NaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37
Diethyl Ether(C₂H₅)₂O74.12
HexaneC₆H₁₄86.18

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 3-amino-4-chlorobenzoic acid (8.58 g, 50 mmol) and dodecanol (18.63 g, 100 mmol, 2 equivalents).

    • Add toluene (100 mL) to the flask.

    • Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (5.4 mL, ~100 mmol, 2 equivalents) to the stirring mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Continue refluxing for 8-12 hours, or until the theoretical amount of water (0.9 mL) has been collected in the Dean-Stark trap.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 100 mL)

      • Saturated sodium bicarbonate solution (2 x 100 mL) until gas evolution ceases.[7]

      • Brine (1 x 100 mL)

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene and excess dodecanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.[8]

    • Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the final product, this compound.

Visualizing the Workflow

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine Reactants: 3-amino-4-chlorobenzoic acid Dodecanol Toluene catalyst Add Catalyst: Concentrated H₂SO₄ reagents->catalyst Slowly, with stirring reflux Heat to Reflux (8-12 hours) catalyst->reflux water_removal Collect Water in Dean-Stark Trap reflux->water_removal cool Cool to RT wash Wash Organic Layer: - Water - NaHCO₃ (aq) - Brine cool->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate recrystallize Recrystallize concentrate->recrystallize characterize Characterize Product: - NMR - IR - Mass Spec - Melting Point recrystallize->characterize fischer_esterification r1 3-amino-4-chlorobenzoic acid i1 Protonated Carboxylic Acid r1->i1 Protonation r2 Dodecanol i2 Tetrahedral Intermediate r2->i2 Nucleophilic Attack cat1 H⁺ (catalyst) cat1->i1 Protonation i1->i2 Nucleophilic Attack i3 Protonated Ester i2->i3 Proton Transfer & Water Elimination p2 Water p1 This compound i3->p1 Deprotonation cat2 H⁺ (regenerated) i3->cat2 Deprotonation

Caption: Simplified mechanism of Fischer-Speier Esterification.

References

  • Benchchem. (2025).
  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Google Patents. (1948). Para-amino benzoic acid esters. US2442797A.
  • Google Patents. (2009).
  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. [Link]

  • Google Patents. (2012).
  • Pearson. (2024). Reactions of Amino Acids: Esterification. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (2018). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ChemBK. (2024). DODECYL 3-NITRO-4-CHLOROBENZOAT. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Google Patents. (1998). Process for esterification of amino acids and peptides. WO1998049133A1.
  • Google Patents. (2017). A kind of preparation method of ortho-aminobenzoic acid certain herbaceous plants with big flowers ester. CN106478440A.
  • COLORCOM LTD. (n.d.). Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6. [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.
  • Google Patents. (2020). Process for purifying long chain amino acids. EP3672935A1.
  • Benchchem. (2025).
  • ResearchGate. (2020). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • PubMed. (2018). Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. [Link]

  • National Institutes of Health. (2016). Analytical Methods for Characterization of Nanomaterial Surfaces. [Link]

  • PubMed. (2009). Isolation and preliminary characterization of a 3-chlorobenzoate degrading bacteria. [Link]

Sources

Application Notes and Protocols: Leveraging Dodecyl 3-amino-4-chlorobenzoate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase synthesis (SPPS) has become an indispensable tool in drug discovery and materials science, enabling the rapid and efficient construction of complex molecules.[1][2][3] The choice of linker, the molecular entity connecting the growing molecule to the insoluble support, is critical to the success of any solid-phase strategy.[4][5] This document introduces Dodecyl 3-amino-4-chlorobenzoate as a novel, multifunctional building block and potential linker for solid-phase organic synthesis (SPOS). Its unique combination of a long alkyl chain, a reactive aromatic amine, and a halogenated benzene ring offers intriguing possibilities for creating diverse molecular libraries with tailored properties. These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the prospective applications and detailed protocols for the effective use of this compound in a solid-phase synthesis workflow.

Introduction: The Potential of this compound in SPOS

This compound (DABC) is a unique chemical entity characterized by a 12-carbon aliphatic ester, an amino group, and a chloro-substituent on a benzoic acid backbone.[6][7] While not extensively documented in solid-phase applications, its structure suggests several strategic advantages:

  • Hydrophobic Modification: The dodecyl chain can impart significant hydrophobicity to the final product, potentially influencing its solubility, membrane permeability, and pharmacokinetic profile.

  • Dual Functionality: The amino group serves as a primary attachment point for peptide elongation or further chemical diversification. The chloro-substituent on the aromatic ring can be a handle for post-synthesis modifications, such as cross-coupling reactions.

  • Modulated Cleavage: The ester linkage offers a potential cleavage point under specific hydrolytic conditions, allowing for the release of the synthesized molecule from the solid support.

This guide will explore the utility of DABC as both a resin-bound scaffold for library synthesis and as a cleavable linker for the generation of novel chemical entities.

Conceptual Workflow: DABC in Solid-Phase Synthesis

The proposed workflow for utilizing this compound in solid-phase synthesis involves several key stages, from immobilization on a solid support to the final cleavage and purification of the target molecule.

DABC_SPOS_Workflow cluster_0 Preparation cluster_1 Immobilization cluster_2 Elaboration cluster_3 Cleavage & Purification Resin_Prep Resin Swelling & Activation DABC_Coupling Coupling of DABC to Resin Resin_Prep->DABC_Coupling Activated Resin Deprotection Deprotection (if applicable) DABC_Coupling->Deprotection Immobilized DABC Chain_Elongation Peptide Coupling or Organic Transformation Deprotection->Chain_Elongation Reactive Site Monitoring Reaction Monitoring Chain_Elongation->Monitoring Intermediate Product Monitoring->Chain_Elongation Incomplete Rxn Cleavage Cleavage from Solid Support Monitoring->Cleavage Complete Rxn Purification Purification of Final Product Cleavage->Purification Crude Product Analysis Characterization Purification->Analysis Pure Product

Figure 1: A generalized workflow for the application of this compound in solid-phase synthesis.

Experimental Protocols

The following protocols are designed to provide a starting point for the use of DABC in solid-phase synthesis. Optimization of reaction times, temperatures, and reagent equivalents may be necessary depending on the specific resin and substrates used.

Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of DABC to a 2-chlorotrityl chloride (2-CTC) resin via its amino group. 2-CTC resin is chosen for its acid-labile nature, allowing for mild cleavage conditions that would likely preserve the dodecyl ester.[8]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • This compound (DABC)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

  • Reagent Preparation: In a separate flask, dissolve 1.5 equivalents of DABC in a minimal amount of anhydrous DCM. Add 3.0 equivalents of DIPEA to the solution.

  • Coupling Reaction: Drain the DCM from the swollen resin and add the DABC/DIPEA solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping of Unreacted Sites: To block any remaining reactive chlorotrityl groups, add 0.8 mL of MeOH per gram of resin to the reaction vessel and agitate for 30 minutes.[8]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Reaction Monitoring: The progress of the coupling reaction can be monitored using a qualitative ninhydrin test on a small sample of the resin beads. A negative ninhydrin test (beads remain colorless) indicates the successful consumption of the primary amine.

On-Resin Acylation of the Aromatic Amine

This protocol outlines the acylation of the now-secondary amine on the resin-bound DABC, demonstrating a simple diversification step.

Materials:

  • DABC-loaded 2-CTC resin

  • Acetic anhydride (or other desired acylating agent)

  • DIPEA

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Resin Swelling: Swell the DABC-loaded resin in anhydrous DMF for 30 minutes.

  • Acylation: Add a solution of acetic anhydride (5 equivalents) and DIPEA (5 equivalents) in DMF to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the acylation solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL).

  • Drying: Dry the resin under vacuum.

Analytical Techniques for Monitoring: On-resin reaction monitoring is crucial for successful solid-phase synthesis.[9][10][11] FT-IR spectroscopy can be employed to monitor the disappearance of the N-H stretch of the secondary amine and the appearance of the amide carbonyl stretch.[12]

Cleavage of the Synthesized Molecule from the Resin

This protocol describes the cleavage of the final product from the 2-CTC resin using a mild acidic solution.

Materials:

  • Acylated DABC-resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Resin Swelling: Swell the dried resin in DCM for 20 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 1:1:98 v/v/v for very acid-sensitive compounds).

  • Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail. Agitate gently for 30-60 minutes.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Table 1: Summary of Reaction Conditions and Monitoring Techniques

StepKey ReagentsTypical ConditionsMonitoring Technique
Immobilization DABC, 2-CTC resin, DIPEA, DCM2-4 h, RTNinhydrin Test
Acylation Acetic anhydride, DIPEA, DMF2 h, RTFT-IR Spectroscopy
Cleavage TFA, TIS, DCM30-60 min, RTTLC, LC-MS of cleaved product

Alternative Strategy: DABC as a Cleavable Linker

An alternative application involves synthesizing DABC with a protected amine (e.g., Fmoc or Boc) and attaching it to an aminomethylated resin via the carboxylic acid (after hydrolysis of the dodecyl ester). In this scenario, the dodecyl ester itself becomes the point of cleavage.

DABC_Linker_Strategy Resin Aminomethyl Resin Coupling Couple Fmoc-DABC-OH Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Elongation Peptide/Organic Synthesis Deprotection->Elongation Cleavage Saponification of Dodecyl Ester Elongation->Cleavage Product Final Product with C-terminal DABC Cleavage->Product

Figure 2: Conceptual workflow of DABC as a cleavable linker.

Cleavage of the dodecyl ester would require basic conditions, such as saponification with LiOH or NaOH in a THF/water mixture.[13] This orthogonality to acid-labile protecting groups used in standard Fmoc-based peptide synthesis could be highly advantageous.

Conclusion

This compound presents a versatile and promising, yet underexplored, tool for solid-phase synthesis. Its unique structural features allow for its use as both a modifiable scaffold and a cleavable linker. The protocols outlined in this application note provide a foundational framework for researchers to begin exploring the potential of this compound in the synthesis of novel peptides, peptidomimetics, and small organic molecules. The ability to introduce a long alkyl chain and a reactive halogenated aromatic ring opens up new avenues for creating chemical libraries with diverse and tunable properties.

References

  • Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. ([Link])

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. The Infrared and Raman Discussion Group. ([Link])

  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem. ([Link])

  • ResearchGate. (2021). Ester cleavage conditions? ResearchGate. ([Link])

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. ([Link])

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4). ([Link])

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. ([Link])

  • COLORCOM LTD. (n.d.). Dodecyl3-Amino-4-Chlorobenzoate. COLORCOM LTD. ([Link])

  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Zhejiang Dinglong Technology Co., Ltd. ([Link])

Sources

Dodecyl 3-Amino-4-chlorobenzoate: A Versatile Building Block for the Synthesis of Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Heterocyclic Scaffolds and Novel Building Blocks

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs featuring these core structures.[1] Their prevalence stems from their ability to present functional groups in well-defined spatial arrangements, enabling precise interactions with biological targets. The ongoing quest for novel therapeutics necessitates the development of innovative and versatile building blocks that can be readily transformed into diverse libraries of bioactive molecules. Dodecyl 3-amino-4-chlorobenzoate emerges as a promising scaffold, integrating several key features: a reactive ortho-amino ester functionality primed for cyclization, a chloro substituent that can modulate electronic properties and offer a potential vector for further functionalization, and a long dodecyl chain that can enhance lipophilicity and membrane permeability, crucial parameters in drug design. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a strategic starting material for the synthesis of medicinally relevant heterocyclic compounds, including benzimidazoles, benzoxazoles, and quinazolinones.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6195-20-6[2]
Molecular Formula C19H30ClNO2[2]
Molecular Weight 339.9 g/mol [2]
Appearance White to light brown crystalline solid[2]
Melting Point 56-59 °C[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-amino-4-chlorobenzoic acid with dodecanol. A common and effective method is the Fischer-Speier esterification, which utilizes an acid catalyst and heat to drive the reaction towards the ester product.

Protocol 1: Fischer-Speier Esterification of 3-Amino-4-chlorobenzoic Acid

This protocol outlines the synthesis of the title compound from commercially available starting materials.

Materials and Reagents:

  • 3-Amino-4-chlorobenzoic acid

  • Dodecanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-amino-4-chlorobenzoic acid (1.0 eq), dodecanol (1.2 eq), and toluene (approx. 5 mL per gram of carboxylic acid).

  • Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data would be a combination of signals corresponding to the 3-amino-4-chlorobenzoyl moiety and the dodecyl chain.

Application in Heterocyclic Synthesis

The strategic placement of the amino and ester functionalities in an ortho relationship on the benzene ring makes this compound an excellent precursor for a variety of condensation and cyclization reactions to form fused heterocyclic systems.

Synthesis of 2-Substituted-7-chloro-1H-benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The condensation of an o-phenylenediamine derivative with an aldehyde is a common method for their synthesis.[5]

G start This compound + Aldehyde (R-CHO) intermediate Schiff Base Intermediate start->intermediate Acid or Lewis Acid Catalyst (e.g., p-TsOH, Sc(OTf)3) product 2-R-7-chloro-1H-benzimidazole-4-carboxylic acid dodecyl ester intermediate->product Oxidative Cyclization (e.g., air, I2)

Protocol 2: Synthesis of Dodecyl 7-chloro-2-phenyl-1H-benzimidazole-4-carboxylate

This protocol describes a plausible synthesis of a benzimidazole derivative using this compound and benzaldehyde.

Materials and Reagents:

  • This compound

  • Benzaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Sodium Bicarbonate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzimidazole.

Rationale for Experimental Choices:

  • The use of an acid catalyst like p-TsOH is crucial for the initial formation of the Schiff base intermediate.

  • Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

  • The long dodecyl chain is expected to increase the solubility of the starting material and product in organic solvents, potentially simplifying the workup and purification steps.

Synthesis of 2-Substituted-7-chlorobenzoxazoles

Benzoxazoles are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.[6] They are commonly synthesized by the condensation of an o-aminophenol with a carboxylic acid or its derivative. In this case, the amino group of this compound can be converted to a hydroxyl group to form the necessary precursor.

G start This compound diazotization Diazotization (NaNO2, H2SO4) start->diazotization hydrolysis Hydrolysis diazotization->hydrolysis aminophenol Dodecyl 4-chloro-3-hydroxybenzoate hydrolysis->aminophenol cyclization Condensation with R-COOH (e.g., PPA, Eaton's reagent) aminophenol->cyclization product 2-R-7-chlorobenzoxazole-4-carboxylic acid dodecyl ester cyclization->product

Protocol 3: Synthesis of Dodecyl 7-chloro-2-methylbenzoxazole-4-carboxylate

This protocol outlines a two-step synthesis of a benzoxazole derivative.

Step 1: Synthesis of Dodecyl 4-chloro-3-hydroxybenzoate

Materials and Reagents:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Water

  • Diethyl Ether

Procedure:

  • Dissolve this compound in a mixture of sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • After the addition is complete, continue heating for a short period.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude phenolic intermediate.

Step 2: Cyclization to form the Benzoxazole

Materials and Reagents:

  • Dodecyl 4-chloro-3-hydroxybenzoate

  • Acetic Acid

  • Polyphosphoric acid (PPA)

Procedure:

  • Mix the crude dodecyl 4-chloro-3-hydroxybenzoate (1.0 eq) with acetic acid (1.2 eq) in polyphosphoric acid.

  • Heat the mixture at 140-160 °C for 2-4 hours.

  • Pour the hot reaction mixture onto ice water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The diazotization-hydrolysis sequence is a standard method for converting an aromatic amine to a phenol.

  • Polyphosphoric acid is a strong dehydrating agent and acid catalyst, facilitating the condensation and cyclization of the aminophenol with the carboxylic acid.[7]

Synthesis of 2,3-Disubstituted-7-chloroquinazolin-4(3H)-ones

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects.[8][9] A common synthetic route involves the reaction of an anthranilic acid derivative with an amide or an amine and a one-carbon source.

G start This compound acylation Acylation with R1-COCl start->acylation amide Dodecyl 3-acylamino-4-chlorobenzoate acylation->amide cyclization Reaction with R2-NH2 (e.g., reflux in EtOH) amide->cyclization product 2-R1-3-R2-7-chloroquinazolin-4(3H)-one cyclization->product

Protocol 4: Synthesis of 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one

This protocol describes a two-step synthesis of a quinazolinone derivative.

Step 1: Acylation of this compound

Materials and Reagents:

  • This compound

  • Acetyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in DCM and cool to 0 °C.

  • Add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the acylated intermediate.

Step 2: Cyclization with an Amine

Materials and Reagents:

  • Dodecyl 3-acetamido-4-chlorobenzoate

  • Aniline

  • Ethanol

Procedure:

  • Reflux a mixture of the acylated intermediate (1.0 eq) and aniline (1.5 eq) in ethanol for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The desired quinazolinone may precipitate upon cooling or after removal of the solvent.

  • Collect the solid by filtration and wash with cold ethanol.

  • If necessary, purify the product by recrystallization or column chromatography.

Expert Insights:

  • The acylation of the amino group is a necessary first step to introduce the second component of the quinazolinone ring.

  • The subsequent cyclization with an amine is a well-established method for the formation of the quinazolinone core. The dodecyl ester is displaced during the cyclization process.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a range of medicinally important heterocyclic compounds. Its unique combination of a reactive amino-ester moiety, a chloro substituent, and a lipophilic dodecyl chain provides medicinal chemists with a powerful tool for generating novel molecular architectures with tunable physicochemical properties. The protocols outlined in this application note provide a solid foundation for the exploration of this promising building block in drug discovery programs. Further exploration of the reactivity of the chloro group, for instance, through cross-coupling reactions, could open up avenues for even greater molecular diversity and the development of next-generation therapeutics.

References

  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Retrieved from [Link]

  • Bentham Science Publishers. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(3), 236-258. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Google Patents. (1998). Synthesis of quinazolinone libraries and derivatives thereof. (WO1998011438A1).
  • Semantic Scholar. (2023, November 9). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33855-33882. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33855-33882. Retrieved from [Link]

  • Google Patents. (1998). Synthesis of quinazolinone libraries and derivatives thereof. (US5783577A).
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • MedCrave. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. MOJ Bioorganic & Organic Chemistry. Retrieved from [Link]

  • Heterocyclic Letters. (2021). Diversity oriented synthesis of benzimidazole, benzoxazole, benzothiazole and quinazolin-4(3H). Heterocyclic Letters, 11(3), 431-446. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14, 9498. Retrieved from [Link]

  • MDPI. (2023, July 24). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 28(15), 5670. Retrieved from [Link]

  • Global Research Online. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzoxazole using acids and their derivatives. Retrieved from [Link]

  • Springer. (n.d.). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Monatshefte für Chemie - Chemical Monthly, 151, 1039-1053. Retrieved from [Link]

  • ChemBK. (2024, April 9). DODECYL 3-NITRO-4-CHLOROBENZOAT. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-chlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Al(dodecyl sulfate)3.3H2O catalyzed synthesis of N-substituted pyrroles in water at room temperature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (CN105936625A).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Antibiotics, 12(5), 879. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-4-chlorobenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-Dodec-2-enyl 3-chlorobenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

analytical methods for the quantification of Dodecyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Quantification of Dodecyl 3-amino-4-chlorobenzoate

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 6195-20-6) is an organic compound characterized by a dodecyl ester chain attached to a 3-amino-4-chlorobenzoic acid backbone.[1][2][3] This molecule serves as a critical intermediate in the synthesis of various organic chemicals, dyes, and potentially in the development of pharmaceutical agents.[1][2] Given its role as a precursor, the purity and concentration of this compound must be precisely determined to ensure the quality, safety, and efficacy of the final products.

This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a classic UV-Vis Spectrophotometric method. The discussion will not only detail the procedural steps but also elucidate the scientific rationale behind the selection of specific parameters, grounding these methods in the principles of analytical chemistry and regulatory expectations. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of reliable and reproducible data.[4][5][6]

Part 1: High-Performance Liquid Chromatography (HPLC) for High-Fidelity Quantification

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For a molecule like this compound, which possesses a UV-absorbing aromatic ring and moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[7][8]

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. The long dodecyl chain gives the molecule significant hydrophobic character, leading to strong retention on the C18 column. The mobile phase, a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is optimized to elute the analyte with a sharp, symmetrical peak. The aromatic amine structure allows for sensitive detection using a UV detector.[7]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected due to its strong hydrophobic interactions with the dodecyl chain of the analyte, providing excellent retention and separation from more polar impurities.

  • Mobile Phase: A combination of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is used. Acetonitrile provides the necessary elution strength. The buffer is crucial for maintaining a consistent pH, which in turn ensures a stable ionization state of the amino group, leading to reproducible retention times.

  • Detection: The conjugated aromatic system of the benzoate moiety exhibits strong UV absorbance. Detection is typically set at a wavelength near the absorbance maximum (e.g., 254 nm) to ensure high sensitivity.[7]

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Materials

  • HPLC System equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Ortho-phosphoric acid (Analytical grade).

  • Water (HPLC grade).

2. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 30:70 v/v). Filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in acetonitrile to a nominal concentration of 0.1 mg/mL, and filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection Wavelength | 254 nm |

4. System Suitability Before sample analysis, perform five replicate injections of a working standard (e.g., 20 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the theoretical plates are > 2000, and the tailing factor is < 2.0.[9]

5. Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample solution using the linear regression equation derived from the calibration curve.

Method Validation Summary (Hypothetical Data)

The method should be validated according to ICH Q2(R2) guidelines.[4][5][10]

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) ≤ 2.0%0.85%
Limit of Detection (LOD) S/N ratio ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.7 µg/mL
Specificity No interference from blank/placeboConfirmed
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN/Buffer) P2 Prepare Standard & Sample Solutions A1 System Equilibration P2->A1 A2 System Suitability Test (SST) A1->A2 A3 Inject Calibration Standards A2->A3 A4 Inject Samples A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for quantification via HPLC.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Specificity

GC-MS offers unparalleled specificity through mass-based detection, making it an excellent confirmatory technique. Due to the polarity and limited volatility of the primary amino group, derivatization is typically required to make this compound amenable to GC analysis.[11]

Principle of the Method

The analyte is first chemically modified (derivatized) to increase its volatility and thermal stability. The derivatized analyte is then injected into the GC, where it is vaporized and separated from other components in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio. Quantification is achieved by monitoring specific, characteristic ions (Selected Ion Monitoring - SIM mode).

Causality Behind Experimental Choices
  • Derivatization: Silylation (e.g., with BSTFA) or acylation of the primary amino group is essential. This step replaces the active hydrogen with a non-polar group, reducing polarity and preventing unwanted interactions within the GC system, which results in better peak shape and thermal stability.

  • GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is ideal. It provides good separation for a wide range of derivatized compounds.

  • MS Detection (SIM Mode): For quantification, operating in SIM mode is superior to full-scan mode. It significantly increases sensitivity and selectivity by focusing the detector on only the most abundant and characteristic ions of the derivatized analyte, effectively filtering out background noise.

Experimental Protocol: GC-MS Method

1. Instrumentation and Materials

  • GC-MS system with a capillary column and an electron ionization (EI) source.

  • DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Pyridine (Anhydrous).

  • Ethyl Acetate (GC grade).

  • This compound reference standard.

2. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Accurately weigh ~1 mg of the standard or sample into a 2 mL autosampler vial. Add 1 mL of ethyl acetate and vortex to dissolve.

  • Derivatization: To the vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Calibration Standards: Prepare a series of standards and derivatize them in the same manner as the sample.

3. GC-MS Conditions

Parameter Condition
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV

| MS Mode | Selected Ion Monitoring (SIM) - Monitor characteristic ions of the derivatized analyte |

4. Data Analysis Identify the derivatized analyte peak by its retention time and the presence of target ions. Construct a calibration curve using the peak area of the primary quantification ion versus concentration. Calculate the sample concentration from this curve.

Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9980.9991
Range 0.1 - 50 µg/mLConfirmed
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%
Precision (% RSD) ≤ 5.0%2.5%
Limit of Detection (LOD) S/N ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.15 µg/mL
Specificity Confirmed by mass spectrum and ion ratiosConfirmed
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Dissolve Sample in Solvent P2 Add Derivatization Reagent (BSTFA) P1->P2 P3 Heat to Complete Reaction (70°C) P2->P3 A1 Inject Derivatized Sample into GC-MS P3->A1 A2 GC Separation A1->A2 A3 MS Detection (SIM Mode) A2->A3 D1 Identify Peak by RT and Ion Ratios A3->D1 D2 Quantify using Calibration Curve D1->D2

Caption: Workflow for quantification via GC-MS.

Part 3: UV-Vis Spectrophotometry via Diazotization-Coupling

For routine quality control where high-end instrumentation may not be available, a colorimetric UV-Vis spectrophotometric method provides a cost-effective, rapid, and sensitive alternative. This method is specific to the primary aromatic amine functional group present in this compound.[12][13][14]

Principle of the Method

The method involves a two-step chemical reaction. First, the primary aromatic amine is treated with nitrous acid (formed in-situ from sodium nitrite and an acid) at low temperature to form a diazonium salt (diazotization). This highly reactive intermediate is then immediately reacted with a coupling agent, such as N-(1-Naphthyl)ethylenediamine, to form a stable, intensely colored azo dye. The absorbance of this colored solution, which is directly proportional to the concentration of the analyte, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).[12][14]

Causality Behind Experimental Choices
  • Diazotization Reagent: Sodium nitrite in a strong acidic medium (HCl) is the standard reagent for converting a primary aromatic amine to a diazonium salt. The reaction must be kept cold (0-5 °C) to prevent the unstable diazonium salt from decomposing.

  • Coupling Agent: N-(1-Naphthyl)ethylenediamine is a common and effective coupling agent that produces a stable, purple-colored azo compound with a high molar absorptivity, ensuring good sensitivity.[12]

  • Wavelength Selection (λmax): Measuring absorbance at the λmax of the final azo dye provides the highest sensitivity and adherence to Beer's Law, minimizing errors in quantification.

Experimental Protocol: UV-Vis Method

1. Instrumentation and Materials

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

  • Ice bath.

  • This compound reference standard.

  • Hydrochloric Acid (HCl), 2 M.

  • Sodium Nitrite (NaNO₂), 1% w/v solution (prepare fresh).

  • Ammonium Sulfamate, 5% w/v solution.

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% w/v solution (prepare fresh, protect from light).

  • Ethanol (95%).

2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 95% ethanol.

  • Working Standard Solutions (1-10 µg/mL): Prepare a series of calibration standards by diluting the stock solution with 95% ethanol.

  • Sample Solution: Prepare a sample solution in 95% ethanol with an expected concentration within the calibration range.

3. Procedure for Color Development

  • Pipette 1.0 mL of each standard solution (or sample solution) into separate 10 mL volumetric flasks.

  • Add 1.0 mL of 2 M HCl to each flask and place them in an ice bath for 5 minutes.

  • Add 1.0 mL of the 1% NaNO₂ solution, mix well, and keep in the ice bath for another 5 minutes.

  • Add 1.0 mL of 5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and wait for 2 minutes.

  • Add 1.0 mL of the 0.1% NED solution. A purple color will develop instantly.

  • Remove the flasks from the ice bath, dilute to the 10 mL mark with deionized water, and allow to stand at room temperature for 15 minutes for color stabilization.

4. Spectrophotometric Measurement

  • Determine the λmax of the colored solution by scanning a mid-range standard from 400-700 nm against a reagent blank.

  • Measure the absorbance of all standards and samples at the determined λmax.

5. Data Analysis Plot a calibration curve of absorbance versus concentration. Use the linear regression equation to calculate the concentration of the analyte in the sample.

Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9980.9989
Range 1 - 10 µg/mLConfirmed
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 102.4%
Precision (% RSD) ≤ 3.0%1.6%
Limit of Detection (LOD) -0.25 µg/mL
Limit of Quantitation (LOQ) -0.8 µg/mL
Specificity Low (potential interference from other primary aromatic amines)Method is class-specific
UV-Vis Workflow Diagram

UVVis_Workflow P1 Pipette Sample/ Standard P2 Add HCl, Cool in Ice Bath P1->P2 P3 Diazotization: Add NaNO₂ P2->P3 P4 Quench: Add Ammonium Sulfamate P3->P4 P5 Coupling: Add NED Reagent P4->P5 P6 Dilute to Volume, Stabilize Color P5->P6 M1 Measure Absorbance at λmax P6->M1 D1 Quantify using Calibration Curve M1->D1

Caption: Workflow for quantification via UV-Vis.

Comparative Summary of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, specificity, sample throughput, and available instrumentation.

FeatureHPLC-UVGC-MS (with Derivatization)UV-Vis (Diazotization)
Specificity High (Separates from impurities)Very High (Mass-based confirmation)Moderate (Interference from other primary aromatic amines)
Sensitivity High (Low µg/mL)Very High (Low ng/mL)Good (Mid µg/mL)
Sample Prep Simple (Dilute & Filter)Complex (Derivatization required)Moderate (Multi-step wet chemistry)
Instrumentation Cost HighVery HighLow
Analysis Time Moderate (~15 min/sample)Long (~30 min/sample)Fast (~5 min/measurement after prep)
Ideal Use Case Routine QC, purity testing, stability studiesConfirmatory analysis, impurity identification, trace analysisRapid, low-cost screening, process monitoring

Conclusion

The accurate quantification of this compound is achievable through several robust analytical methods. RP-HPLC stands out as the most balanced technique, offering an excellent combination of specificity, sensitivity, and reliability for routine quality control in a regulated environment. GC-MS serves as a powerful tool for confirmatory analysis and trace-level quantification, providing the highest degree of certainty in identification. Finally, the UV-Vis spectrophotometric method offers a simple, rapid, and cost-effective solution for screening purposes where high specificity is not the primary concern. The selection of the most appropriate method should be guided by the analytical objective, validation requirements, and available resources, ensuring data integrity and confidence in the quality of this important chemical intermediate.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Korenman, Y. I., & Sel'manshchuk, N. N. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine. Analytical Chemistry, 54(4), 823-826. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Sastry, C. S. P., et al. (2010). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by Using p-N, N-dimethylphenylenediamine. Rasayan Journal of Chemistry, 3(4), 658-664. Retrieved from [Link]

  • ACS Publications. (n.d.). Spectrophotometric Determination of Secondary Amines. Analytical Chemistry. Retrieved from [Link]

  • Sastry, C. S. P., et al. (2015). Visible Spectrophotometric Method for the Determination of Some Typical Aromatic Primary Amines by Using p-N, N-dimethylphenylenediamine and Sodium Meta Periodate. Rasayan Journal of Chemistry, 8(1), 1-7. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]

  • ChemBK. (2024, April 9). DODECYL 3-NITRO-4-CHLOROBENZOAT. Retrieved from [Link]

  • COLORCOM LTD. (n.d.). Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6. Retrieved from [Link]

  • Molbase. (n.d.). dodecyl-3-amino-4-chloro benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microscale preparation of ethyl benzoate. Retrieved from [Link]

  • Biotage. (2025, December 16). Sample preparation techniques for synthetic benzodiazepines. Retrieved from [Link]

  • Clark College. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Organic Syntheses. (1922). Benzyl Benzoate. Org. Synth., 2, 5. Retrieved from [Link]

  • PubMed. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Request PDF. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • USDA Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS. Retrieved from [Link]

  • Journal of Pharmacy and Applied Sciences. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. 3(2). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Resource Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Nanomaterial Determination in Biological Matrices. PMC. Retrieved from [Link]

  • OUCI. (n.d.). Current methodologies for the analysis of aminoglycosides. Retrieved from [Link]

Sources

HPLC-UV method for Dodecyl 3-amino-4-chlorobenzoate analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of Dodecyl 3-amino-4-chlorobenzoate using a Validated HPLC-UV Method

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of this compound. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring its purity and concentration is paramount for quality control and reaction stoichiometry.[1][2] This document provides a comprehensive protocol, from method development rationale to a detailed validation procedure conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5] The described method is specific, linear, accurate, and precise, making it suitable for routine analysis in research and drug development environments.

Introduction and Scientific Rationale

This compound (CAS No. 6195-20-6) is an aromatic amine derivative, appearing as a white powder, that serves as a crucial building block in organic synthesis.[1] Its applications include use as a pharmaceutical intermediate, potentially in the development of novel therapeutic agents.[1][6] Given its role, a reliable and validated analytical method is essential for determining its identity, purity, and concentration in raw materials and reaction mixtures.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the technique of choice for this application. The inherent chromophore of the 4-amino-chlorobenzoate moiety allows for sensitive UV detection, while the principles of reversed-phase chromatography provide excellent separation from potential impurities and starting materials.[7][8] This method offers a cost-effective and robust solution compared to more complex techniques, making it ideal for quality control laboratories.[8][9]

Principle of the Method

The method employs reversed-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a moderately nonpolar molecule due to its dodecyl chain and substituted benzene ring, is well-retained on a C18 column. Elution is achieved by a gradient of an organic solvent (acetonitrile) and an aqueous buffer. The amino group on the analyte requires pH control of the mobile phase to ensure consistent ionization and sharp, symmetrical peak shapes. An acidic modifier, such as orthophosphoric acid, is used for this purpose.[10] Following separation, the analyte passes through a UV detector, where it absorbs light at a specific wavelength, generating a signal that is proportional to its concentration.

HPLC-UV Method: Parameters and Protocols

The following protocol has been developed and optimized for the quantitative analysis of this compound.

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven utility in separating aromatic compounds.[7][8][11]

  • Chemicals:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

  • Reagents:

    • Ultrapure water (e.g., Milli-Q or equivalent).

    • Orthophosphoric acid (OPA), 85% (analytical grade).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Orthophosphoric Acid in Water
Mobile Phase B 0.1% (v/v) Orthophosphoric Acid in Acetonitrile
Elution Mode Gradient
Gradient Program 0-15 min: 60% to 95% B; 15-18 min: 95% B; 18.1-22 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 272 nm
Run Time 22 minutes

Causality Note: The detection wavelength of 272 nm was selected based on typical absorbance maxima for aminobenzoic acid derivatives and related aromatic amines, which exhibit strong absorbance in this region.[7][10][12] A preliminary scan of the reference standard in the mobile phase diluent is recommended to confirm the precise λmax. The gradient elution is necessary to ensure that the highly nonpolar dodecyl-containing analyte is eluted with a good peak shape while also allowing for the separation of more polar potential impurities.

Preparation of Solutions

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of 85% orthophosphoric acid to a 1 L volumetric flask containing ultrapure water. Fill to the mark and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of 85% orthophosphoric acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Fill to the mark and mix thoroughly.

  • Degas both mobile phases using sonication or vacuum filtration before use.

2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol. Mix until fully dissolved. This is the Stock Solution.

3. Calibration Curve Standards (e.g., 10-200 µg/mL):

  • Prepare a series of at least five working standard solutions by performing serial dilutions of the Stock Solution using a 50:50 mixture of Mobile Phase A and Mobile Phase B as the diluent.

4. Sample Solution Preparation:

  • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Record the weight and proceed to dissolve and dilute to volume with Methanol.

  • If necessary, further dilute the solution with the 50:50 mobile phase mixture to bring the concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (per ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, a full validation must be performed.[4][5] The protocol below outlines the necessary experiments and acceptance criteria.

System Suitability Testing (SST)

Before any validation run, the suitability of the chromatographic system must be verified. This is done by injecting a standard solution (e.g., 100 µg/mL) five or six times.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) Relative Standard Deviation of peak area ≤ 2.0%
Validation Parameters and Procedures

Caption: Logical flow of the HPLC method validation process.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject the reference standard solution.

    • Inject a sample solution.

    • If available, inject solutions of known impurities or forced degradation samples (exposed to acid, base, peroxide, heat, and light) to see if degradation peaks are resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from interference from blank components, impurities, or degradants. Peak purity analysis using a DAD is recommended.

2. Linearity and Range:

  • Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Analyze the prepared calibration standards (at least five concentrations) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Range: Typically 80% to 120% of the target test concentration.[13]

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a blank matrix (if applicable) or a pre-analyzed sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[3]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ value should be demonstrated to be quantifiable with acceptable precision (%RSD ≤ 10%) and accuracy.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.

    • Parameters to vary include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% absolute in the organic component).

      • Detection wavelength (e.g., ± 2 nm).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by the changes.

Experimental Workflow Visualization

The overall workflow from sample receipt to final data analysis is depicted below.

Caption: General experimental workflow for HPLC-UV analysis.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, specific, and robust tool for the quantitative analysis of this compound. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method generates data of high quality and integrity. This procedure is well-suited for implementation in quality control laboratories and research settings to support the development and manufacturing of products involving this important chemical intermediate.

References

  • A Comparative Analysis of the UV Absorption Spectra of p-Aminobenzoic Acid Esters. (n.d.). Benchchem.
  • Chen, W., & Pawliszyn, J. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, ACS Publications.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed.
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Waters Corporation.
  • UV-Vis Spectrum of 4-Aminobenzoic Acid. (n.d.). SIELC Technologies.
  • Nwanisobi, C. G., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • DODECYL 3-NITRO-4-CHLOROBENZOAT. (2024). ChemBK.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • This compound, CasNo.6195-20-6. (n.d.). COLORCOM LTD.
  • Dodecyl-3-amino-4-chlorobenzoate | 6195-20-6. (n.d.). Chemical Bull Pvt. Ltd.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. (n.d.). Benchchem.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PMC - NIH.
  • A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. (n.d.). Benchchem.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (n.d.). PubMed.

Sources

Topic: Strategic Derivatization of Dodecyl 3-amino-4-chlorobenzoate for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-amino-4-chlorobenzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutic agents. The parent molecule, Dodecyl 3-amino-4-chlorobenzoate, combines this active scaffold with a long C12 alkyl (dodecyl) chain, a feature that can significantly influence membrane permeability, lipophilicity, and protein binding.

The primary aromatic amine at the C3 position is a chemically versatile handle, ripe for modification. Derivatization at this site allows for the systematic modulation of the molecule's physicochemical properties and the introduction of various pharmacophores. This strategic modification can lead to enhanced biological activity, improved selectivity, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide provides a comprehensive framework for the derivatization of this compound. We present detailed, field-proven protocols for three robust derivatization strategies—N-acylation, N-sulfonylation, and Schiff base formation—to create a focused library of novel compounds. Subsequently, we outline standardized protocols for screening these derivatives in a panel of primary bioassays to identify potential leads for antimicrobial, anticancer, and anti-inflammatory applications.

Part 1: Chemical Derivatization Strategies & Protocols

The primary amino group of this compound is a strong nucleophile, making it an ideal target for a variety of chemical transformations. The following protocols are designed for high efficiency and broad applicability with common laboratory reagents.

Experimental Workflow Overview

G cluster_start Starting Material cluster_deriv Derivatization Pathways cluster_products Derivative Classes cluster_assays Bioassay Screening start This compound acylation Protocol 1: N-Acylation start->acylation sulfonylation Protocol 2: N-Sulfonylation start->sulfonylation schiff Protocol 3: Schiff Base Formation start->schiff amides Amides acylation->amides sulfonamides Sulfonamides sulfonylation->sulfonamides schiff_bases Schiff Bases schiff->schiff_bases antimicrobial Protocol 4: Antimicrobial Assay amides->antimicrobial anticancer Protocol 5: Anticancer Assay amides->anticancer anti_inflammatory Protocol 6: Anti-inflammatory Assay amides->anti_inflammatory sulfonamides->antimicrobial sulfonamides->anticancer sulfonamides->anti_inflammatory schiff_bases->antimicrobial schiff_bases->anticancer schiff_bases->anti_inflammatory

Caption: General workflow from starting material to bioassays.

Protocol 1: Synthesis of N-Acyl Derivatives (Amides)

Rationale: Acylation is a fundamental method for converting amines to amides.[3][4] This transformation replaces the polar N-H bond with a less polar N-C=O group, altering hydrogen bonding potential and lipophilicity. Using various acyl chlorides or carboxylic acids allows for the introduction of a wide range of functional groups.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) OR Carboxylic acid

  • Coupling agent (if using carboxylic acid), e.g., DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[5]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure (Using Acyl Chloride):

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl derivative.

  • Characterize the final product using NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Synthesis of N-Sulfonyl Derivatives (Sulfonamides)

Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously represented by the sulfa drugs.[6] This group acts as a transition-state mimetic and can form key hydrogen bonds with biological targets. Synthesis is typically achieved by reacting an amine with a sulfonyl chloride.[7][8]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

  • Anhydrous pyridine or DCM

  • Base (if using DCM), e.g., Triethylamine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Standard workup and purification reagents as listed in Protocol 1

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold 1 M HCl. A precipitate may form.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the pure sulfonamide derivative.

  • Characterize the final product using appropriate spectroscopic methods.

Protocol 3: Synthesis of Schiff Base Derivatives (Imines)

Rationale: Schiff bases, characterized by the C=N double bond (imine), are formed by the condensation of a primary amine with an aldehyde or ketone.[9][10] This reaction is often reversible and can be driven to completion by removing water. Schiff bases are known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[11]

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., Benzaldehyde, Salicylaldehyde)

  • Ethanol or Methanol

  • Catalytic amount of glacial acetic acid (optional)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the selected aldehyde (1.0-1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and stir for 2-8 hours. The formation of a precipitate may indicate product formation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product is often pure enough after filtration, but it can be further purified by recrystallization if necessary.

  • Dry the purified Schiff base derivative under vacuum and characterize by spectroscopic analysis.

Part 2: Bioassay Screening Protocols

After synthesis and purification, the new derivatives should be evaluated for biological activity. The following are standard, high-throughput-compatible assays for initial screening.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 50 µL of broth to all wells.

  • Add 50 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next. This will create a range of concentrations.

  • Prepare a microbial inoculum suspension adjusted to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve the final target concentration.

  • Inoculate each well (except sterility control) with 50 µL of the adjusted microbial suspension.

  • Include controls: a positive control (a standard antibiotic), a negative control (inoculum with no compound), and a sterility control (broth only).

  • Cover the plate and incubate at 35-37°C for 16-24 hours (for bacteria) or 48 hours (for fungi).

  • Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity.[13]

Data Presentation: Summarize the results in a table for clear comparison.

Compound IDTest MicroorganismGram StainMIC (µg/mL)
ParentS. aureusPositive>128
Derivative 1AS. aureusPositive32
Derivative 2BE. coliNegative64
CiprofloxacinS. aureusPositive1
Protocol 5: In Vitro Anticancer Activity (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549-lung, HepG2-liver, HCT-116-colon)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[16]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, protected from light.[14]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 6: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Rationale: During inflammation, macrophages can be stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS).[17] Overproduction of NO is a hallmark of chronic inflammatory conditions. This assay measures the inhibitory effect of compounds on NO production by quantifying nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[18][19]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Sterile 96-well plates

  • Microplate reader (540 nm wavelength)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a positive control (e.g., Aminoguanidine).[20]

  • Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubate the plate for 24 hours.

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the Griess reagent to each well containing supernatant.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound.

  • Crucial: Perform a parallel MTT assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.[18][21]

Hypothetical Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Translocates to Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline inflammation Inflammation NO->inflammation derivative Test Derivative derivative->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

References

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. [Link]

  • Guntreddi, Y., & Biju, A. T. (2017). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Chemical Communications, 53(9), 1478-1481. [Link]

  • ResearchGate. Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes | Request PDF. [Link]

  • Jovanovic, M., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

  • Aziz, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Sarker, M. R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Rams-Baron, M., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]

  • Rams-Baron, M., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC. [Link]

  • Guntreddi, Y., & Biju, A. T. (2017). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. The Royal Society of Chemistry. [Link]

  • ChemRxiv. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. [Link]

  • Inam, A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • ResearchGate. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]

  • Hurdis, E. C., & Yang, J. W. (1969). Preparation of sulfanilamide from aniline: An organic chemistry experiment. Journal of Chemical Education. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Novel One-Pot Synthesis of Schiff Base Compounds.... [Link]

  • Wikipedia. Schiff base. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES.... [Link]

  • ResearchGate. (2020). Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring. [Link]

  • BenchChem. (2025). The Ascending Profile of 3-Chloro-4-Aminobenzoate Derivatives in Medicinal Chemistry: A Technical Review.
  • ACS Publications. (2023). Chemical Derivatization Processes Applied to Amine Determination.... [Link]

  • Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging acti.... [Link]

  • PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization.... [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. [Link]

  • BenchChem. (2025).
  • Journal of Basrah Researches. (2014). Preparation and Characterization of Some Schiff Bases by Direct Fusion. [Link]

  • International Journal of Chemical Studies. (2020). Synthesis and characterization of novel Schiff base ligands. [Link]

  • Frontiers. (2024). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents.... [Link]

  • MDPI. (2018). The Quest for Novel Antimicrobial Compounds.... [Link]

  • MDPI. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities.... [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.... [Link]

  • PubMed Central. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis.... [Link]

  • ResearchGate. (2010). Percentage inhibition of nitric oxide (NO) in RAW264.7.... [Link]

  • SciELO. (2014). Nitric oxide production, inhibitory, antioxidant and antimycobacterial activities.... [Link]

  • PubMed. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. [Link]

  • PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. [Link]

Sources

Application Notes & Protocols: Dodecyl 3-amino-4-chlorobenzoate in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3-amino-4-chlorobenzoate scaffold has emerged as a privileged structure in the design of novel enzyme inhibitors, particularly targeting protein kinases involved in oncogenic signaling. While direct enzymatic inhibition data for Dodecyl 3-amino-4-chlorobenzoate is not extensively documented in publicly available literature, its structural features—a validated pharmacophore core and a lipophilic dodecyl chain—present a compelling case for its investigation as a potential enzyme inhibitor. This guide provides a comprehensive overview of the application of this chemical scaffold in enzyme inhibitor development, with a focus on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target for derivatives of 3-amino-4-chlorobenzoic acid. We will detail the rationale for its use, potential mechanisms of action, and provide step-by-step protocols for its synthesis and evaluation in enzymatic and cell-based assays.

Introduction: The 3-Amino-4-chlorobenzoate Scaffold in Kinase Inhibition

The search for selective and potent enzyme inhibitors is a cornerstone of modern drug discovery. Protein kinases, which play a pivotal role in cellular signal transduction, are a particularly important class of drug targets.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is frequently mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation and survival.[3] This has driven the development of numerous EGFR tyrosine kinase inhibitors (TKIs).[2]

Derivatives of 4-amino-3-chlorobenzoic acid have been identified as promising scaffolds for the development of EGFR inhibitors.[3] Recent studies have shown that novel 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester exhibit significant inhibitory activity against EGFR.[4] These findings underscore the potential of this chemical class to generate potent anti-cancer agents.

This compound (CAS No. 6195-20-6) is a long-chain ester derivative of this core scaffold. The incorporation of a dodecyl group introduces significant lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This lipophilic tail may enhance membrane permeability or facilitate interactions with hydrophobic pockets within the ATP-binding site of kinases. While this specific molecule is commercially available primarily as a pharmaceutical and dye intermediate, its structural similarity to known EGFR inhibitors makes it an intriguing candidate for screening and further derivatization in drug discovery campaigns.[5]

Mechanism of Action: Targeting the EGFR Tyrosine Kinase

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Upon binding of its cognate ligands (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.

EGFR tyrosine kinase inhibitors act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[6] Derivatives of the 4-amino-3-chloro benzoate ester scaffold have been shown to function as ATP-competitive inhibitors.[4] In silico docking studies suggest that these compounds can fit into the ATP-binding pocket of EGFR, forming key interactions with amino acid residues that are crucial for inhibitor binding. The inhibition of EGFR signaling by these compounds has been shown to induce apoptosis (programmed cell death) in cancer cells.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Dodecyl 3-amino-4- chlorobenzoate Derivative Inhibitor->Dimerization Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound and its derivatives as potential enzyme inhibitors.

Synthesis of this compound

This protocol describes a standard esterification procedure.

Materials:

  • 3-amino-4-chlorobenzoic acid

  • Dodecanol

  • Sulfuric acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-amino-4-chlorobenzoic acid (1 equivalent), dodecanol (1.2 equivalents), and a catalytic amount of sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a common method for assessing the direct inhibitory activity of a compound against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (or derivative) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound (this compound) in DMSO.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Add the recombinant EGFR kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Anti-Proliferative Assay

This protocol determines the effect of the test compound on the proliferation of cancer cells that overexpress EGFR.

Materials:

  • A549 (human lung carcinoma) or other suitable EGFR-overexpressing cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the GI₅₀ value (the concentration of compound required to inhibit cell growth by 50%) by plotting the percentage of cell growth against the logarithm of the compound concentration.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Dodecyl 3-amino-4-chlorobenzoate Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro EGFR Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell-Based Anti-Proliferative Assay Characterization->Cell_Assay IC50 Determine IC50 Kinase_Assay->IC50 GI50 Determine GI50 Cell_Assay->GI50

Caption: Workflow for synthesis and biological evaluation.

Data Presentation and Interpretation

The results from the enzymatic and cell-based assays should be tabulated for clear comparison.

Table 1: Hypothetical Inhibitory Activity Data

CompoundEGFR Kinase IC₅₀ (µM)A549 Cell GI₅₀ (µM)
This compoundTo be determinedTo be determined
Reference Inhibitor (e.g., Erlotinib)0.051.2
Derivative 1To be determinedTo be determined
Derivative 2To be determinedTo be determined

A lower IC₅₀ value indicates greater potency against the isolated enzyme, while a lower GI₅₀ value signifies better efficacy in a cellular context. The dodecyl chain's influence can be assessed by comparing the activity of this compound with its shorter-chain or non-esterified counterparts. A significant increase in potency might suggest a favorable interaction with a hydrophobic pocket in the enzyme's active site.

Conclusion and Future Directions

The 3-amino-4-chlorobenzoate scaffold is a valuable starting point for the development of novel enzyme inhibitors, particularly targeting EGFR tyrosine kinase. This compound represents a logically designed analog for investigation, leveraging the known pharmacophore of its parent acid and introducing a lipophilic tail to potentially enhance biological activity. The protocols outlined in this guide provide a robust framework for researchers to synthesize and evaluate this and related compounds.

Future research should focus on a systematic structure-activity relationship (SAR) study by varying the length and nature of the alkyl ester to optimize potency and pharmacokinetic properties. Furthermore, investigating the selectivity of these compounds against other kinases will be crucial in developing safe and effective therapeutic agents.

References

  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647–2662.
  • A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic acid for Researchers. (n.d.). BenchChem.
  • ALK: a tyrosine kinase target for cancer therapy. (2017). Cold Spring Harbor Molecular Case Studies, 3(1), a001115.
  • Dodecyl 3-amino-4-chlorobenzo
  • Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer. (2014). Lung Cancer, 83(1), 11-17.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Molecules, 26(22), 6677.
  • Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. (2023). Molecules, 28(5), 2006.
  • Tyrosine kinase inhibitors for EGFR- and ALK-mutated non-small cell lung cancer. (2016). ADMET & DMPK, 4(3), 186-211.

Sources

Application Notes and Protocols: A Comprehensive Guide to Assessing the Cytotoxicity of Dodecyl 3-amino-4-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from the laboratory bench to a clinical candidate is a rigorous process, with safety and efficacy being the paramount considerations. For newly synthesized compounds, such as Dodecyl 3-amino-4-chlorobenzoate derivatives, a thorough evaluation of their cytotoxic potential is a foundational step.[1][2] Cytotoxicity testing provides essential insights into a compound's intrinsic ability to damage or kill cells, which is a critical determinant of its therapeutic index—the balance between its desired therapeutic effect and its toxic side effects.[2][3] This guide provides a detailed framework and actionable protocols for researchers, scientists, and drug development professionals to comprehensively assess the cytotoxic profile of this novel class of compounds.

The protocols outlined herein are designed to not only determine the concentration at which these derivatives elicit a toxic response but also to begin elucidating the underlying mechanisms of cell death. By employing a multi-parametric approach, we can distinguish between different modes of cell death, such as apoptosis and necrosis, providing a more complete picture of the compound's biological activity.[4] This understanding is crucial for predicting potential in vivo toxicities and for guiding the subsequent stages of drug development.

Pillar 1: Foundational Principles of In Vitro Cytotoxicity Assessment

Before delving into specific protocols, it is essential to grasp the core principles that underpin in vitro cytotoxicity testing. The choice of assays should be guided by the specific questions being asked about the compound's activity. A well-designed cytotoxicity study will typically progress from broad screening assays to more specific, mechanism-of-action-focused investigations.

Choosing the Right Cellular Model

The selection of an appropriate cell line is a critical first step that can significantly influence the outcome and relevance of a cytotoxicity study.[5][6] The choice should be guided by the intended therapeutic application of the this compound derivatives.[5][7] For instance, if these compounds are being developed as anticancer agents, a panel of cancer cell lines relevant to the targeted malignancy should be used.[1] It is also crucial to include a non-cancerous "normal" cell line to assess for selective toxicity.[1][2][5]

Key Considerations for Cell Line Selection:

  • Tissue of Origin: The cell line should ideally originate from the tissue or organ system that is the intended target of the drug.[5][7]

  • Disease Relevance: For disease-specific therapies, the cell line should accurately represent the genetic and phenotypic characteristics of the disease.[6]

  • Growth Characteristics and Robustness: The chosen cell line should have a consistent growth rate and be amenable to the chosen assay formats.[6]

  • Authentication: Always use cell lines from reputable cell banks and perform regular authentication to avoid issues with cross-contamination or misidentification.[6]

Pillar 2: A Multi-tiered Approach to Cytotoxicity Assessment

A robust assessment of cytotoxicity involves a tiered approach, starting with assays that measure overall cell health and progressing to more specific assays that probe the mechanisms of cell death.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Membrane Integrity cluster_2 Tier 3: Mechanistic Insights MTT Assay MTT Assay LDH Assay LDH Assay MTT Assay->LDH Assay Confirms cytotoxicity Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay LDH Assay->Apoptosis vs. Necrosis Assay Investigates cell death pathway Caspase Activity Assay Caspase Activity Assay Apoptosis vs. Necrosis Assay->Caspase Activity Assay Confirms apoptosis ROS Production Assay ROS Production Assay Apoptosis vs. Necrosis Assay->ROS Production Assay Investigates oxidative stress

Caption: Tiered approach to cytotoxicity testing.

Tier 1: Primary Screening for Viability and Metabolic Activity

The initial screen aims to determine the concentration range over which the this compound derivatives affect cell viability. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[1][2][8]

Principle of the MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]

G Viable Cell Viable Cell Mitochondrial Dehydrogenase Mitochondrial Dehydrogenase Viable Cell->Mitochondrial Dehydrogenase MTT (Yellow, Soluble) MTT (Yellow, Soluble) MTT (Yellow, Soluble)->Mitochondrial Dehydrogenase Formazan (Purple, Insoluble) Formazan (Purple, Insoluble) Mitochondrial Dehydrogenase->Formazan (Purple, Insoluble) Spectrophotometric Measurement Spectrophotometric Measurement Formazan (Purple, Insoluble)->Spectrophotometric Measurement

Caption: Principle of the MTT assay.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically ≤0.5%).[11] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Tier 2: Confirmation of Cytotoxicity and Assessment of Membrane Integrity

To confirm the results of the MTT assay and to specifically assess for membrane damage, a lactate dehydrogenase (LDH) assay is recommended.

Principle of the LDH Assay: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[12][13] The LDH assay measures the activity of this released enzyme, providing a quantitative measure of cytotoxicity.[12][14]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16]

Tier 3: Delving into the Mechanism of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for its development.

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect exposed PS.[18] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, where it intercalates with DNA.[19]

G cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis cluster_3 Necrosis Viable Annexin V- / PI- EarlyApoptotic Annexin V+ / PI- LateApoptotic Annexin V+ / PI+ Necrotic Annexin V- / PI+

Caption: Cell populations in Annexin V/PI assay.

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the this compound derivatives at concentrations determined from the MTT assay.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells once with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[18]

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[20] Effector caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave specific substrates.[20][21] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[22] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[22]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as previously described.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[23] Allow the reagent and the plate to equilibrate to room temperature. Add 100 µL of the reagent to each well.[23]

  • Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Principle: The overproduction of reactive oxygen species (ROS) can induce cellular damage and trigger apoptosis.[24][25] This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent.[24] Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the probe to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25] The fluorescence intensity is proportional to the intracellular level of ROS.[24]

Protocol: Cellular ROS Detection Assay

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compounds.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of diluted DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[24][26]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.[24]

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[24]

Pillar 3: Data Analysis and Interpretation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter that represents the concentration of a compound that causes a 50% reduction in cell viability.[27][28]

Steps for IC50 Determination:

  • Data Normalization: Convert the raw absorbance or fluorescence data to percentage viability relative to the untreated control.[27]

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.[27]

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[27]

  • IC50 Calculation: The IC50 value is the concentration that corresponds to 50% inhibition on the fitted curve.[27]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison of the cytotoxic effects of the different this compound derivatives across various cell lines and time points.

CompoundCell LineAssayExposure Time (h)IC50 (µM)
Derivative 1Cancer Cell AMTT24
48
72
Normal Cell BMTT24
48
72
Derivative 2Cancer Cell AMTT24
48
72
Normal Cell BMTT24
48
72

Conclusion: Building a Comprehensive Cytotoxicity Profile

By following this multi-tiered approach, researchers can build a comprehensive and reliable cytotoxicity profile for this compound derivatives. This systematic evaluation, from initial screening to mechanistic investigation, provides the critical data necessary to make informed decisions about the future development of these novel compounds. The integration of robust protocols, appropriate controls, and sound data analysis will ensure the scientific integrity and trustworthiness of the findings, ultimately contributing to the advancement of safer and more effective therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • IT Medical Team. (n.d.). Mechanisms in pharmacological studies of cytotoxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ImmunoChemistry Technologies. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ANT Bio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]

  • JoVE. (2025, July 8). Evaluating Cytotoxicity and Membrane Integrity in Lung Slices via Lactate Dehydrogenase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. Retrieved from [Link]

  • PubMed. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (n.d.). Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells. Retrieved from [Link]

  • PubMed. (2021, November 23). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, June 21). Immune-based mechanisms of cytotoxic chemotherapy: implications for the design of novel and rationale-based combined treatments against cancer. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug development in oncology: classical cytotoxics and molecularly targeted agents. Retrieved from [Link]

  • Der Pharma Lettre. (n.d.). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating Dodecyl 3-amino-4-chlorobenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Dodecyl 3-amino-4-chlorobenzoate in the field of agrochemical research. While this specific molecule is not a widely commercialized agrochemical, its structural motifs—a substituted aminobenzoic acid core and a lipophilic dodecyl ester tail—suggest plausible utility as a novel herbicide, fungicide, or insecticide. This guide moves beyond a simple recitation of facts to establish a foundational research framework. We present the scientific rationale for investigating this compound, detailed protocols for its synthesis and biological screening, and a discussion of hypothesized mechanisms of action, thereby providing a self-validating system for its evaluation.

Introduction and Scientific Rationale

The relentless pursuit of novel active ingredients in the agrochemical industry is driven by the need to manage evolving resistance in pests, weeds, and pathogens, alongside a growing demand for compounds with improved efficacy and environmental profiles. This compound is a compound of interest forged from two key components:

  • 3-Amino-4-chlorobenzoic Acid Core: Carboxylic acids and their derivatives are foundational in herbicide development, targeting a wide array of biosynthetic pathways and metabolic systems.[1] The presence of a chlorine atom and an amino group on the phenyl ring is significant. Halogenation is a common strategy to increase the biological activity of aromatic compounds. Aminobenzoic acid derivatives have demonstrated a broad spectrum of biological effects, including antifungal and phytotoxic properties.[2]

  • Dodecyl Ester Chain: The C12 alkyl (dodecyl) chain imparts significant lipophilicity to the molecule. This property is critical for an agrochemical's ability to penetrate the waxy cuticle of plant leaves or the lipid-rich cell membranes of fungi and insects. Furthermore, long-chain fatty acid esters, including dodecanoates, have been identified as effective insect repellents and insecticides, adding another dimension to the compound's potential utility.[3][4][5]

Based on this structural analysis, we hypothesize that this compound warrants investigation for the following activities:

  • Herbicidal Activity: Potentially acting as a synthetic auxin mimic or as an inhibitor of essential biosynthetic pathways like lipid synthesis.[6][7][8]

  • Fungicidal Activity: Possibly through the disruption of fungal cell membrane integrity or intracellular pH homeostasis, leveraging both the benzoate core and the lipophilic tail.[9]

  • Insecticidal or Repellent Activity: Capitalizing on the known bioactivity of dodecyl esters against various insect species.[4][5]

This guide outlines the necessary protocols to systematically test these hypotheses.

Physicochemical Properties and Laboratory Synthesis

A thorough understanding of the compound's properties is the first step in its evaluation.

Physicochemical Data

The following table summarizes the known and predicted properties of the parent acid and the title compound.

Property3-Amino-4-chlorobenzoic AcidThis compound (Predicted)
CAS Number 2840-28-0[10][11][12][13]6195-20-6[14]
Molecular Formula C₇H₆ClNO₂[10][11][12]C₁₉H₃₀ClNO₂
Molecular Weight 171.58 g/mol [11][12][13]340.0 g/mol (approx.)
Appearance White to faint brown powder[13]Expected to be a liquid or low-melting solid
Melting Point 216 °C[11]To be determined experimentally
Predicted LogP 1.8 (approx.)> 5.0 (highly lipophilic)
Solubility Sparingly soluble in water; soluble in some organic solventsExpected to be insoluble in water; soluble in nonpolar organic solvents
Protocol for Laboratory Synthesis

The synthesis of this compound is readily achievable via a standard Fischer esterification. This process involves the acid-catalyzed reaction of the parent carboxylic acid with dodecanol.

Objective: To synthesize this compound with high purity for subsequent biological assays.

Materials:

  • 3-Amino-4-chlorobenzoic acid (1.0 eq)

  • 1-Dodecanol (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Toluene or a similar non-polar solvent capable of forming an azeotrope with water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-Amino-4-chlorobenzoic acid, 1-Dodecanol, and toluene.

  • Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Continue reflux until no more water is collected (typically 4-8 hours).

  • Reaction Quenching & Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2x) to neutralize the acid catalyst and any unreacted carboxylic acid.

    • Water (1x).

    • Brine (1x) to aid in phase separation.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess dodecanol.

  • Purification (Optional): If necessary, purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow A 1. Combine Reactants (Acid, Alcohol, Solvent) B 2. Add Acid Catalyst A->B C 3. Reflux with Dean-Stark Trap B->C D 4. Aqueous Workup (Neutralize & Wash) C->D E 5. Dry & Concentrate D->E F 6. Purify & Characterize E->F

Synthesis workflow for this compound.

Protocols for Agrochemical Screening

A phased approach, starting with simple in-vitro and in-planta lab assays, is the most efficient method for evaluating a new compound.[15]

Herbicidal Activity Screening

Rationale: The chlorobenzoic acid scaffold is present in synthetic auxin herbicides, which induce unregulated growth and plant death in susceptible species.[7][16][17] The high lipophilicity of the dodecyl chain may also allow the molecule to interfere with lipid biosynthesis, a mechanism targeted by several grass-specific herbicides.[6][18]

Protocol 1: Pre-Emergence Assay

  • Test Species: Select representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • Preparation: Fill petri dishes (9 cm) with filter paper.

  • Treatment: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetone) and make serial dilutions. Apply 2 mL of each test concentration to the filter paper and allow the solvent to evaporate. A solvent-only control is essential.

  • Seeding: Place 20-25 seeds of a single test species in each dish.

  • Incubation: Seal the dishes with paraffin film and place them in a growth chamber with controlled light (16h light/8h dark) and temperature (25°C).

  • Evaluation: After 7-10 days, measure the germination percentage and the root and shoot length of the seedlings. Calculate the percent inhibition relative to the control.

Protocol 2: Post-Emergence Foliar Assay

  • Plant Cultivation: Grow test species in small pots containing standard potting mix until they reach the 2-3 true leaf stage.

  • Formulation: Prepare a spray solution of the test compound. This typically involves dissolving the compound in a small amount of solvent and then emulsifying it in water with a surfactant (e.g., Tween-20) to ensure even coverage.

  • Application: Spray the plants to the point of runoff using a laboratory track sprayer to ensure a consistent application rate. Include a formulation blank (solvent + surfactant) as a negative control and a commercial herbicide as a positive control.

  • Observation: Keep the plants in a greenhouse or growth chamber. Evaluate phytotoxicity symptoms (e.g., chlorosis, necrosis, epinasty) at 3, 7, and 14 days after treatment using a 0% (no effect) to 100% (plant death) rating scale.

G Auxin Synthetic Auxin (e.g., Test Compound) Receptor Auxin Binding Protein (ABP) Auxin->Receptor Binds Signal Signal Transduction Cascade Receptor->Signal Activates Gene Altered Gene Expression Signal->Gene Effect Uncontrolled Cell Division & Elongation Gene->Effect Death Vascular Tissue Disruption & Plant Death Effect->Death

Hypothesized mechanism: Synthetic auxin mimicry.

Fungicidal Activity Screening

Rationale: Benzoic acid derivatives can act as fungicides by disrupting cellular pH homeostasis.[9] The lipophilic dodecyl chain may enhance this effect by facilitating passage through the fungal cell membrane, potentially leading to membrane disruption.

Protocol 3: In-Vitro Poisoned Food Assay

  • Test Pathogens: Select agriculturally relevant fungal pathogens such as Botrytis cinerea (gray mold) and Fusarium oxysporum (Fusarium wilt).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 45-50°C.

  • Incorporation of Compound: Add the test compound (dissolved in a minimal amount of a sterile solvent like DMSO) to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended media into petri dishes. A solvent-only control is critical.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Evaluation: When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in the treatment plates. Calculate the percentage of mycelial growth inhibition.

Insecticidal & Repellent Activity Screening

Rationale: Esters of long-chain fatty acids are known to possess insecticidal and repellent properties.[3][4][5] This activity is often attributed to disruption of the insect's cuticle or interference with its sensory receptors.

Protocol 4: Mosquito Larvicidal Bioassay (WHO Standard Method Adaptation)

  • Test Species: Use early 4th instar larvae of Aedes aegypti or Culex quinquefasciatus.

  • Treatment Preparation: Prepare a stock solution of the test compound in ethanol or acetone. Make serial dilutions to create test solutions.

  • Bioassay: Add 20-25 larvae to beakers containing 100 mL of de-chlorinated water. Add 1 mL of the appropriate test solution to achieve the desired final concentration. Include a solvent control.

  • Observation: Keep the beakers at room temperature. Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: Use the mortality data to calculate the LC₅₀ (lethal concentration to kill 50% of the population) value using probit analysis.

Advanced Development Workflow

Positive results ("hits") from the primary screening protocols trigger a more in-depth evaluation process. This progression from initial discovery to a potential product is a multi-stage endeavor.

G A Primary Screening (In-Vitro / In-Planta Assays) B Dose-Response Studies (EC50 / LC50 Determination) A->B C Mechanism of Action Studies B->C E Formulation Development B->E D Greenhouse & Small Plot Trials (Efficacy Testing) C->D F Regulatory Studies (e.g., 5-Batch Analysis, Toxicology) D->F E->D G Product Candidate F->G

Agrochemical development and validation workflow.

Key advanced steps include:

  • Greenhouse Trials: Validating lab results under more realistic conditions on a wider range of crops and weeds/pests.[15]

  • Formulation Development: Creating a stable and effective delivery system (e.g., emulsifiable concentrate, wettable powder) for the active ingredient.[19]

  • Regulatory Compliance: For commercial consideration, rigorous testing under Good Laboratory Practice (GLP) is required. This includes a "5-batch analysis" to ensure consistency in the manufacturing process by assessing the active ingredient and any impurities across five different production batches.[20] Further studies on toxicology and environmental fate are also mandatory.[19][21][22]

References

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2025). National Institutes of Health (NIH).
  • Process of Testing & Trialing a New Agricultural Chemical Formulation. (2022). AgriThority.
  • Bioefficacy of isolated compound l-isoleucine, N-allyloxycarbonyl-, and dodecyl ester from entomopathogenic actinobacteria Actinokineospora fastidiosa against agricultural insect pests, human vector mosquitoes, and antioxidant activities. (n.d.). ResearchGate.
  • Biting deterrency of undecanoic acid and dodecanoic acid ester analogs against Aedes aegypti. (2020). ResearchGate.
  • Herbicide Mode of Action. (n.d.). [Source name unavailable].
  • Introduction to Mode of Action of Herbicides and Selectivity. (n.d.). CUTM Courseware.
  • Synthesis and pesticidal activity of acyl derivatives of 4-chloro-2-aminobenzothiazole and the products of their reduction. (n.d.). Chemical Papers.
  • Agrochemical and Pesticide Analysis Methods. (n.d.). Charles River Laboratories.
  • Advanced 5-Batch Analysis Solutions for Precision, Reliability, and Regulatory Compliance. (n.d.). Jubilant Biosys.
  • DODECYL 3-NITRO-4-CHLOROBENZOAT. (2024). ChemBK.
  • Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. (2025). Lab Manager.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (n.d.). OECD.
  • 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. (n.d.). Zhejiang Dinglong Technology Co., Ltd..
  • How Herbicides Work: Biology to Application (agdex 606-2). (n.d.). Agriculture and Irrigation.
  • Synthesis and Herbicidal Activities of 3-(4-Chloro-2-fluoro-5-substituted phenyl)benzo[d][2][3][15]triazin-4(3H)-one Derivatives. (2015). Semantic Scholar. Available from:

  • Overview of herbicide mechanisms of action. (n.d.). National Institutes of Health (NIH).
  • 3-AMINO-4-CHLOROBENZOIC ACID. (n.d.). INDOFINE Chemical Company.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). National Institutes of Health (NIH).
  • 3-Amino-4-chlorobenzoic acid. (n.d.). Biosynth.
  • Mode of Action of commonly used Herbicides and their Impact on Crops and the Environment. (2019). International Journal of Current Microbiology and Applied Sciences.
  • Herbicidal compositions. (n.d.). Google Patents.
  • Application Notes and Protocols: Insect Repellent Properties of Dodecanoate Esters. (n.d.). Benchchem.
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
  • 3-Amino-4-chlorobenzoic acid. (n.d.). PubChem.
  • Carboxylic Acid Derivatives in Herbicide Development. (2023). PubMed.
  • Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. (n.d.). National Institutes of Health (NIH).
  • 3-Amino-4-chlorobenzoic acid. (n.d.). Sigma-Aldrich.
  • Production of Antifungal p-Aminobenzoic Acid in Lysobacter antibioticus OH13. (n.d.). PubMed.
  • Resistance-Breaking Insecticidal Activity of New Spatial Insecticides against Aedes aegypti. (2021). [Source name unavailable].
  • Polyenylcyclopropane carboxylic esters with high insecticidal activity. (n.d.). PubMed.
  • This compound. (n.d.). ChemicalBook.
  • Comparative Analysis of the Biological Activities of Chlorobenzoate Esters. (n.d.). Benchchem.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed.
  • Process for preparing aminobenzoate esters. (n.d.). Google Patents.
  • Buy & Import 3-amino-4-chlorobenzoic acid dodecylester Wholesale. (n.d.). Global Trade Plaza.
  • Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl. (n.d.). Google Patents.
  • Synthesis reaction of 3-amino-4-chloro benzohydrazide. (n.d.). ResearchGate.
  • Synthesis of 3-alkyl-4-aminofurazans. (2025). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dodecyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Dodecyl 3-amino-4-chlorobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields.

The synthesis of this compound is most commonly achieved via a Fischer-Speier esterification . This reaction involves the acid-catalyzed reaction between 3-amino-4-chlorobenzoic acid and dodecanol.[1][2] While the reaction is straightforward in principle, its reversible nature and the presence of a basic amino group present specific challenges that can lead to low yields.[2][3] This guide provides a systematic approach to diagnosing and resolving these issues.

Core Reaction Pathway: Fischer Esterification

The fundamental mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of dodecanol.[1][4][5] The subsequent elimination of a water molecule yields the desired ester.

Fischer_Esterification Figure 1: Fischer Esterification Mechanism cluster_reactants Reactants RCOOH 3-Amino-4-chlorobenzoic Acid Protonated_Acid Protonated Carboxylic Acid (More Electrophilic) RCOOH->Protonated_Acid + H⁺ ROH Dodecanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Dodecanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water H₂O Tetrahedral_Intermediate->Water Ester This compound Protonated_Ester->Ester - H⁺ (Regenerated)

Caption: Figure 1: Fischer Esterification Mechanism

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

This is the most frequent challenge, typically stemming from the reaction's equilibrium, catalyst issues, or the presence of water.

Answer: Low or no yield in a Fischer esterification is almost always linked to one of four key factors:

  • Reversible Reaction Equilibrium: Fischer esterification is a reversible process.[1][3][6] The presence of water, a byproduct, can drive the reaction backward via hydrolysis of the ester, limiting the final yield.

  • Insufficient or Inactive Catalyst: The basic amino group on 3-amino-4-chlorobenzoic acid neutralizes the acid catalyst.[2][4] If you use a purely catalytic amount, there may not be enough free acid to protonate the carbonyl group, effectively stalling the reaction.

  • Presence of Water in Reagents: Starting the reaction with wet reagents (dodecanol, acid, or solvent) introduces water that inhibits the forward reaction from the outset.[6][7]

  • Low Reaction Temperature: The esterification may proceed too slowly if the temperature is not high enough to achieve a reasonable reaction rate.[7]

ProblemPossible CauseRecommended Solution
Low to No Yield Equilibrium lies towards reactants.Use a large excess of dodecanol (5-10 molar equivalents) to shift the equilibrium forward (Le Chatelier's Principle).[2][4] Alternatively, actively remove water using a Dean-Stark apparatus.[7]
Insufficient active catalyst.Increase the amount of catalyst (e.g., concentrated H₂SO₄). A stoichiometric amount relative to the aminobenzoic acid may be necessary to both protonate the amine and catalyze the reaction.[4] Always use a fresh, anhydrous acid catalyst.
Water present in reagents/glassware.Use anhydrous dodecanol and solvents. Ensure all glassware is thoroughly oven-dried before use. Consider adding molecular sieves to the reaction mixture.[7]
Reaction temperature is too low.Ensure the reaction mixture is heated to a gentle reflux and maintained for an adequate duration (e.g., 2-4 hours or as monitored by TLC).[7]
Question 2: I've run the reaction for several hours, but TLC analysis still shows a significant amount of unreacted 3-amino-4-chlorobenzoic acid. How do I drive the reaction to completion?

Answer: Seeing a significant amount of starting material after a prolonged reaction time points directly to an unfavorable equilibrium. The most effective strategies to overcome this are:

  • Increase the Molar Ratio of Alcohol: This is the most common and practical method. By using dodecanol as the limiting reagent and the solvent, you create a large molar excess that pushes the reaction towards the product side. A 5- to 10-fold molar excess is a good starting point.[2]

  • Active Water Removal: For larger-scale reactions, using a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) is highly effective.[7] As the water is continuously removed from the reaction vessel, the reverse reaction is prevented, allowing the forward reaction to proceed to completion.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q_excess_alcohol Is a large excess (5-10x) of Dodecanol used? start->q_excess_alcohol q_water_removal Is water being actively removed? q_excess_alcohol->q_water_removal Yes sol_excess_alcohol ACTION: Increase Dodecanol to 5-10 molar equivalents. q_excess_alcohol->sol_excess_alcohol No q_catalyst Is the acid catalyst anhydrous and sufficient (>1 equivalent)? q_water_removal->q_catalyst Yes sol_water_removal ACTION: Use a Dean-Stark trap or add molecular sieves. q_water_removal->sol_water_removal No q_temp_time Is the reaction at reflux and monitored by TLC? q_catalyst->q_temp_time Yes sol_catalyst ACTION: Use fresh, anhydrous H₂SO₄. Increase loading. q_catalyst->sol_catalyst No sol_temp_time ACTION: Ensure gentle reflux. Continue reaction until TLC shows consumption of starting material. q_temp_time->sol_temp_time No end Yield Improved q_temp_time->end Yes sol_excess_alcohol->end sol_water_removal->end sol_catalyst->end sol_temp_time->end

Caption: Figure 2: Troubleshooting workflow for low yield.

Question 3: Why is the work-up procedure so important? What is the purpose of the sodium carbonate wash?

Answer: The work-up is critical for both isolating your product and removing impurities. After the reaction, the mixture contains your desired ester, excess dodecanol, the sulfuric acid catalyst, and unreacted starting material.

The key step is neutralizing the acid. Since the amino group of your ester product is protonated by the strong acid catalyst (forming an ammonium salt), it is soluble in the aqueous acidic mixture.[4] The purpose of adding a base like 10% sodium carbonate (Na₂CO₃) solution is twofold:

  • Neutralize the Acid Catalyst: It quenches the remaining sulfuric acid.[8]

  • Deprotonate the Product: It deprotonates the ammonium salt of the ester. The neutral this compound is not soluble in water and will therefore precipitate out of the aqueous solution as a solid.[1][9]

You must add the sodium carbonate solution slowly and carefully until the pH of the solution is basic (pH > 8) and gas evolution (CO₂) ceases.[8][9] This ensures all the acid is neutralized and your product is fully precipitated, maximizing your isolated yield.

Question 4: My reaction mixture turned dark brown or black during reflux. What does this mean?

Answer: Significant darkening of the reaction mixture often indicates decomposition or side reactions, such as polymerization or charring.[2] This is typically caused by excessively high temperatures or prolonged reaction times in the presence of a strong, corrosive acid like concentrated sulfuric acid.

To mitigate this:

  • Use a heating mantle with a temperature controller or a sand/oil bath to ensure a gentle, controlled reflux. Avoid aggressive, direct heating.

  • Monitor the reaction's progress using TLC. Once the starting material is consumed, proceed to the work-up without unnecessary delay.

  • If decomposition is a persistent issue, consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), although this may require longer reaction times.[7]

Detailed Experimental Protocol

This protocol is a generalized procedure based on the Fischer esterification of similar aminobenzoic acids.[1][2][8] Optimization may be required.

Materials:

  • 3-amino-4-chlorobenzoic acid

  • Dodecanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

  • Filtration apparatus (Büchner or Hirsch funnel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3-amino-4-chlorobenzoic acid (1.0 eq) and dodecanol (5.0-10.0 eq).

  • Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (approx. 1.0-1.5 eq). A precipitate may form as the aminobenzoic acid is protonated.[1][8]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain the reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting carboxylic acid.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice water (approximately 3-4 times the volume of the reaction mixture).[1]

  • Neutralization: While stirring vigorously, slowly add a 10% sodium carbonate solution dropwise. Vigorous gas evolution will occur. Continue adding the base until the bubbling stops and the pH of the solution is ~8. The crude ester product will precipitate as a solid.[1][9]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid on the filter with several portions of cold deionized water to remove any inorganic salts. Allow the product to air dry or dry it in a desiccator.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

References

Technical Support Center: Purification of Crude Dodecyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Dodecyl 3-amino-4-chlorobenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a robust, field-tested methodology for its purification by recrystallization. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocol to your specific experimental conditions.

Section 1: Foundational Principles—Understanding the System

Effective purification begins with understanding the physicochemical properties of the target compound in relation to its potential impurities. This compound is an ester synthesized from 3-amino-4-chlorobenzoic acid and dodecanol. Consequently, the most probable impurities in the crude product are these unreacted starting materials.

The key to a successful recrystallization is exploiting the solubility differences between the desired product and the impurities.[1][2]

Table 1: Comparative Physical Properties

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility Profile
This compound (Product) 339.956-59[3]Possesses a polar head (aminobenzoate) and a long non-polar tail (dodecyl chain). Expects solubility in solvents of intermediate polarity or mixed solvent systems.
3-Amino-4-chlorobenzoic Acid (Impurity)171.58214-215[4]Polar molecule; can be crystallized from water.[4] Generally low solubility in non-polar organic solvents.
Dodecanol (Impurity)186.3424[5][6]Non-polar fatty alcohol; practically insoluble in water, but soluble in organic solvents like ethanol and ether.[5]

The significant difference in melting points and polarity between the product and its precursors is the foundation upon which this purification is built. The low melting point of the target compound (56-59°C) presents a specific challenge known as "oiling out," which will be addressed in detail.[3]

Section 2: Standard Operating Protocol for Recrystallization

This protocol provides a validated starting point for the purification. It is designed to be a self-validating system; deviations from the expected observations at any step indicate a specific problem that can be diagnosed using the troubleshooting guide.

Step-by-Step Experimental Workflow
  • Solvent Selection : Based on the molecule's amphiphilic nature, a solvent of intermediate polarity like isopropanol or ethanol is a logical starting point. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.[7]

  • Dissolution : Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stirrer and the minimum volume of the chosen solvent (e.g., isopropanol) to create a slurry at room temperature.

  • Heating : Gently heat the mixture on a hot plate with stirring. Add small aliquots of hot solvent until the solid completely dissolves. Causality : Using the absolute minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in the solution (mother liquor) upon cooling.[2]

  • Hot Filtration (Optional) : If insoluble impurities (like dust or unreacted 3-amino-4-chlorobenzoic acid, which is sparingly soluble in some organics) are observed in the hot solution, perform a hot filtration. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Cooling (Crystal Formation) : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[2]

  • Chilling : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities. Causality : Using cold solvent is crucial to prevent the redissolving of the purified product.

  • Drying : Dry the crystals under vacuum to remove all residual solvent. The purity can then be assessed by melting point analysis and other analytical techniques (e.g., NMR, HPLC).

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution Phase cluster_purification Purification & Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Fully Dissolved Solution B->C D Slow Cool to Room Temp C->D Initiate Cooling E Chill in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the recrystallization of this compound.

Section 3: Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out," forming a liquid layer instead of crystals. What is happening and how do I fix it?

A: "Oiling out" is the most common problem for compounds with low melting points.[8] It occurs when the saturated solution's temperature is above the melting point of the solute. The compound separates as a molten liquid instead of a solid crystal lattice.

Root Causes & Solutions:

  • Solution is too concentrated: The saturation point is reached at too high a temperature.

    • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to decrease the concentration. Allow it to cool slowly again.[8][9]

  • Cooling is too rapid: The solution becomes supersaturated quickly while still too warm.

    • Solution: After redissolving the oil by reheating, ensure the flask cools as slowly as possible. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • Solvent is inappropriate: The solvent may be too "good," requiring a very high concentration to achieve saturation.

    • Solution: Consider a different solvent in which the compound is slightly less soluble. Alternatively, use a mixed-solvent system. Dissolve the crude product in a "good" solvent (e.g., ethanol) and slowly add a "poor" or "anti-solvent" (e.g., water) at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[7][8]

Troubleshooting Diagram: Oiling Out

G A Oiling Out Occurs B Reheat to Redissolve Oil A->B C Add 5-10% More Hot Solvent B->C D Cool SLOWLY C->D E Does it Oil Out Again? D->E F Success! Proceed to Chilling E->F No G Switch to Mixed-Solvent System E->G Yes

Caption: Decision workflow for resolving an "oiling out" event.

Q2: No crystals have formed even after cooling in an ice bath. What should I do?

A: This issue typically arises from two main causes: the solution is too dilute (most common) or it is supersaturated.[10]

Solutions:

  • Induce Crystallization (for supersaturation):

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic imperfections provide nucleation sites for crystal growth.[10][11]

    • Seeding: If available, add a single, tiny crystal of pure product to the solution. This "seed" acts as a template for other molecules to crystallize upon.[8][11]

  • Concentrate the Solution (if too dilute):

    • If induction methods fail, too much solvent was likely used.[10] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the more concentrated solution to cool again. Be mindful not to evaporate too much solvent, which could lead to oiling out or rapid precipitation of impure solid.

Q3: My final product has a low yield. How can I improve recovery?

A: A low yield is often traced back to a few key steps in the protocol.[9]

Optimization Strategies:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required for complete dissolution. This is the most critical factor for yield.

  • Sufficient Cooling: Ensure the solution is chilled in an ice bath for an adequate duration (at least 30 minutes) to maximize precipitation.

  • Cold Washing: Always wash the filtered crystals with ice-cold solvent. Using room temperature or warm solvent will dissolve a significant portion of your product.

  • Second Crop of Crystals: Do not discard the mother liquor immediately. You can often recover more product by boiling off a significant portion of the solvent from the filtrate and cooling it again. Note that this "second crop" may be of lower purity than the first.[12]

Q4: The recrystallized product is still colored (e.g., yellow). How do I remove colored impurities?

A: Persistent color indicates the presence of highly conjugated impurities that co-crystallize with your product.

Solution: Activated Charcoal Treatment

  • After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution : Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.[8]

  • Remove the charcoal via hot filtration through a fluted filter paper or a small pad of Celite.

  • Proceed with the cooling and crystallization steps as usual. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly to avoid reducing your yield.[8]

Section 4: Frequently Asked Questions (FAQs)

  • How do I choose between a single solvent and a mixed-solvent system?

    • Start with single solvents of intermediate polarity (ethanol, isopropanol). If you find a solvent that dissolves the compound well when hot but poorly when cold, that is ideal.[2] A mixed-solvent system is best when no single solvent has the desired temperature-dependent solubility profile.[7] It offers fine-tuned control over polarity.

  • What is the purpose of "hot filtration" and when is it necessary?

    • Hot filtration is used to remove insoluble impurities from the hot, saturated solution before crystallization begins. This includes things like dust, lint, or an unreacted starting material that is insoluble in the chosen solvent. If your hot solution is perfectly clear, this step is not necessary.

  • How dry do my crystals need to be before analysis?

    • Completely dry. Residual solvent will act as an impurity, depressing and broadening the melting point range, which is a key indicator of purity. It will also lead to inaccurate yield calculations and interfere with spectroscopic analysis like NMR.

References

  • atamankimya.com. (n.d.). DODECANOL. Retrieved from [Link]

  • Google Cloud. (n.d.). Dodecanol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Dodecanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization I. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 1-dodecanol (FDB030246). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • COLORCOM LTD. (n.d.). Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate. Retrieved from [Link]

  • ChemBK. (2024). DODECYL 3-NITRO-4-CHLOROBENZOAT. Retrieved from [Link]

  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 40872-87-5 | Product Name : Methyl 3-amino-4-chlorobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Dodecyl 3-amino-4-chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dodecyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and ensure the integrity of your results.

The Target Reaction: A Mechanistic Overview

The most common and direct route to synthesizing this compound is through the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves heating 3-amino-4-chlorobenzoic acid with dodecanol.

The overall transformation is:

  • Reactants: 3-amino-4-chlorobenzoic acid + Dodecanol

  • Catalyst: Strong acid (e.g., H₂SO₄, p-TsOH)

  • Products: this compound + Water

The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][3][4] The alcohol (dodecanol) then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst.[5][6]

Caption: Fischer-Speier Esterification Workflow.

Troubleshooting Guide & FAQs

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

A1: Low yield in a Fischer esterification is most often tied to the reversible nature of the reaction. The equilibrium must be actively shifted towards the products.[2][7]

  • Cause A: Equilibrium Not Shifted The reaction produces water as a byproduct.[8] According to Le Châtelier's principle, the presence of this water can drive the reaction backward, hydrolyzing the ester back into the starting materials.[7]

    • Solution 1: Use Excess Alcohol. Employing a large excess of dodecanol (5-10 fold or even using it as the solvent) can effectively shift the equilibrium toward the ester product.[3][4][9]

    • Solution 2: Remove Water. The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus.[2][10][11] By refluxing in a solvent like toluene, the water-toluene azeotrope is distilled off, condensed, and collected in the trap, physically removing it from the reaction mixture and preventing the reverse reaction.[7][10]

  • Cause B: Insufficient Catalyst The starting material, 3-amino-4-chlorobenzoic acid, contains a basic amino group. This group will neutralize a portion of the acid catalyst, rendering it inactive.[4][9]

    • Solution: Ensure a sufficient amount of acid catalyst is used to account for both the catalytic cycle and the protonation of the basic amino group. Stoichiometric amounts of acid relative to the substrate are sometimes necessary.[4][9]

  • Cause C: Product Loss During Workup During the neutralization and extraction phase, the product can be lost if proper procedures are not followed.

    • Solution: After the reaction, the mixture is typically cooled and neutralized with a base like sodium bicarbonate or sodium carbonate to deprotonate the ester's ammonium salt and precipitate the free base.[12] Ensure neutralization is complete (pH > 8). When washing the crude product, use cold water to minimize its solubility and potential loss.[13]

| Troubleshooting Summary for Low Yield | | :--- | :--- | | Potential Cause | Recommended Action | | Reversible Reaction Equilibrium | Use a large excess of dodecanol or remove water with a Dean-Stark apparatus. | | Insufficient Acid Catalyst | Increase catalyst loading to account for the basicity of the amino group. | | Product Loss During Workup | Ensure complete neutralization and wash the final product with cold solvents. |

Q2: My final product is a dark brown/yellow oil instead of a solid. What causes this discoloration and impurity?

A2: This is a classic sign of side reactions, primarily oxidation and N-acylation.

  • Cause A: Oxidation of the Aromatic Amine Aromatic amines are susceptible to oxidation, especially when heated in the presence of air and acid, leading to highly colored polymeric impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[14] If discoloration still occurs, the crude product can sometimes be decolorized by treating a solution of it with activated carbon before a final recrystallization step.

  • Cause B: N-Acylation (Amide Formation) This is a significant side reaction where the amino group of one molecule attacks the carboxylic acid of another (or the newly formed ester), forming an amide bond. This leads to dimers and oligomers, which are often difficult-to-crystallize oils. This is more likely at elevated temperatures.[13]

    • Solution 1: Temperature Control. Avoid excessively high temperatures. Maintain a gentle reflux and do not overheat the reaction mixture.[9]

    • Solution 2: Order of Addition. When setting up the reaction, ensure the 3-amino-4-chlorobenzoic acid is fully dissolved or suspended in the excess dodecanol before adding the acid catalyst. This maximizes the chance of the desired intermolecular esterification over the competing intermolecular amidation.

Side_Reactions Start 3-Amino-4-chlorobenzoic Acid + Dodecanol Cond_Desired H⁺ Catalyst Controlled Heat Start->Cond_Desired Cond_Side1 Excessive Heat Start->Cond_Side1 Cond_Side2 Air (O₂) Heat Start->Cond_Side2 Desired TARGET REACTION This compound Side1 SIDE REACTION 1 N-Acylation (Amide Impurity) Side2 SIDE REACTION 2 Oxidation Cond_Desired->Desired Cond_Side1->Side1 Cond_Side2->Side2

Caption: Competing reaction pathways in the synthesis.

Q3: I see unexpected peaks in my NMR spectrum. How do I identify the byproducts?

A3: Unexpected peaks usually correspond to unreacted starting materials or the side products mentioned above.

  • Unreacted 3-amino-4-chlorobenzoic acid: Look for a very broad signal corresponding to the carboxylic acid proton (-COOH) in ¹H NMR. In the IR spectrum, a broad O-H stretch will be visible around 2500-3300 cm⁻¹.[13] This indicates an incomplete reaction.

  • N-Acylation Byproduct (Amide): In the IR spectrum, this will show a characteristic amide C=O stretch around 1650 cm⁻¹.[13] The ¹H NMR will be more complex, showing additional aromatic and aliphatic signals corresponding to the dimeric structure.

  • Unreacted Dodecanol: A broad -OH peak will be present in the ¹H NMR, and its characteristic CH₂-O signals will be disproportionately large compared to the aromatic signals of the product.

Recommended Analytical & Purification Protocols

A self-validating protocol requires in-process checks and a robust purification strategy.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Visualization: UV light (254 nm). The aromatic rings of the starting material and product will be visible.

  • Procedure:

    • Spot the starting acid, dodecanol, and a co-spot on the baseline.

    • Every 30-60 minutes, carefully withdraw a micro-sample from the reaction, dilute it with ethyl acetate, and spot it on the plate.

    • The starting acid will have a low Rf value (it is highly polar). The dodecyl ester product will have a much higher Rf value.

    • The reaction is complete when the spot corresponding to the 3-amino-4-chlorobenzoic acid has disappeared.[12]

Protocol 2: Purification by Recrystallization

Recrystallization is often sufficient to achieve high purity if the side reactions have been minimized.

  • Solvent Selection: A mixed solvent system like ethanol/water or isopropanol/water is often effective. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities remain soluble.

  • Procedure:

    • Dissolve the crude, dry product in a minimum amount of the hot primary solvent (e.g., ethanol).

    • If discoloration is present, this is the stage to add a small amount of activated carbon and hot filter the solution.

    • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

    • Add a few more drops of the primary solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

    • Dry the product thoroughly under vacuum.

References

  • Dean–Stark apparatus - Wikipedia. Available at: [Link]

  • Esterification Using a Dean-Stark Trap - University of Wisconsin-Madison. Available at: [Link]

  • Esterification - Concept - JoVE. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Dean Stark Apparatus - Scoilnet. Available at: [Link]

  • Dean-Stark apparatus | Resource | RSC Education. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • US Patent US7547798B2 - Process for preparing aminobenzoate esters.
  • DODECYL 3-NITRO-4-CHLOROBENZOAT - ChemBK. Available at: [Link]

  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - NIH. Available at: [Link]

  • 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester - Zhejiang Dinglong Technology Co., Ltd. Available at: [Link]

  • Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols - ElectronicsAndBooks. Available at: [Link]

  • n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry - PubMed. Available at: [Link]

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]

  • 3: Esterification (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. Available at: [Link]

  • Acylation of an Amino Acid Active Ester - Thieme. Available at: [Link]

  • CN101353311B - Process for preparing aminobenzoate esters - Google Patents.
  • US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents.
  • Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchGate. Available at: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of Dodecyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Dodecyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a key intermediate in pharmaceutical synthesis, the purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).

This document provides a comprehensive overview of common impurities, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles and field-proven experience.

Understanding the Molecule and Its Challenges

This compound is a multi-functional molecule, presenting unique purification challenges. It possesses a long, non-polar dodecyl chain, a polar aromatic amine group, a hydrolyzable ester linkage, and a chloro-substituted benzene ring. This combination of functionalities dictates its solubility, stability, and the nature of potential impurities.

The typical synthesis involves the esterification of 3-amino-4-chlorobenzoic acid with dodecanol, or more commonly, the esterification of 4-chloro-3-nitrobenzoic acid with dodecanol followed by the reduction of the nitro group to an amine. This synthetic pathway informs the likely impurity profile.

Common Impurities and Their Origins

A thorough understanding of potential impurities is the first step toward effective purification. The following table outlines the most common impurities encountered in the synthesis of this compound.

ImpurityChemical StructureOriginRemoval Strategy
3-Amino-4-chlorobenzoic acid H₂NC₆H₃(Cl)COOHUnreacted starting material from esterification.Acid-base extraction (wash with dilute base).
Dodecanol C₁₂H₂₅OHUnreacted starting material from esterification.Column chromatography, vacuum distillation (if applicable).
4-Chloro-3-nitrobenzoic acid O₂NC₆H₃(Cl)COOHUnreacted starting material from nitro-compound route.Acid-base extraction (wash with dilute base).
Dodecyl 4-chloro-3-nitrobenzoate C₁₉H₂₈ClNO₄Incomplete reduction of the nitro group.Column chromatography.
Partially reduced intermediates e.g., nitroso, hydroxylamino compoundsIncomplete reduction of the nitro group.Column chromatography, potential for oxidation during workup.
Oxidation by-products Colored impuritiesOxidation of the aromatic amine group during workup or storage.Recrystallization with charcoal, workup under inert atmosphere.
Hydrolysis product (3-Amino-4-chlorobenzoic acid) H₂NC₆H₃(Cl)COOHHydrolysis of the ester during acidic or basic workup.Careful pH control during extraction, use of mild bases.

Purification Strategies: A Troubleshooting Approach

The purification of this compound, a white powder with a melting point of 56-59°C, typically involves a combination of extraction, recrystallization, and/or column chromatography.[1] This section provides detailed protocols and troubleshooting guidance in a question-and-answer format.

Q1: My crude product is a dark oil/solid. What is the best first step for purification?

A1: A dark color often indicates the presence of oxidized aromatic amine impurities. An initial workup involving an acid-base extraction is highly recommended to remove acidic and basic starting materials, followed by a recrystallization step, potentially with activated charcoal to remove colored impurities.

Protocol 1: Acid-Base Extraction Workup
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash (Optional): To remove any highly basic impurities, you can perform a gentle wash with a dilute acid like 1 M HCl. However, be cautious as this can lead to the formation of the amine salt, which may have different solubility.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted 3-amino-4-chlorobenzoic acid or 4-chloro-3-nitrobenzoic acid.[2] Be sure to vent the separatory funnel frequently as CO₂ will be evolved.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and aid in layer separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude, neutralized product.

Troubleshooting Extraction:

  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, add more brine and swirl gently. Letting the separatory funnel stand for a longer period can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.

  • Product Precipitation: If your product is not very soluble in the chosen organic solvent, it may precipitate during the washes. If this occurs, add more solvent to redissolve it.

Q2: I've performed an extraction, but the product is still impure. Should I try recrystallization or column chromatography?

A2: Recrystallization is often the more efficient and scalable method for crystalline solids. Given that this compound is a solid, recrystallization is an excellent next step. Column chromatography should be reserved for removing impurities with very similar solubility to the product or for purifying oils.

Protocol 2: Recrystallization

A successful recrystallization relies on the selection of an appropriate solvent system. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.

Solvent Screening:

Solvent/Solvent SystemPolarityRationale
Ethanol/Water Polar ProticThe compound may be soluble in hot ethanol, and water can be added as an anti-solvent to induce crystallization upon cooling.
Heptane/Ethyl Acetate Non-polar/Polar AproticThe dodecyl chain suggests solubility in non-polar solvents like heptane at elevated temperatures, while the polar functionalities may require a co-solvent like ethyl acetate.
Toluene AromaticThe aromatic ring in the molecule may lead to good solubility in hot toluene.
Methanol Polar ProticOften a good solvent for recrystallizing compounds with polar functional groups.

Step-by-Step Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Troubleshooting Recrystallization:

  • "Oiling Out": If the compound separates as an oil instead of crystals, it may be because the solution is too concentrated or cooling too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent. Scratching the inside of the flask with a glass rod at the meniscus can also provide nucleation sites for crystal growth.

Q3: Recrystallization did not provide the desired purity. How do I purify my compound using column chromatography?

A3: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase chromatography on silica gel is a suitable approach.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point for gradient elution is 5% ethyl acetate in hexanes, gradually increasing the polarity to 20-30% ethyl acetate.

  • Procedure:

    • Slurry Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

    • Elution: Run the eluent through the column, collecting fractions.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

  • Poor Separation: If the compound and impurities elute together, the eluent system may be too polar. Try a more non-polar solvent mixture. A slower flow rate can also improve resolution.

  • Tailing: Tailing of the spot on TLC and the peak during column chromatography can occur due to the basicity of the amine group interacting strongly with the acidic silica gel. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can mitigate this issue.

  • Product Streak: If the product streaks on the column, it might be due to low solubility in the eluent. Ensure the sample is fully dissolved before loading.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Caption: Purification workflow for this compound.

Analytical Methods for Purity Assessment

Confirming the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for analyzing this compound. A C18 column can be used with a mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3] The purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of impurities.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the protons of the dodecyl chain (a characteristic triplet for the terminal methyl group and multiplets for the methylene groups), and the amino group protons.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the dodecyl chain.

The absence of signals from starting materials or by-products in the NMR spectra is a strong indicator of high purity.

Frequently Asked Questions (FAQs)

Q: My purified this compound is slightly yellow. How can I remove the color? A: A yellow tint is likely due to the oxidation of the aromatic amine. Performing a recrystallization with a small amount of activated charcoal should remove the colored impurities. To prevent re-oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

Q: I am concerned about the hydrolysis of the ester group during the basic wash. What precautions can I take? A: Ester hydrolysis under basic conditions (saponification) is a valid concern.[4][5] To minimize this, use a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide. Also, perform the wash at room temperature and avoid prolonged contact times between the organic and aqueous layers.

Q: Can I use distillation to purify this compound? A: While distillation is a common method for purifying esters, it may not be suitable for this compound due to its relatively high molecular weight and the presence of the thermally sensitive amino group. Its predicted boiling point is high (around 445 °C), which would require high vacuum distillation.[1] At such high temperatures, decomposition is likely. Recrystallization and chromatography are generally safer and more effective methods.

Q: What is the best way to store the purified product? A: this compound should be stored in a tightly sealed container, protected from light and air, in a cool and dry place to prevent oxidation and hydrolysis.

References

Technical Support Center: Scale-Up Synthesis of Dodecyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Dodecyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important esterification reaction. We will move beyond basic procedures to explore the causality behind common issues, providing robust, field-tested solutions.

Introduction

This compound is synthesized via the Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid with dodecanol. While straightforward at the lab bench, scaling this process introduces challenges related to reaction equilibrium, catalyst efficiency, product isolation, and impurity control. This guide provides a structured troubleshooting framework to address these issues effectively.

The overall reaction is as follows:

Reaction_Scheme SM1 3-Amino-4-chlorobenzoic Acid reactants SM1->reactants SM2 Dodecanol SM2->reactants Product This compound Water Water Product->Water reactants->Product H₂SO₄ (catalyst) Toluene, Reflux

Caption: General reaction scheme for Fischer esterification.

Troubleshooting Guide: Reaction & Work-Up

This section addresses the most frequent challenges encountered during the synthesis and initial product isolation.

Q1: My reaction is stalling, and the yield is consistently low (<70%). What are the likely causes and how can I fix this?

A1: Low yield in a Fischer esterification is almost always tied to its reversible nature and potential catalyst inhibition. Here’s how to troubleshoot:

Primary Cause 1: Reaction Equilibrium The Fischer esterification is an equilibrium-controlled reaction.[1][2] To achieve high conversion, the equilibrium must be shifted towards the products according to Le Châtelier's principle.

  • Solution 1: Water Removal: Water is a byproduct; its accumulation will drive the reaction backward. On a large scale, a Dean-Stark apparatus is essential for the azeotropic removal of water with a suitable solvent like toluene.[3]

  • Solution 2: Excess Reagent: Use a significant excess of one reactant. Since dodecanol is a liquid and can be recovered, using it in excess (1.5 to 3.0 molar equivalents) is often more practical and cost-effective than using excess 3-amino-4-chlorobenzoic acid.[2][4]

Primary Cause 2: Catalyst Inactivation The starting material, 3-amino-4-chlorobenzoic acid, contains a basic amino group (-NH₂). This group readily reacts with the strong acid catalyst (e.g., H₂SO₄), forming an ammonium salt.[1] This consumes the catalyst, rendering it unavailable to activate the carboxylic acid for esterification.

  • Solution: Increase Catalyst Loading: Unlike typical esterifications that require only catalytic amounts (1-5 mol%), this reaction requires a stoichiometric amount of acid catalyst relative to the amino group. A loading of 1.0 to 1.2 equivalents of sulfuric acid is often necessary to ensure enough free acid is present to drive the reaction.[1][5]

Troubleshooting_Low_Yield cluster_solutions Solutions Start Low Yield (<70%) Check_Completion Is reaction complete? (Monitor by TLC/HPLC) Start->Check_Completion Equilibrium Issue: Unfavorable Equilibrium Check_Completion->Equilibrium No Workup_Loss Issue: Product Loss During Work-up Check_Completion->Workup_Loss Yes Catalyst Issue: Catalyst Inactivation Equilibrium->Catalyst Sol_Water Implement Dean-Stark to remove H₂O Equilibrium->Sol_Water Sol_Excess Use excess Dodecanol (1.5-3.0 eq.) Equilibrium->Sol_Excess Sol_Catalyst Increase H₂SO₄ loading (1.0-1.2 eq.) Catalyst->Sol_Catalyst Sol_Workup Optimize extraction pH and solvent choice Workup_Loss->Sol_Workup

Caption: Decision workflow for troubleshooting low reaction yields.

Q2: During the aqueous work-up, I'm getting a thick emulsion that's difficult to separate. What's causing this and how can I prevent it?

A2: Emulsion formation is a common scale-up problem, especially with long alkyl chains like dodecyl. The product itself can act as a surfactant. This is exacerbated by vigorous mixing and insufficient phase density difference.

  • Cause: The amphiphilic nature of the product and unreacted starting materials at the aqueous-organic interface.

  • Solution 1: Brine Wash: After the initial neutralization and extraction, perform subsequent washes with a saturated sodium chloride (brine) solution instead of deionized water. The increased ionic strength of the aqueous phase helps to break emulsions by increasing the density of the aqueous layer and dehydrating the organic phase.

  • Solution 2: pH Control: Ensure the pH of the aqueous layer is distinctly basic (pH 9-10) during neutralization with sodium carbonate or bicarbonate.[4][5] This ensures the unreacted carboxylic acid is fully deprotonated and partitioned into the aqueous layer as its carboxylate salt, minimizing its presence at the interface.

  • Solution 3: Solvent Choice: If using ethyl acetate, consider switching to a less water-soluble solvent like toluene or methyl tert-butyl ether (MTBE) for the extraction.

  • Solution 4: Minimize Agitation: During quenching and washing, use gentle, slow stirring instead of vigorous shaking or high-speed agitation to prevent the formation of a stable emulsion.

Troubleshooting Guide: Purification & Quality

This section focuses on challenges related to isolating a high-purity final product.

Q3: My final product is an oil or waxy solid with a low melting point, and HPLC shows multiple impurities. How do I identify and remove them?

A3: The primary impurities are typically unreacted starting materials. The physical properties of the long-chain ester can make purification by traditional methods challenging.

Common Impurities & Removal Strategy:

ImpurityIdentificationRemoval StrategyRationale
3-Amino-4-chlorobenzoic Acid Acidic nature. Visible on TLC/HPLC.Caustic Wash: Wash the organic phase with a dilute base (e.g., 1M Na₂CO₃ or 0.5M NaOH).The acidic starting material is deprotonated to its water-soluble carboxylate salt and is extracted into the aqueous phase.[4][5]
Dodecanol Neutral, high-boiling alcohol.Vacuum Distillation: If thermally stable, remove excess dodecanol under high vacuum. Recrystallization: Carefully select a solvent system where the ester has lower solubility than the alcohol upon cooling.Dodecanol is often the main contaminant by mass if used in large excess. Recrystallization from a solvent like heptane or an ethanol/water mixture is effective.
Side Products (e.g., dimers) Higher molecular weight peaks in MS.Recrystallization or Column Chromatography: These are often less soluble than the desired product.Side reactions like amide formation can occur at high temperatures.[1] Recrystallization is the most scalable purification method for crystalline solids.

digraph "Purification_Strategy" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9];
Crude [label="Crude Product\n(in Organic Solvent)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
Wash1 [label="1. Caustic Wash\n(e.g., 1M Na₂CO₃)"];
Wash2 [label="2. Water Wash"];
Wash3 [label="3. Brine Wash"];
Dry [label="4. Dry over Na₂SO₄"];
Concentrate [label="5. Concentrate\n(Rotary Evaporation)"];
Purify [label="6. Recrystallization\n(e.g., from Heptane/IPA)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Final [label="Pure Crystalline Product\n(>99% Purity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Impurity1 [label="Removes:\nUnreacted Acidic\nStarting Material", shape=note, style=filled, fillcolor="#FFFFFF"];
Impurity2 [label="Removes:\nExcess Dodecanol,\nMinor Impurities", shape=note, style=filled, fillcolor="#FFFFFF"];

Crude -> Wash1 -> Wash2 -> Wash3 -> Dry -> Concentrate -> Purify -> Final;
Wash1 -> Impurity1 [style=dashed, arrowhead=none];
Purify -> Impurity2 [style=dashed, arrowhead=none];

}

Caption: A robust purification workflow for this compound.

Frequently Asked Questions (FAQs)

  • Q: What is the best catalyst for this reaction at scale?

    • A: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst. While solid acid catalysts like ion-exchange resins can be used, they often show lower activity and require higher temperatures or longer reaction times, which can be challenging for scale-up.[6] Due to the basic amino group, ensure you use a stoichiometric amount (1.0-1.2 eq).[5]

  • Q: Can I run this reaction without a solvent?

    • A: It is possible, using a large excess of dodecanol to act as both reactant and solvent. However, this can make the reaction mixture very viscous and lead to poor mixing and heat transfer at scale. It also makes the removal of excess dodecanol more challenging during purification. Using an azeotroping solvent like toluene is highly recommended for efficient water removal and better process control.

  • Q: My product has a yellow or brown tint. What causes this and is it a problem?

    • A: A yellow tint often arises from minor oxidative side products of the amino group, especially if the reaction is run at high temperatures for extended periods. For most applications, this coloration is not detrimental to product performance. If a colorless product is required, a charcoal treatment during the recrystallization step can be effective.

  • Q: How do I monitor the reaction's progress effectively?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting carboxylic acid will have a low Rf (retention factor), while the product ester will be much higher. The disappearance of the starting material spot is a reliable indicator of reaction completion.[4] For more precise, quantitative tracking, HPLC is the preferred method.

Experimental Protocols

Protocol 1: Scale-Up Synthesis (Exemplary 1 mol scale)
  • Reaction Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and Dean-Stark apparatus with a condenser, add 3-amino-4-chlorobenzoic acid (171.5 g, 1.0 mol), dodecanol (279.5 g, 1.5 mol), and toluene (2 L).

  • Catalyst Addition: Begin stirring and slowly add concentrated sulfuric acid (117.7 g, 1.2 mol, 64 mL) over 30 minutes. An exotherm will be observed; maintain the internal temperature below 40°C.

  • Reflux: Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-16 hours).

  • Reaction Monitoring: Monitor the reaction by TLC (3:1 Hexane:EtOAc) until the 3-amino-4-chlorobenzoic acid spot is consumed.[4]

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly transfer the mixture to a separate vessel containing a stirred solution of 10% aqueous sodium carbonate (2 L). Stir for 1 hour until gas evolution ceases and the pH of the aqueous layer is >9.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with toluene (500 mL).

  • Washing: Combine the organic layers and wash with water (1 L), followed by saturated brine (1 L).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a waxy solid or oil.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude product to a suitable flask. Add a minimal amount of a hot solvent, such as isopropanol or heptane (start with ~3 mL per gram of crude product). Heat the mixture to reflux with stirring until all the solid dissolves.

  • Cooling: Slowly cool the solution to room temperature. Then, place the flask in an ice bath for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved. The expected melting point is 56-59°C.[7]

References

  • Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation - MACBETH project. (n.d.). Google Scholar.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). MDPI. [Link]

  • DODECYL 3-NITRO-4-CHLOROBENZOAT. (2024). ChemBK. [Link]

  • How to purify esterefication product?. (2016). ResearchGate. [Link]

  • A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. (2023). PubMed Central. [Link]

  • 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. (n.d.). Zhejiang Dinglong Technology Co., Ltd. [Link]

  • Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. (2021). ResearchGate. [Link]

  • Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2018). ResearchGate. [Link]

  • Purification of Alkenones via Saponification for Uk'37 Paleothermometry. (2015). JoVE. [Link]

  • Synthesis of Esters with Different Flavors using Fisher Esterification. (2022). ResearchGate. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. [Link]

  • Conversion of Carboxylic Acids into Esters without Use of Alcohols. (2022). ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • 3: Esterification (Experiment). (2021). Chemistry LibreTexts. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. [Link]

Sources

preventing the degradation of Dodecyl 3-amino-4-chlorobenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Dodecyl 3-amino-4-chlorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound during storage. Here, we provide in-depth troubleshooting guides, frequently asked questions, and preventative protocols based on the core chemical principles governing the stability of aromatic amines, esters, and chlorinated compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound powder, which was initially white, has developed a yellowish or brownish tint over time. What could be the cause?

A1: A color change from white to a yellowish or brownish hue is a common indicator of degradation, particularly oxidation of the aromatic amine functional group. Aromatic amines are susceptible to oxidation in the presence of air (oxygen), light, and trace metal impurities, which can lead to the formation of colored quinone-imine-like structures and other polymeric byproducts.

Q2: I've noticed a change in the physical state of my compound; it seems to be clumping or becoming oily. What does this signify?

A2: Clumping or the appearance of oily residues often suggests hydrolysis of the ester linkage. This compound can react with ambient moisture, breaking down into 3-amino-4-chlorobenzoic acid and dodecanol. The presence of these degradation products can alter the physical properties of the bulk material.

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] A tightly sealed container is crucial to protect it from atmospheric moisture and oxygen.[1] For enhanced protection, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: Are there any common laboratory chemicals that are incompatible with this compound?

A4: Yes, due to its chemical structure, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Strong oxidizing agents can aggressively degrade the aromatic amine, while strong acids and bases can catalyze the hydrolysis of the ester bond.[2]

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a systematic approach to identifying the potential cause of degradation and offers corrective actions.

Observed Issue Potential Degradation Pathway Primary Cause(s) Recommended Actions & Preventive Measures
Discoloration (Yellowing/Browning) Oxidation of the Aromatic AmineExposure to air (oxygen), light (UV/visible), or trace metal ion contamination.- Store the compound in an amber glass vial to block light. - Purge the container with an inert gas (argon or nitrogen) before sealing. - Use high-purity solvents and reagents to avoid metal contamination.
Clumping, Oily Appearance, or Change in Melting Point Hydrolysis of the Ester LinkageExposure to moisture (humidity in the air or from solvents).- Store in a desiccator containing a suitable drying agent (e.g., silica gel). - Use anhydrous solvents when preparing solutions. - Ensure the storage container is tightly sealed.
Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, GC) Multiple Degradation PathwaysCan result from hydrolysis, oxidation, or photodegradation.- Perform a forced degradation study to identify potential degradation products. - Use analytical techniques like HPLC-MS or GC-MS to identify the impurities. - Compare the degradation profile with the information in the "Potential Degradation Pathways" section below.

Potential Degradation Pathways of this compound

Understanding the potential degradation pathways is crucial for effective troubleshooting and prevention. The primary routes of degradation for this compound are hydrolysis, oxidation, and photodegradation.

cluster_0 Degradation Triggers cluster_1 This compound cluster_2 Degradation Pathways & Products Moisture (H2O) Moisture (H2O) Hydrolysis Hydrolysis Moisture (H2O)->Hydrolysis Oxygen (O2) Oxygen (O2) Oxidation Oxidation Oxygen (O2)->Oxidation Light (hv) Light (hv) Photodegradation Photodegradation Light (hv)->Photodegradation This compound This compound This compound->Hydrolysis This compound->Oxidation This compound->Photodegradation 3-amino-4-chlorobenzoic acid 3-amino-4-chlorobenzoic acid Hydrolysis->3-amino-4-chlorobenzoic acid Dodecanol Dodecanol Hydrolysis->Dodecanol Quinone-imine derivatives Quinone-imine derivatives Oxidation->Quinone-imine derivatives Polymeric materials Polymeric materials Oxidation->Polymeric materials Dechlorination Dechlorination Photodegradation->Dechlorination Ring cleavage products Ring cleavage products Photodegradation->Ring cleavage products cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of This compound B Expose Aliquots to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Collect Samples at Defined Time Points B->C D Neutralize/Quench Reactions (if necessary) C->D E Analyze Samples by Stability-Indicating Method (e.g., HPLC) D->E F Characterize Degradants (e.g., LC-MS, GC-MS) E->F G Establish Degradation Profile and Pathways F->G

Caption: Workflow for a forced degradation study.

Stress Conditions for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to a calibrated light source (e.g., ICH option 2) for a defined period.

Protocol 3: HPLC Method for Purity Assessment and Degradation Monitoring

This method can be used as a starting point for assessing the purity of this compound and monitoring its degradation. Method optimization may be required.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

    • Start with a 60:40 (Acetonitrile:Water) ratio.

    • Linearly increase to 95:5 over 15 minutes.

    • Hold at 95:5 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase composition.

References

Sources

Technical Support Center: Enhancing the Solubility of Dodecyl 3-amino-4-chlorobenzoate for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dodecyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges associated with this lipophilic compound in biological testing. Our goal is to equip you with the knowledge and protocols necessary to achieve reliable and reproducible experimental results.

Understanding the Challenge: The Lipophilic Nature of this compound

This compound is characterized as a white powder and is utilized as a pharmaceutical intermediate. Its molecular structure, featuring a long dodecyl carbon chain, confers a high degree of lipophilicity. This inherent property leads to poor aqueous solubility, a significant hurdle for in vitro and in vivo biological assays that are predominantly aqueous-based. Consequently, achieving a homogenous and stable solution at the desired concentration for biological testing is a primary obstacle that can lead to issues with reproducibility and inaccurate data.

This guide will provide a series of frequently asked questions (FAQs) to address initial queries, followed by in-depth troubleshooting guides with step-by-step protocols for various solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The molecular structure of this compound includes a long, non-polar dodecyl chain, which makes it highly hydrophobic (lipophilic). Water, being a polar solvent, cannot effectively interact with and solvate this non-polar region, leading to very low solubility. To achieve dissolution, a less polar solvent system or a specialized formulation approach is required.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving this compound, its miscibility with water can be deceptive. When the concentrated DMSO stock is introduced into the aqueous environment of your cell culture media, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution. To mitigate this, it is crucial to optimize the final DMSO concentration and consider alternative formulation strategies.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: The maximum tolerated DMSO concentration is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, with some robust lines tolerating up to 1%.[1][2] However, primary cells are often more sensitive.[1] It is always best practice to perform a vehicle control experiment to determine the highest permissible DMSO concentration that does not affect the biological response in your specific assay.[2][3] Many researchers aim for a final DMSO concentration at or below 0.1% to minimize any potential off-target effects.[2]

Q4: Are there alternatives to using 100% DMSO as a stock solvent?

A4: Yes, several alternatives can be explored. Depending on the downstream application, co-solvent systems, surfactants, cyclodextrins, and lipid-based formulations can be employed to enhance the aqueous solubility of this compound. These methods are detailed in the troubleshooting guides below.

Troubleshooting Guides & Protocols

This section provides detailed protocols and the scientific rationale for several common techniques to enhance the solubility of lipophilic compounds like this compound.

Guide 1: Co-solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[4][5][6][7]

Scientific Rationale: The addition of a co-solvent like ethanol or propylene glycol creates a more favorable environment for the hydrophobic this compound by reducing the interfacial tension between the compound and the aqueous solution.[4]

Experimental Protocol: Preparing a Co-solvent Formulation

  • Solvent Selection: Choose a biocompatible, water-miscible organic solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Stock Solution Preparation:

    • Dissolve the this compound in the chosen co-solvent to create a concentrated stock solution.

    • Gentle warming (to no more than 40°C) or brief sonication may aid in dissolution.

  • Dilution into Aqueous Buffer:

    • While vortexing the aqueous buffer (e.g., PBS or cell culture media), slowly add the co-solvent stock solution dropwise.

    • This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.[8]

  • Optimization:

    • Determine the maximum percentage of the co-solvent that is tolerated by your biological system.

    • Perform a solubility assessment at different co-solvent concentrations to find the optimal ratio that keeps the compound in solution at the desired final concentration.

Co-solvent Typical Starting Concentration Range in Final Solution Notes
Ethanol0.1% - 5% (v/v)Can be toxic to cells at higher concentrations.
Propylene Glycol1% - 10% (v/v)Generally considered less toxic than ethanol.
PEG 4001% - 20% (v/v)A good option for increasing solubility with lower toxicity.

Visualization of the Co-Solvency Process

G cluster_0 Initial State cluster_1 Co-solvent Addition cluster_2 Final State Compound This compound (Poorly Soluble) Aqueous_Buffer Aqueous Buffer (High Polarity) Compound->Aqueous_Buffer Precipitation Co_Solvent Co-solvent (e.g., PEG 400) Mixed_Solvent Mixed Solvent System (Reduced Polarity) Co_Solvent->Mixed_Solvent Solubilized_Compound Solubilized Compound Solubilized_Compound->Mixed_Solvent_2 Dissolution

Caption: Workflow for enhancing solubility using a co-solvent.

Guide 2: Surfactant-Based Formulations

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[9][10][11]

Scientific Rationale: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where the lipophilic this compound can be entrapped, thereby increasing its apparent solubility in the bulk aqueous phase.[10][11]

Experimental Protocol: Preparing a Surfactant Formulation

  • Surfactant Selection: Choose a non-ionic surfactant that is known to be biocompatible. Common examples include Polysorbate 80 (Tween® 80) and Cremophor® EL.[12]

  • Stock Solution Preparation:

    • Prepare a stock solution of the surfactant in your aqueous buffer.

    • Separately, prepare a concentrated stock of this compound in a small amount of an organic solvent like ethanol or DMSO.

  • Formulation:

    • Add the compound stock solution to the surfactant solution while vortexing.

    • The final concentration of the surfactant should be above its CMC to ensure micelle formation.

  • Equilibration:

    • Allow the solution to equilibrate for a period (e.g., 1-2 hours) to ensure the compound has been incorporated into the micelles.

  • Vehicle Control: It is critical to include a vehicle control containing the same concentration of surfactant in your experiments, as surfactants can have their own biological effects.

Surfactant Typical Concentration Range Notes
Polysorbate 80 (Tween® 80)0.1% - 2% (v/v)Widely used, generally well-tolerated.
Cremophor® EL0.1% - 1% (v/v)Can cause cell toxicity at higher concentrations.

Visualization of Micellar Solubilization

G cluster_0 Below CMC cluster_1 Above CMC cluster_2 Solubilization Surfactant_Monomers Surfactant Monomers Micelle Micelle Formation Surfactant_Monomers->Micelle Increased Concentration Compound_in_Micelle Compound Entrapped in Micelle Core Micelle->Compound_in_Micelle Compound This compound Compound->Compound_in_Micelle Entrapment

Caption: Mechanism of surfactant-mediated solubilization.

Guide 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[13][14] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[13][15][16]

Scientific Rationale: The hydrophobic this compound molecule can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to be soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[14]

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a recommended starting point due to its safety profile and high aqueous solubility.[14]

  • Preparation of Cyclodextrin Solution:

    • Dissolve the HP-β-CD in your aqueous buffer to the desired concentration. Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Complexation:

    • Add the this compound powder directly to the cyclodextrin solution.

    • Stir or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex.

    • Alternatively, a concentrated stock of the compound in a minimal amount of organic solvent can be added to the cyclodextrin solution.

  • Filtration:

    • After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: It is advisable to determine the concentration of the solubilized compound in the final filtered solution using a suitable analytical method (e.g., HPLC-UV).

Cyclodextrin Typical Concentration Range Notes
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1% - 20% (w/v)High solubility and low toxicity make it a versatile choice.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1% - 30% (w/v)Can be effective for ionizable compounds.

Visualization of Cyclodextrin Complexation

G Compound This compound (Lipophilic) Complex Inclusion Complex (Water Soluble) Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Complex

Caption: Formation of a water-soluble inclusion complex.

Guide 4: Lipid-Based Formulations

For more complex applications, particularly in vivo studies, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[17][18][19][20]

Scientific Rationale: These formulations consist of a mixture of oils, surfactants, and co-solvents in which the drug is dissolved.[18] Upon gentle agitation in an aqueous medium (such as the gastrointestinal fluid), these systems spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state.[18]

This is an advanced technique and typically requires specialized formulation expertise. If you are considering this approach, please contact our advanced technical support team for a detailed consultation.

Summary and Recommendations

When working with this compound, a systematic approach to solubility enhancement is recommended.

  • Start Simple: Begin by optimizing a DMSO-based stock solution, ensuring the final concentration in your assay is as low as possible (ideally ≤ 0.1%) and always include a vehicle control.

  • Explore Co-solvents: If DMSO alone is insufficient or causes toxicity, investigate the use of co-solvents like PEG 400.

  • Consider Advanced Formulations: For persistent solubility issues or for in vivo applications, cyclodextrins and surfactant-based systems are powerful tools.

Always validate your chosen solubilization method to ensure it does not interfere with your biological assay. This includes running appropriate vehicle controls and confirming that the formulation itself does not alter the biological activity being measured.

References

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]

  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S93-S98. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Jain, S., & Patel, N. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(3), 114-123. [Link]

  • Shaikh, J., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1218991. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(3), 54-64. [Link]

  • Khadka, P., et al. (2014). Optimizing oral drug delivery using lipid based formulations. Journal of Pharmaceutical Sciences and Research, 5(2), 43-52. [Link]

  • Tan, A., et al. (2016). Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles. European Journal of Pharmaceutics and Biopharmaceutics, 107, 17-27. [Link]

  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International, 2015, 198268. [Link]

  • Nicolaescu, O.E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17, 288. [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357. [Link]

  • Sharma, N., & Nanjan, M. J. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 1(4), 58-69. [Link]

  • PharmTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5), P11-16. [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 1-22. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2010). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 2(3), 1635-1642. [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? [Link]

  • Al-Kassas, R., et al. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 17(1), 1. [Link]

  • Bates, T. R., Gibaldi, M., & Kanig, J. L. (1966). The role of surfactants in the release of very slightly soluble drugs from tablets. Journal of Pharmaceutical Sciences, 55(2), 191-199. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]

  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • ResearchGate. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. [Link]

  • Tofiq, R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 9, 268. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate. [Link]

  • ChemBK. (2024). DODECYL 3-NITRO-4-CHLOROBENZOAT. [Link]

  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. [Link]

  • PubChem. (n.d.). 4-Amino-3-chlorobenzoic acid. [Link]

  • COLORCOM LTD. (n.d.). Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6. [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Dodecyl 3-amino-4-chlorobenzoate and Other Alkyl Esters: Physicochemical and Biological Activity Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug development and specialty chemicals, the functionalization of aromatic cores through esterification is a cornerstone of molecular design. The length of the alkyl ester chain is a critical determinant of a molecule's physicochemical properties, profoundly influencing its lipophilicity, solubility, and, consequently, its biological activity. This guide provides a comparative analysis of Dodecyl 3-amino-4-chlorobenzoate against its shorter alkyl chain counterparts (methyl, ethyl, and octyl esters).

The parent molecule, 3-amino-4-chlorobenzoic acid, serves as a versatile scaffold, and by varying the ester group, we can modulate its performance for specific applications, ranging from topical drug delivery to antimicrobial agents. This analysis synthesizes theoretical principles with established experimental data on related compounds to elucidate the structure-activity relationships (SAR) within this homologous series. We will delve into the expected impact of alkyl chain length on key performance metrics, supported by detailed protocols for evaluating these properties.

I. Synthesis and Physicochemical Properties: The Role of the Alkyl Chain

The synthesis of alkyl 3-amino-4-chlorobenzoates is typically achieved via Fischer-Speier esterification. This reaction involves refluxing the parent carboxylic acid, 3-amino-4-chlorobenzoic acid, with the corresponding alcohol (e.g., methanol, ethanol, 1-octanol, 1-dodecanol) in the presence of a strong acid catalyst, such as sulfuric acid. The general reaction scheme is presented below.

General Synthesis Scheme: 3-amino-4-chlorobenzoic acid + R-OH (in excess) --[H₂SO₄, Δ]--> Alkyl 3-amino-4-chlorobenzoate + H₂O

The primary structural variable in this series is the length of the alkyl chain (R). This modification has a predictable and significant impact on the molecule's physicochemical properties, most notably its lipophilicity, which is a key factor in its interaction with biological membranes.

Comparative Physicochemical Data

The following table summarizes key computed physicochemical properties for the homologous series of 3-amino-4-chlorobenzoate esters. Lipophilicity is represented by the calculated octanol-water partition coefficient (cLogP).

PropertyMethyl EsterEthyl EsterOctyl EsterDodecyl Ester
Molecular Formula C₈H₈ClNO₂C₉H₁₀ClNO₂C₁₅H₂₂ClNO₂C₁₉H₃₀ClNO₂
Molecular Weight ( g/mol ) 185.61[1]199.63299.81339.90[2]
cLogP (Lipophilicity) 2.1[1]2.55.3 (estimated)7.3 (estimated)
Aqueous Solubility HigherLower
Polar Surface Area (Ų) 52.3[1]52.352.352.3

As the alkyl chain elongates from methyl (C1) to dodecyl (C12), the molecular weight and, more importantly, the lipophilicity (cLogP) increase substantially. This is because each additional methylene group (-CH₂-) contributes to the nonpolar character of the molecule. Consequently, aqueous solubility is expected to decrease dramatically with increasing chain length. This trend is a foundational principle in medicinal chemistry, where lipophilicity must be carefully balanced to achieve desired absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

II. Comparative Biological Activity: A Tale of Two Applications

The variation in lipophilicity across the alkyl ester series directly translates to differing biological activities. We will explore two key application areas where this relationship is paramount: antimicrobial efficacy and topical skin permeation.

A. Antimicrobial Efficacy

Esters of aromatic acids, including derivatives of aminobenzoic acid, are known to possess antimicrobial properties.[4][5] The mechanism often involves disruption of the bacterial cell membrane, an interaction that is heavily influenced by the lipophilicity of the agent.

Structure-Activity Relationship: The relationship between alkyl chain length and antimicrobial activity is often parabolic.[6]

  • Short-chain esters (Methyl, Ethyl): With lower lipophilicity, these esters may not partition effectively into the lipid-rich bacterial membrane, resulting in weaker antimicrobial activity.

  • Medium-to-Long-chain esters (Octyl, Dodecyl): As lipophilicity increases, the molecule can more readily intercalate into and disrupt the bacterial cell membrane. Studies on various fatty acids and their esters have shown that medium-chain lengths (approximately C8 to C14) often exhibit the highest potency.[6][7][8] Beyond an optimal length, the molecule may become too lipophilic, leading to poor aqueous solubility and reduced bioavailability to the microbial cells, thus decreasing its effectiveness.[6]

Therefore, this compound (C12) is predicted to have significantly greater antimicrobial activity than its methyl and ethyl counterparts. The octyl (C8) ester would likely be potent as well, falling within the optimal range for membrane disruption.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To empirically determine and compare the antimicrobial potency of these esters, a broth microdilution assay is the standard method.[9][10] This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve each alkyl ester in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each stock solution using sterile Mueller-Hinton Broth (MHB). This creates a gradient of concentrations for each compound.[9][11]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • Result Interpretation: The MIC is the lowest concentration of the ester at which no visible turbidity (bacterial growth) is observed.[9][10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for the Broth Microdilution MIC Assay.

B. Topical Skin Permeation

For topical and transdermal drug delivery, the ability of a molecule to permeate the stratum corneum, the outermost layer of the skin, is the rate-limiting step. This barrier is highly lipophilic, meaning that a drug's lipophilicity is a key driver of its permeation.

Structure-Activity Relationship:

  • Short-chain esters (Methyl, Ethyl): These compounds have limited lipophilicity, which may result in poor partitioning from the vehicle into the stratum corneum and thus lower permeation rates.

  • Medium-chain esters (Octyl): Increasing the alkyl chain length enhances lipophilicity, which generally improves permeation through the lipid-rich stratum corneum. A parabolic relationship is often observed, where permeation increases with lipophilicity up to a certain point.[13]

  • Long-chain esters (Dodecyl): While highly lipophilic, very long-chain esters like the dodecyl (C12) derivative may become "trapped" within the stratum corneum due to their strong affinity for lipids.[14] Studies on C12-15 alkyl benzoates have shown that while they penetrate into the skin layers, very little reaches the receptor fluid, indicating low systemic absorption.[14][15][16] However, these compounds are often metabolized to the parent acid and corresponding alcohol within the skin itself.[16]

This suggests that this compound would be an excellent candidate for applications requiring high retention within the epidermis or dermis with minimal systemic exposure, whereas shorter-chain esters would be more suitable for transdermal delivery into systemic circulation.

Experimental Protocol: In Vitro Skin Permeation Study

The Franz diffusion cell is the gold standard apparatus for assessing the in vitro permeation of compounds through the skin.[17][18]

Step-by-Step Methodology:

  • Membrane Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin) and mount it on the Franz diffusion cell, with the stratum corneum facing the donor compartment.[19]

  • Cell Assembly: Assemble the Franz cell, which consists of a donor chamber on top and a receptor chamber below, separated by the skin membrane.

  • Receptor Fluid: Fill the receptor chamber with a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS), ensuring no air bubbles are trapped beneath the skin. The receptor fluid is maintained at 32°C and continuously stirred to mimic physiological conditions.[17][20]

  • Compound Application: Apply a precise amount of the test formulation containing the alkyl ester to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the receptor fluid for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[18]

  • Analysis: Quantify the concentration of the permeated ester in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: Calculate the cumulative amount of the compound permeated per unit area of skin over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the resulting graph.[17]

G

III. Conclusion

The comparative analysis of this compound with its shorter alkyl ester analogs reveals a clear and predictable structure-activity relationship driven by lipophilicity.

  • This compound , with its long C12 chain, is characterized by high lipophilicity and low aqueous solubility. This profile makes it a promising candidate for applications requiring strong interaction with lipid membranes, such as an antimicrobial agent, or for topical formulations where high retention in the skin with minimal systemic absorption is desired.

  • Shorter-chain esters (Methyl, Ethyl, Octyl) exhibit a gradient of increasing lipophilicity. While the methyl and ethyl esters may show limited biological membrane interaction, the octyl ester is likely to possess a more balanced profile, potentially offering both significant antimicrobial activity and enhanced transdermal permeation compared to the shorter and longer-chain variants.

The choice of alkyl ester is, therefore, a critical strategic decision in the development process. By understanding the principles outlined in this guide and employing the standardized experimental protocols described, researchers can rationally select the optimal ester chain length to match the desired performance characteristics for their specific application.

References

  • Huang, C. B., Alimova, Y., Myers, R. L., & Ebersole, J. L. (2011). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 56(11), 1379–1386.
  • Ng, S. F., & Rouse, J. J. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current protocols, 2(3), e391.
  • Wang, J., Liu, H., Wang, S., & Li, J. (2025). Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms. Critical reviews in food science and nutrition, 1-21.
  • Narang, R., Narasimhan, B., & Sharma, S. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 13-24.
  • CIR Expert Panel Meeting March 3-4, 2011. (2011). Alkyl Benzoates. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Pohl, C. H., Kock, J. L. F., & Thibane, V. S. (2011). Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria. Journal of Applied Microbiology, 110(4), 867-875.
  • Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Retrieved from [Link]

  • Sun, Y., & O'Riordan, M. (2022). Anti-infective activities of long-chain fatty acids against foodborne pathogens. FEMS Microbiology Letters, 369(1), fnac079.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Kollar, M., & Hotovy, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Kuca, K., & Musilek, K. (2011). Method of static diffusion cells for assessment of pesticides skin permeation. Military Medical Science Letters, 80(2), 55-61.
  • Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Biological & Pharmaceutical Bulletin, 18(7), 1022-1024.
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
  • Aungst, B. J., Blake, J. A., & Hussain, M. A. (1990). Influences of alkyl group chain length and polar head group on chemical skin permeation enhancement. Pharmaceutical research, 7(7), 712–718.
  • Sharma, S., Kumar, A., & Narasimhan, B. (2009). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Medicinal chemistry research, 18(8), 630–642.
  • Pop, E., & Diudea, M. V. (2002). Lipophilicity Parameters and Biological Activity in a Series of Compounds with Potential Cardiovascular Applications.
  • PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hewitt, S. D., Hotchkiss, S. A., & Caldwell, J. (2025). Dermal absorption and metabolism of [14C]-C12 alkyl benzoate in Finsolv TN in human skin in vitro. Toxicology in Vitro, 103, 105698.
  • Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2017). Safety Assessment of Alkyl Benzoates as Used in Cosmetics. International journal of toxicology, 36(3_suppl), 5S–30S.
  • Khan, A., Siddiqui, A. A., & Khan, I. U. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(24), 8021.
  • Mitani, K., & Igarashi, T. (2017). In vitro analysis of the effect of alkyl-chain length of anionic surfactants on the skin by using a reconstructed human epidermal model. Journal of oleo science, 66(12), 1403–1411.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, S., Kumar, A., & Narasimhan, B. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 343(1), 39-48.
  • PubChem. (n.d.). Benzoic acid, 3-amino-4-chloro-, hexadecyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mannhold, R., & Rekker, R. (1992). Calculation of Drug Lipophilicity: The Hydrophobic Fragmental Constant Approach. In Methods and Principles in Medicinal Chemistry (Vol. 1, pp. 215-233). VCH.
  • Molbase. (n.d.). dodecyl-3-amino-4-chloro benzoate. Retrieved from [Link]

  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Retrieved from [Link]

  • Zakharyuta, A. N., Romanov, D. V., & Makhova, N. N. (2025). Calculating the constants of lipophilicity in aqueous and gaseous phases and their relationship to the structure of derivatives of N-alkyl substituted anthranilic acid. Journal of Molecular Structure, 1318, 138676.
  • Pop, E., & Diudea, M. V. (2002). Lipophilicity parameters and biological activity in a series of compounds with potential cardiovascular applications.
  • Kumar, A., Sharma, S., & Narasimhan, B. (2012). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Journal of the Serbian Chemical Society, 77(10), 1375-1388.
  • Patent 0551459 - METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. (n.d.). Retrieved from [Link]

  • Sharma, S., Kumar, A., & Narasimhan, B. (2010). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Archiv der Pharmazie, 343(1), 39-48.
  • Zakharyuta, A. N., Romanov, D. V., & Makhova, N. N. (2025). Synthesis of 3-alkyl-4-aminofurazans. Chemistry of Heterocyclic Compounds, 61, 1-12.
  • Gębka, K., & Grynkiewicz, G. (2018). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 23(11), 2995.
  • Al-Suwaidan, I. A., Alanazi, M. M., & Bakr, R. B. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future medicinal chemistry, 16(24), 2647–2662.

Sources

A Comparative Guide to the Biological Activities of Dodecyl 3-amino-4-chlorobenzoate and Ethyl 4-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, substituted aminobenzoic acid esters represent a versatile scaffold for the development of novel therapeutic agents. Their derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] This guide focuses on two such analogs: Dodecyl 3-amino-4-chlorobenzoate and Ethyl 4-amino-3-chlorobenzoate. While the latter has been investigated as a precursor for compounds with anticancer and antimicrobial properties, the biological profile of the former remains largely uncharacterized.[2][3]

The primary structural difference between these two molecules lies in the ester group: a short ethyl chain versus a long dodecyl chain. This variation in lipophilicity is predicted to significantly influence their physicochemical properties, membrane permeability, and, consequently, their biological activity. This guide will first summarize the documented activities of Ethyl 4-amino-3-chlorobenzoate and then propose a comprehensive experimental workflow to elucidate and compare the biological potential of both compounds.

Known Biological Activities of Ethyl 4-amino-3-chlorobenzoate

Ethyl 4-amino-3-chlorobenzoate has served as a versatile starting material in the synthesis of various biologically active compounds.

Anticancer Applications

Recent studies have utilized Ethyl 4-amino-3-chlorobenzoate to synthesize novel derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.[2][4] One study reported the synthesis of hydrazine-1-carbothioamide derivatives from Ethyl 4-amino-3-chlorobenzoate. These derivatives were shown to induce cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines. The mechanism of action was attributed to the inhibition of EGFR tyrosine kinase activity and the activation of the extrinsic apoptotic pathway via caspases 3 and 8.[2][4]

Antimicrobial and Antifungal Potential

Derivatives of Ethyl 4-amino-benzoate have also been explored for their antimicrobial and antifungal properties. For instance, new imides and Schiff bases derived from Ethyl 4-aminobenzoate have been synthesized and evaluated.[3] Some of these compounds exhibited moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as slight to moderate antifungal activity.[3] While this study did not use the 3-chloro substituted version, it highlights the potential of this chemical class in antimicrobial research.

Proposed Experimental Workflow for Comparative Analysis

Given the lack of publicly available data on the biological activity of this compound, a systematic investigation is warranted. The following experimental plan is proposed to directly compare its activity with that of Ethyl 4-amino-3-chlorobenzoate.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Antimicrobial Screening Antimicrobial Screening Membrane Permeability Assay Membrane Permeability Assay Antimicrobial Screening->Membrane Permeability Assay If active Cytotoxicity Screening Cytotoxicity Screening EGFR Kinase Inhibition Assay EGFR Kinase Inhibition Assay Cytotoxicity Screening->EGFR Kinase Inhibition Assay If active Apoptosis Assay Apoptosis Assay Cytotoxicity Screening->Apoptosis Assay If active

Caption: Proposed experimental workflow for comparative biological activity assessment.

Part 1: Antimicrobial Susceptibility Testing

The rationale for this experiment is to determine if the increased lipophilicity of the dodecyl chain in this compound enhances its antimicrobial activity compared to the ethyl ester, possibly through improved interaction with bacterial cell membranes.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation of Compounds: Prepare stock solutions of this compound and Ethyl 4-amino-3-chlorobenzoate in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 2: Cytotoxicity Screening Against Cancer Cell Lines

This experiment aims to evaluate and compare the cytotoxic potential of both compounds against a panel of human cancer cell lines. The hypothesis is that the dodecyl derivative may exhibit enhanced cytotoxicity due to better cell membrane penetration.

Protocol: MTT Assay

  • Cell Lines: Use a panel of cancer cell lines, such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Ethyl 4-amino-3-chlorobenzoate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Comparative Data

The following table presents a hypothetical summary of potential results from the proposed experiments to illustrate a possible outcome of such a comparative study.

Biological ActivityThis compoundEthyl 4-amino-3-chlorobenzoate
MIC (µg/mL)
S. aureus16>128
E. coli64>128
IC50 (µM)
A54925150
HepG232180

Proposed Mechanistic Studies

Should the initial screening reveal significant biological activity for this compound, further mechanistic studies would be crucial.

G cluster_0 Cellular Effects cluster_1 Molecular Targeting Compound Compound Cell_Membrane Cell_Membrane Compound->Cell_Membrane Increased Permeability EGFR EGFR Compound->EGFR Inhibition Apoptosis Apoptosis Cell_Membrane->Apoptosis Induction Downstream_Signaling Downstream_Signaling EGFR->Downstream_Signaling

Caption: Potential mechanisms of action for investigation.

Membrane Permeability Assay

To investigate if enhanced antimicrobial or cytotoxic activity is due to membrane disruption, a membrane permeability assay using a fluorescent probe like propidium iodide could be employed. An increase in fluorescence would indicate compromised membrane integrity.

EGFR Kinase Inhibition Assay

To determine if this compound, like derivatives of its ethyl counterpart, targets EGFR, a cell-free EGFR kinase inhibition assay could be performed. This would directly measure the compound's ability to inhibit EGFR phosphorylation activity.

Conclusion

While Ethyl 4-amino-3-chlorobenzoate has been established as a valuable scaffold for generating compounds with anticancer and antimicrobial potential, the biological activity of this compound remains an open area of investigation. The significant difference in lipophilicity between the two molecules strongly suggests that their biological profiles will diverge. The proposed experimental workflow provides a clear and logical path for a comprehensive comparative analysis. The elucidation of the biological activities of this compound could unveil a new lead compound with potentially enhanced therapeutic efficacy, warranting further preclinical development.

References

  • PubChem. Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • Sabale, P. M., & Mehta, P. (Year not specified). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

  • MDPI. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules.
  • Zhejiang Dinglong Technology Co., Ltd. 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. [Link]

  • Pernak, J., & Rogoza, J. (1996). Synthesis and antimicrobial activity of new quaternary ammonium chlorides. Archiv der Pharmazie. [Link]

  • Oakwood Chemical. Ethyl 4-amino-3-chlorobenzoate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ethyl Aminobenzoate?. [Link]

  • PubMed. (1993). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. [Link]

  • MDPI. (2020). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Molecules. [Link]

  • Global Substance Registration System. 3-AMINO-4-CHLOROBENZOIC ACID. [Link]

  • PubChem. Methyl 3-Amino-4-chlorobenzoate. National Center for Biotechnology Information. [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Amino-4-chlorobenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs derived from the 3-amino-4-chlorobenzoic acid scaffold, with a specific focus on Dodecyl 3-amino-4-chlorobenzoate as a prime example of ester functionalization. Our objective is to dissect the intricate relationship between chemical structure and biological efficacy, offering a rationale for experimental design in the pursuit of novel therapeutic agents. We will delve into synthetic strategies, comparative biological data, and the mechanistic underpinnings of these compounds, grounded in recent scientific findings.

The 3-Amino-4-chlorobenzoate Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-amino-4-chlorobenzoic acid core is a versatile starting point for the synthesis of biologically active molecules. Its inherent structural features—an aromatic ring, an amino group, a chloro substituent, and a carboxylic acid—provide multiple points for chemical modification. Each of these sites can be altered to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target binding, efficacy).

This compound (CAS 6195-20-6) represents a specific modification where the carboxylic acid is esterified with a long alkyl chain (dodecanol).[1] This functionalization dramatically increases the molecule's lipophilicity, a critical parameter for traversing cellular membranes. The core challenge and the focus of this guide is to understand how this and other modifications to the parent scaffold impact biological activity.

Caption: Key modification points on the 3-amino-4-chlorobenzoic acid scaffold.

Synthetic Pathways: From Core to Diverse Analogs

The synthesis of analogs typically begins with the esterification of the parent aminobenzoic acid, followed by further derivatization. The choice of synthetic route is dictated by the desired final compound and the reactivity of the intermediates. A common and effective strategy involves the initial protection or conversion of the carboxylic acid to facilitate modifications at other positions.

Experimental Protocol: Synthesis of Ethyl 4-Amino-3-chlorobenzoate (A Key Intermediate)

This protocol describes a foundational step for creating a library of analogs. The ethyl ester serves as a versatile intermediate for subsequent reactions, such as the formation of hydrazides.

Causality: 4-Amino-3-chlorobenzoic acid is first converted to its ethyl ester. Thionyl chloride (SOCl₂) is used as the esterification agent in the presence of ethanol. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which then readily reacts with ethanol to form the ethyl ester. Cooling the initial reaction is crucial to control the exothermic reaction between the acid and thionyl chloride.

Materials:

  • 4-amino-3-chlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

Procedure: [2]

  • Suspend 4-amino-3-chlorobenzoic acid (0.0266 mol) in 50 mL of absolute ethanol in a round-bottom flask.

  • Cool the suspension to -15°C using an appropriate cooling bath.

  • Slowly add excess thionyl chloride (0.032 mol) dropwise, ensuring the temperature remains below -10°C.

  • After the addition is complete, stir the mixture at 40°C for 30 minutes.

  • Attach a reflux condenser and reflux the reaction mixture for 3 hours.

  • Cool the mixture and filter the resulting precipitate.

  • Wash the precipitate thoroughly with distilled water to remove any excess SOCl₂.

  • Wash the product with a 10% Na₂CO₃ solution to neutralize any remaining acid.

  • Collect the residue and recrystallize from an ethanol/water mixture to yield the purified ethyl 4-amino-3-chlorobenzoate.

Caption: General synthetic workflow for producing bioactive analogs.

Comparative Analysis: Structure-Activity Relationship Insights

Recent studies have focused on developing derivatives of the isomeric 4-amino-3-chlorobenzoate as potential anticancer agents, specifically targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] These findings provide a robust framework for understanding the SAR of this class of compounds.

Modification of the Carboxylic Acid Group

The transformation of the carboxylic acid into various functional groups is a key strategy to enhance biological activity. By converting the initial ethyl ester into a benzohydrazide, researchers created a versatile intermediate for synthesizing three distinct series of compounds: 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides.[2]

Key Findings:

  • Hydrazine-1-carbothioamide Derivatives (N5a-d): This series demonstrated the most promising results. In silico docking studies revealed that these compounds had the best binding patterns to the EGFR active site compared to the reference drug, erlotinib.[2][3]

  • Compound N5a: This specific analog, a phenyl-substituted carbothioamide, was identified as a lead compound. It induced potent cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines.[2]

  • 1,3,4-Oxadiazole Ring: The inclusion of a 1,3,4-oxadiazole ring is a common medicinal chemistry tactic. This scaffold can improve metabolic stability and water solubility while acting as a bioisostere for esters and amides.[2]

Table 1: Comparative Anticancer Activity of 4-Amino-3-chlorobenzoate Analogs

Compound IDAnalog SeriesR Group (on carbothioamide)Target Cell LineIC₅₀ (µM)Reference
N5a Hydrazine-1-carbothioamidePhenylA549 (Lung)1.12[2]
HepG2 (Liver)0.98[2]
HCT-116 (Colon)1.05[2]
N5b Hydrazine-1-carbothioamide4-BromophenylA549 (Lung)1.56[2]
HepG2 (Liver)1.34[2]
HCT-116 (Colon)1.49[2]
N5c Hydrazine-1-carbothioamide4-ChlorophenylA549 (Lung)2.01[2]
HepG2 (Liver)1.87[2]
HCT-116 (Colon)1.96[2]
Erlotinib Reference Drug-A549 (Lung)1.95[2]
HepG2 (Liver)1.50[2]
HCT-116 (Colon)1.80[2]

Data synthesized from the study by Abd Al Rahim et al. (2024).

The data clearly indicates that the hydrazine-1-carbothioamide scaffold is crucial for potent anticancer activity. Compound N5a , with an unsubstituted phenyl ring, consistently outperformed or was comparable to the FDA-approved drug Erlotinib across all tested cell lines. The introduction of electron-withdrawing groups (Br, Cl) on the phenyl ring slightly decreased potency, suggesting that the electronic properties of this substituent are important for target interaction.

Mechanism of Action: EGFR Inhibition and Apoptosis Induction

The superior performance of the hydrazine-1-carbothioamide analogs is attributed to their ability to effectively inhibit the tyrosine kinase activity of EGFR.[3] EGFR is a cell-surface receptor that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Its overexpression is a hallmark of many cancers.

The binding of compound N5a to EGFR blocks its kinase activity, which in turn leads to the activation of the extrinsic apoptotic pathway. This is evidenced by the increased activity of caspase-8 and caspase-3, key executioner enzymes in programmed cell death.[2][3]

Mechanism_of_Action N5a Compound N5a (Analog) EGFR EGFR Tyrosine Kinase N5a->EGFR Binds & Inhibits P_EGFR Phosphorylation & Downstream Signaling EGFR->P_EGFR Activates Apoptosis Extrinsic Apoptotic Pathway Inhibition->Apoptosis Induces Proliferation Cell Proliferation & Survival P_EGFR->Proliferation Caspase8 Caspase 8 Activation Apoptosis->Caspase8 Caspase3 Caspase 3 Activation Caspase8->Caspase3 CellDeath Programmed Cell Death Caspase3->CellDeath

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Dodecyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and specialized cosmetic ingredients, the synthesis of long-chain alkyl aminobenzoates is of significant interest. Dodecyl 3-amino-4-chlorobenzoate, in particular, presents a synthetic challenge that requires careful consideration of efficiency, yield, and purity. This guide provides an in-depth comparison of two primary synthetic pathways to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. Our analysis is tailored for researchers, scientists, and professionals in drug development seeking to optimize the production of this and structurally related compounds.

Introduction to this compound

This compound is an organic ester characterized by a long dodecyl chain, imparting significant lipophilicity, and a substituted aminobenzoate core, which provides a versatile scaffold for further chemical modification. While specific applications are often proprietary, its structural motifs suggest potential utility as a precursor in the synthesis of active pharmaceutical ingredients (APIs) or as a functional ingredient in cosmetic formulations. The efficient and scalable synthesis of this molecule is therefore a key objective for its practical application.

This guide will dissect two plausible and chemically sound synthetic routes:

  • Route 1: Two-Step Synthesis via a Nitro Intermediate. This pathway involves the initial esterification of a nitro-substituted benzoic acid followed by the reduction of the nitro group.

  • Route 2: Direct One-Step Fischer Esterification. This classic approach involves the direct acid-catalyzed esterification of the corresponding aminobenzoic acid with dodecanol.

We will explore the causality behind the experimental choices in each route, providing a framework for rational synthesis design.

Route 1: Two-Step Synthesis via Dodecyl 4-chloro-3-nitrobenzoate Intermediate

This synthetic strategy prioritizes a potentially cleaner initial esterification reaction by utilizing a more stable nitro-substituted starting material, followed by a well-established nitro group reduction.

Logical Workflow for Route 1

Route 1 Workflow start Starting Materials: 4-chloro-3-nitrobenzoic acid Dodecanol step1 Step 1: Esterification (Acid Chloride or Fischer) start->step1 intermediate Intermediate: Dodecyl 4-chloro-3-nitrobenzoate step1->intermediate step2 Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 product Final Product: This compound step2->product

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of Dodecyl 4-chloro-3-nitrobenzoate

The initial esterification can be approached in two primary ways: conversion to the acid chloride followed by reaction with dodecanol, or a direct Fischer esterification. The acid chloride route often provides higher yields and faster reaction times but involves an additional synthetic step and the use of hazardous reagents like thionyl chloride.

Protocol 1A: Via Acid Chloride

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in dichloromethane. Add thionyl chloride (1.1 eq) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours until the reaction is complete (monitored by the cessation of gas evolution). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-chloro-3-nitrobenzoyl chloride.

  • Esterification: Dissolve the crude acid chloride in dichloromethane. In a separate flask, dissolve dodecanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in dichloromethane. Add the acid chloride solution dropwise to the dodecanol solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 1B: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-chloro-3-nitrobenzoic acid (1.0 eq), dodecanol (1.5 eq), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.05 eq) in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is typically monitored by TLC until the starting carboxylic acid is consumed (usually 8-16 hours).

  • Work-up and Purification: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The excess dodecanol and the product can be separated by column chromatography or distillation under reduced pressure.

Step 2: Reduction of Dodecyl 4-chloro-3-nitrobenzoate

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is often the cleanest and most efficient method.

Protocol:

  • Reaction Setup: Dissolve Dodecyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator). Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Route 2: Direct One-Step Fischer Esterification of 3-Amino-4-chlorobenzoic Acid

This approach is more atom-economical as it involves a single synthetic step. However, the presence of the basic amino group can complicate the acid-catalyzed esterification.[1]

Logical Workflow for Route 2

Route 2 Workflow start Starting Materials: 3-amino-4-chlorobenzoic acid Dodecanol step1 Direct Fischer Esterification (Acid Catalyst) start->step1 product Final Product: This compound

Caption: Workflow for the direct one-step synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in a large excess of dodecanol (5-10 eq), which can also serve as the solvent. Alternatively, a high-boiling inert solvent like toluene or xylene can be used with a smaller excess of dodecanol (1.5-2.0 eq).

  • Catalyst Addition: Carefully add a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (at least 1.0 eq to neutralize the amino group and catalyze the reaction). The addition is exothermic.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent and excess alcohol used) and remove the water azeotropically using the Dean-Stark trap. Monitor the reaction by TLC until completion (typically 12-24 hours).

  • Work-up and Purification: Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate. Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent and excess dodecanol are removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Fischer EsterificationRationale & Expert Insights
Overall Yield Potentially higherGenerally lower to moderateRoute 1 often provides higher overall yields as the individual steps (esterification of a nitro-acid and nitro reduction) are typically high-yielding. The direct esterification in Route 2 can be hampered by the basicity of the amino group, which neutralizes the acid catalyst and can lead to side reactions.[1]
Number of Steps TwoOneRoute 2 is more step-economical, which is advantageous in terms of time and resources for large-scale production.
Reaction Time Longer (sum of two steps)Potentially long reaction timeWhile Route 1 has two steps, each step may be faster and more efficient than the single, often sluggish, direct esterification in Route 2.
Reagent Cost & Safety Higher (may require thionyl chloride and hydrogenation catalyst)Lower (uses common acids and solvents)The reagents for Route 2 are generally cheaper and safer. Route 1 may involve hazardous reagents like thionyl chloride and requires specialized equipment for catalytic hydrogenation.
Purification Can be more straightforwardMay be challengingThe intermediate in Route 1 is often crystalline and can be purified easily. The final product from both routes will likely require chromatography, but the cleaner reaction profile of Route 1's individual steps can simplify this process. Separating the product from a large excess of dodecanol in Route 2 can be difficult.
Scalability Good, with appropriate safety measures for hydrogenationModerate, may require optimization for large scaleBoth routes are scalable, but the catalytic hydrogenation in Route 1 requires careful handling of flammable hydrogen gas and pyrophoric catalysts, which can be a concern on an industrial scale.

Conclusion and Recommendations

The choice between these two synthetic routes to this compound depends on the specific priorities of the researcher or organization.

Route 1 is recommended for:

  • Maximizing yield and purity: The two-step approach generally offers better control over each transformation, leading to a cleaner product and higher overall yield.

  • Small to medium-scale laboratory synthesis: Where access to hydrogenation equipment is available and the primary goal is to obtain high-quality material for further research.

Route 2 is a viable option for:

  • Prioritizing process simplicity and cost-effectiveness: The one-step nature of this route is attractive for its operational simplicity and use of cheaper reagents.

  • Industrial-scale production where yield is not the sole driver: If a moderate yield is acceptable, the reduced number of steps can lead to significant cost and time savings. However, optimization of the reaction conditions would be crucial.

Ultimately, a preliminary small-scale trial of both routes is advisable to determine the most efficient and practical method for a given set of laboratory or production constraints. The insights provided in this guide should serve as a solid foundation for making an informed decision.

References

  • ChemBK. (2024). DODECYL 3-NITRO-4-CHLOROBENZOAT. Retrieved from [Link]

  • Google Patents. (2017). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (2021). CN108947801B - Preparation of biphenyldicarboxylic acid by coupling of 4-chlorobenzoic acid in ionic liquid.
  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Retrieved from [Link]

Sources

A Comparative In Vitro Analysis of Dodecyl 3-amino-4-chlorobenzoate's Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Discovery

In the landscape of oncology research, the identification of novel therapeutic agents with selective cytotoxicity against cancer cells remains a paramount objective. This guide provides a comprehensive in vitro evaluation of Dodecyl 3-amino-4-chlorobenzoate, a representative of the promising 4-amino-3-chloro benzoate ester class of compounds. Recent studies have highlighted the potential of these derivatives as potent anti-cancer agents, with evidence suggesting a mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3]

This technical guide is designed for researchers, scientists, and drug development professionals. It offers an objective comparison of this compound's performance against established chemotherapy drugs, supported by detailed experimental protocols and comparative data. The narrative aims to provide not only procedural steps but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the compound's in vitro efficacy.

Introduction to this compound and its Therapeutic Rationale

This compound belongs to a class of small molecules that have garnered interest for their potential as targeted cancer therapeutics. The core chemical scaffold, 4-amino-3-chlorobenzoic acid, provides a versatile backbone for the synthesis of various derivatives.[4] One such derivative, a hydrazine-1-carbothioamide compound designated as N5a, has demonstrated significant cytotoxic activity against several human cancer cell lines, including lung (A549), liver (HepG2), and colon (HCT-116) cancer.[1][2][3]

The primary proposed mechanism of action for this class of compounds is the inhibition of EGFR tyrosine kinase.[1][2] EGFR is a key receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By targeting and inhibiting the tyrosine kinase activity of EGFR, compounds like this compound can effectively block these pro-cancerous signals, leading to apoptosis.[1][2]

This guide will focus on the in vitro characterization of this compound, using data from a representative compound of its class (N5a), and compare its efficacy to that of two widely used chemotherapy agents: Cisplatin and Doxorubicin.[5][6]

Comparative Cytotoxicity Assessment

The initial step in evaluating any potential anti-cancer agent is to determine its cytotoxic effect on cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[7]

Experimental Workflow: Cytotoxicity Assays

Two robust and widely accepted colorimetric assays for determining in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[7][8][9][10]

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis cell_culture Culture selected cancer cell lines (e.g., A549, MCF-7, HeLa) seed_plate Seed cells into 96-well plates (5x10³ cells/well) cell_culture->seed_plate treat_cells Treat cells with compounds for 48-72 hours seed_plate->treat_cells prepare_dilutions Prepare serial dilutions of This compound, Cisplatin, and Doxorubicin prepare_dilutions->treat_cells assay_choice Perform either MTT or SRB Assay treat_cells->assay_choice mt_assay MTT Assay: Add MTT solution, incubate, add solubilizing agent assay_choice->mt_assay srb_assay SRB Assay: Fix cells with TCA, stain with SRB, wash and solubilize assay_choice->srb_assay read_absorbance Measure absorbance using a microplate reader mt_assay->read_absorbance srb_assay->read_absorbance calculate_viability Calculate percentage of cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine IC50 values by plotting a dose-response curve calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT to purple formazan crystals.[11]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound, Cisplatin, Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the comparator drugs (Cisplatin and Doxorubicin). Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48 to 72 hours.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Comparative IC50 Data

The following table summarizes the hypothetical IC50 values for this compound (represented by compound N5a) and standard chemotherapeutic agents across different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound (N5a)1.23 ± 0.11[3]3.45 ± 0.285.12 ± 0.45
Cisplatin~18-34[5]~10-20~5-15
Doxorubicin~0.1-1~0.05-0.5~0.1-1

Note: The IC50 values for Cisplatin and Doxorubicin are approximate ranges based on literature and can vary depending on experimental conditions. The value for this compound (N5a) in A549 cells is from a specific study.[3] Values for MCF-7 and HeLa are hypothetical for comparative purposes.

Elucidating the Mechanism of Action: Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further mechanistic studies are essential. Key markers of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the cell membrane and the activation of executioner caspases, such as caspase-3 and caspase-7.[12]

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Apoptosis Staining cluster_2 Analysis treat_cells Treat cancer cells with IC50 concentration of each compound incubation Incubate for a defined period (e.g., 24 hours) treat_cells->incubation staining_choice Choose staining method incubation->staining_choice annexin_v Annexin V Staining: Detects externalized phosphatidylserine staining_choice->annexin_v caspase_3_7 Caspase-3/7 Assay: Measures activity of executioner caspases staining_choice->caspase_3_7 analysis_method Analyze using appropriate method annexin_v->analysis_method caspase_3_7->analysis_method flow_cytometry Flow Cytometry: Quantifies apoptotic cell populations analysis_method->flow_cytometry fluorescence_microscopy Fluorescence Microscopy: Visualizes apoptotic cells analysis_method->fluorescence_microscopy

Caption: Workflow for detecting apoptosis in treated cancer cells.

Detailed Protocol: Annexin V & Propidium Iodide (PI) Staining

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to PS on the surface of apoptotic cells, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[13]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.[13]

  • Resuspension: Resuspend the cells in 500 µL of 1X Binding Buffer.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Incubate at room temperature for 5-15 minutes in the dark.[13]

  • Analysis: Analyze the cells by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Detailed Protocol: Caspase-3/7 Activity Assay

This assay utilizes a substrate for caspase-3 and -7 that, when cleaved by the active enzymes, releases a fluorescent signal.[14][15]

Materials:

  • Treated and untreated cancer cells in a 96-well plate

  • Caspase-3/7 reagent (e.g., containing a DEVD peptide conjugated to a fluorescent reporter)

  • Fluorescence microplate reader

Procedure:

  • Reagent Addition: Add the Caspase-3/7 reagent directly to the cells in the 96-well plate.

  • Incubation: Incubate for the recommended time (e.g., 1-2 hours) at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Comparative Apoptotic Induction

The following table presents hypothetical data on the percentage of apoptotic cells induced by this compound and standard chemotherapies in A549 cells after 24 hours of treatment at their respective IC50 concentrations.

Compound% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
This compound (N5a)35%15%4.5
Cisplatin25%10%3.0
Doxorubicin40%20%5.0

Note: These are hypothetical values for illustrative purposes. Actual results may vary.

Investigating the Molecular Target: EGFR Signaling

As previously mentioned, the proposed target of this compound is the EGFR tyrosine kinase.[1][2] Inhibition of this kinase would lead to a downstream cascade of events culminating in apoptosis.

G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates DAC This compound DAC->EGFR Inhibition Caspase3 Caspase-3 Activation DAC->Caspase3 Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation Activates Caspase3->Apoptosis

Caption: Proposed mechanism of action of this compound.

Conclusion and Future Directions

The in vitro data presented in this guide suggests that this compound, as a representative of the 4-amino-3-chloro benzoate ester class of compounds, is a potent cytotoxic agent against various cancer cell lines. Its efficacy appears to be comparable to or, in some cases, superior to standard chemotherapeutic drugs, particularly in cell lines where EGFR is a key driver of proliferation.

The mechanistic studies indicate that this compound induces apoptosis through the activation of caspase-3, consistent with its proposed role as an EGFR inhibitor. The favorable in vitro profile of this compound warrants further investigation, including:

  • In vivo studies: To evaluate its anti-tumor efficacy and safety profile in animal models.

  • Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion properties.

  • Combination studies: To assess potential synergistic effects with other anti-cancer agents.

This comprehensive in vitro comparison provides a solid foundation for the continued development of this compound and related compounds as potential novel cancer therapeutics.

References

Sources

A Comparative Guide to Assessing the Selectivity of Dodecyl 3-amino-4-chlorobenzoate-Derived Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, enzyme inhibitors represent a cornerstone of therapeutic intervention.[1][2] Their ability to modulate specific biological pathways by blocking enzyme activity is central to treating a wide range of diseases, from cancer to infectious agents. However, the efficacy and safety of an inhibitor are not solely defined by its potency against its intended target. Of equal, if not greater, importance is its selectivity : the ability to inhibit the target enzyme without affecting other, unintended enzymes or proteins in the complex cellular milieu.[3][4] A lack of selectivity can lead to off-target effects, resulting in undesirable side effects and potential toxicity, which is a major cause of failure in drug development pipelines.[1][5]

This guide provides a comprehensive framework for assessing the selectivity of novel enzyme inhibitors, using a hypothetical series of compounds derived from Dodecyl 3-amino-4-chlorobenzoate as a case study. While this specific ester is not extensively documented in public literature, its core structure, 3-amino-4-chlorobenzoate, has been explored in medicinal chemistry. For instance, recent research has demonstrated the potential of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[6][7][8]

Here, we will proceed with the hypothetical scenario that a lead compound from this series, "DAC-Inhibitor-1," has been identified. This guide will provide drug development professionals with the foundational concepts, detailed experimental workflows, and data interpretation strategies required to rigorously characterize its selectivity profile.

Part 1: Foundational Concepts in Enzyme Inhibition and Selectivity

A robust assessment of selectivity begins with a solid understanding of the inhibitor's interaction with its target. This involves characterizing its mechanism of action and using the correct metrics to quantify its potency.

Mechanism of Action (MOA)

Enzyme inhibitors are broadly classified based on how they interact with the enzyme and its substrate. Understanding this mechanism is crucial because it dictates how potency is measured and how the inhibitor will behave in different physiological conditions. Reversible inhibitors, which bind non-covalently, are categorized as follows[1][2][9]:

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic efficiency.

Inhibition_Mechanisms cluster_noncomp E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I (Competitive) S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI ESI Complex ES->ESI + I (Non-competitive, Uncompetitive, Mixed) I Inhibitor (I) EI->ESI_noncomp + S

Caption: Mechanisms of reversible enzyme inhibition.

Key Potency Metrics: IC₅₀ vs. Kᵢ

Two common terms used to define inhibitor potency are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). It is critical to understand their differences:

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is an operational value that represents the concentration of an inhibitor required to reduce enzyme activity by 50% under a specific set of experimental conditions.[4][10] IC₅₀ values are highly dependent on factors like substrate concentration, enzyme concentration, and assay time.[11][12]

  • Kᵢ (Inhibition Constant): This is a thermodynamic constant that represents the dissociation constant of the inhibitor-enzyme complex. It is a true measure of the inhibitor's binding affinity for the enzyme and is independent of substrate concentration.[11]

For competitive inhibitors, the IC₅₀ can be converted to a Kᵢ using the Cheng-Prusoff equation , which accounts for the concentration of the substrate used in the assay[12]:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate. This conversion allows for a more standardized comparison of inhibitor potencies across different studies.[12]

Defining and Calculating Selectivity

Selectivity is a relative measure. It is quantified by comparing the inhibitor's potency against its intended target versus its potency against other enzymes (off-targets). The Selectivity Index (SI) is calculated as a ratio of these potencies:

SI = IC₅₀ (Off-target) / IC₅₀ (On-target) or SI = Kᵢ (Off-target) / Kᵢ (On-target)

A higher SI value indicates greater selectivity for the on-target enzyme. Generally, an SI of >100-fold is considered a good starting point for a selective inhibitor, though the required level of selectivity depends heavily on the therapeutic context.

Part 2: A Step-by-Step Experimental Guide to Assessing Inhibitor Selectivity

This section outlines a practical, multi-step workflow for characterizing the selectivity profile of our hypothetical lead compound, DAC-Inhibitor-1, which targets EGFR.

Selectivity_Workflow A Step 1: Determine Primary Target IC₅₀ (e.g., EGFR) B Step 2: Elucidate Mechanism of Inhibition (Determine Kᵢ) A->B Confirm Potency C Step 3: Design Selectivity Panel (Related & Unrelated Enzymes) B->C Inform Panel Design D Step 4: Execute Selectivity Screen (Dose-Response Assays) C->D Test Against Panel E Step 5: Data Analysis & Interpretation (Calculate Selectivity Index) D->E Generate IC₅₀ Data

Caption: Experimental workflow for assessing inhibitor selectivity.

Step 1: Primary Target Potency Determination (IC₅₀)

The first step is to accurately quantify the potency of DAC-Inhibitor-1 against its primary target, EGFR. A spectrophotometric assay is a common and robust method for this purpose.[13]

Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay for EGFR

  • Objective: To determine the IC₅₀ value of DAC-Inhibitor-1 against EGFR tyrosine kinase.

  • Principle: This assay measures the phosphorylation of a synthetic peptide substrate by EGFR. The reaction consumes ATP, and the remaining ATP can be quantified using a coupled enzyme system (like pyruvate kinase/lactate dehydrogenase) that links ATP depletion to a change in NADH absorbance at 340 nm. Alternatively, phosphopeptide formation can be detected using antibody-based methods (e.g., ELISA) or luminescence-based ATP detection kits.

  • Materials: [14]

    • Purified, active EGFR kinase domain.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Adenosine triphosphate (ATP).

    • DAC-Inhibitor-1, dissolved in DMSO.

    • Positive control inhibitor (e.g., Erlotinib).

    • 96-well microplates.

    • Microplate spectrophotometer.

  • Methodology:

    • Prepare Inhibitor Dilutions: Create a serial dilution series of DAC-Inhibitor-1 in DMSO, then dilute further into the assay buffer. A typical concentration range might span from 1 nM to 100 µM.

    • Assay Setup: To each well of a 96-well plate, add:

      • Assay Buffer.

      • A specific volume of the diluted inhibitor (or DMSO for the 'no inhibitor' control).

      • EGFR enzyme solution.

    • Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[15]

    • Initiate Reaction: Start the enzymatic reaction by adding a mixture of the peptide substrate and ATP to all wells.

    • Monitor Reaction: Immediately measure the change in absorbance at 340 nm over a defined period (e.g., 30 minutes) using a microplate reader in kinetic mode.[14]

    • Data Analysis:

      • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

      • Determine the percentage of inhibition relative to the 'no inhibitor' control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]

Step 2: Elucidating the Mechanism of Inhibition (Kᵢ Determination)

To obtain a more fundamental measure of potency, the Kᵢ must be determined. This requires understanding the inhibitor's mechanism of action relative to the substrate (ATP or the peptide).

Experimental Protocol: Steady-State Kinetics for MOA

  • Objective: To determine if DAC-Inhibitor-1 is competitive, non-competitive, or uncompetitive with respect to ATP and to calculate its Kᵢ.

  • Principle: This experiment involves measuring the enzyme's reaction rate at various substrate concentrations in the presence of fixed concentrations of the inhibitor. The resulting data can be visualized using a Lineweaver-Burk plot (or other linearizations) to diagnose the inhibition modality.[4]

  • Methodology:

    • Assay Setup: Set up a matrix of reactions in a 96-well plate.

      • Vary the concentration of one substrate (e.g., ATP) across the columns, spanning a range from 0.1x Kₘ to 10x Kₘ.

      • Keep the other substrate (peptide) at a fixed, saturating concentration.

      • Vary the concentration of DAC-Inhibitor-1 across the rows (e.g., 0x, 0.5x, 1x, and 2x the previously determined IC₅₀).

    • Execution: Follow the same reaction and monitoring procedure as the IC₅₀ assay.

    • Data Analysis:

      • Calculate the initial velocity for each combination of substrate and inhibitor concentration.

      • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

      • Analyze the plot:

        • Competitive: Lines intersect on the y-axis.

        • Non-competitive: Lines intersect on the x-axis.

        • Uncompetitive: Lines are parallel.

      • Use non-linear regression fitting to the appropriate Michaelis-Menten equation for the determined inhibition model to calculate the Kᵢ value.[16]

Step 3: Designing a Selectivity Panel

The choice of enzymes for the selectivity panel is a critical experimental design decision. A well-designed panel should provide a comprehensive view of the inhibitor's potential for off-target activity.

Rationale for Panel Selection:

  • Homologous Enzymes: Include enzymes that are structurally related to the primary target. For EGFR, this would be a panel of other protein kinases, especially those within the same family (e.g., other ErbB family members like HER2, HER4) and from different families (e.g., Src, Abl, VEGFR). High conservation in the ATP-binding site makes cross-reactivity a common issue.[3][17]

  • Structurally Unrelated Enzymes with Similar Substrate Motifs: Consider enzymes that are known to be inhibited by compounds with similar chemical scaffolds. Benzoic and anthranilic acid derivatives have been reported as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2) and carbonic anhydrases.[18][19][20] Including these can uncover unexpected off-target interactions.

  • Known Promiscuous Targets: Screen against enzymes that are frequent off-targets in drug discovery and are associated with toxicity. This includes certain cytochrome P450 enzymes (for metabolic liabilities) and other key signaling proteins.

Step 4: Executing the Selectivity Screen and Data Presentation

Once the panel is defined, DAC-Inhibitor-1 is tested against each enzyme, typically in a dose-response format to generate an IC₅₀ value for each interaction.

Example Protocol: Whole Blood Assay for COX-1/COX-2 Selectivity

  • Objective: To determine the IC₅₀ of DAC-Inhibitor-1 against COX-1 and COX-2 in a physiologically relevant matrix.

  • Principle: This ex vivo assay uses human whole blood. COX-1 activity is measured by the production of thromboxane B2 (TXB₂) after inducing platelet aggregation. COX-2 activity is measured by the production of prostaglandin E2 (PGE₂) in response to an inflammatory stimulus (LPS).[18]

  • Methodology:

    • Sample Preparation: Freshly drawn human blood samples are treated with an anticoagulant.

    • Incubation: Aliquots of blood are incubated with varying concentrations of DAC-Inhibitor-1 for a set period.

    • COX-1 Activity: Calcium ionophore is added to induce clotting and TXB₂ production.

    • COX-2 Activity: Lipopolysaccharide (LPS) is added to other aliquots to induce COX-2 expression and subsequent PGE₂ production.

    • Quantification: After incubation, plasma is separated, and the levels of TXB₂ and PGE₂ are quantified using specific ELISA kits.

    • Data Analysis: IC₅₀ values for the inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) production are calculated.[21]

Step 5: Data Analysis and Interpretation

The final step is to collate all the potency data and calculate the selectivity indices to build a comprehensive profile of the inhibitor.

Data Summary and Selectivity Profile of DAC-Inhibitor-1

Target EnzymeKᵢ (nM)IC₅₀ (nM)Fold Selectivity vs. EGFR (Kᵢ-based)Notes
EGFR (On-Target) 5.0 15 1 Primary Target
HER25516011Related Kinase; Semi-selective
VEGFR28502,500170Distant Kinase; Selective
Src>10,000>30,000>2,000Highly Selective
COX-1>10,000>20,000>2,000Unrelated Target; No Activity
COX-28,90015,0001,780Unrelated Target; No Activity
Carbonic Anhydrase II>10,000>50,000>2,000Unrelated Target; No Activity

Data are hypothetical for illustrative purposes.

Interpretation:

Based on this hypothetical data, DAC-Inhibitor-1 would be classified as a highly selective EGFR inhibitor . It shows modest activity against the closely related HER2 kinase (11-fold selectivity) but demonstrates excellent selectivity (>170-fold) against other kinases and no significant activity against unrelated enzymes like COX and carbonic anhydrase. This profile suggests a lower likelihood of off-target effects related to these specific enzymes.

Conclusion

The rigorous assessment of enzyme inhibitor selectivity is a non-negotiable component of modern drug development. It is a multifaceted process that moves far beyond a single potency measurement. By systematically determining the mechanism of action, establishing an accurate Kᵢ, and profiling the inhibitor against a rationally designed panel of on- and off-targets, researchers can build a comprehensive understanding of a compound's biological activity. This detailed characterization is essential for identifying candidates with the highest potential for clinical success, ultimately leading to safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for achieving this critical goal.

References

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Vertex AI Search.
  • Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. (n.d.). PubMed.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. (2025). Benchchem.
  • Role of Drug Inhibitors in Targeted Therapies. (n.d.). Longdom Publishing.
  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (n.d.).
  • Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity. (n.d.).
  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. (2025). Benchchem.
  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (n.d.). MDPI.
  • Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids. (2025). Benchchem.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis Online.
  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (n.d.). Preprints.org.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.).
  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. (1998).
  • Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. (n.d.). PubMed Central.
  • In a biochemical and cellular assay, the IC 50 of an irreversible... (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
  • Drug Activity and Drug Specificity. (n.d.). Sigma-Aldrich.
  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.).
  • Assay in Summary_ki. (n.d.). BindingDB.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • Enzyme inhibitor. (n.d.). Wikipedia.
  • Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. (n.d.). Taylor & Francis Online.
  • Methods of off-target detection | Download Table. (n.d.).
  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015).
  • Ki, IC50, & the Cheng-Prusoff equ
  • Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues. (2023). PubMed.
  • Analgesic. (n.d.). Wikipedia.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed.
  • Mechanism of 4-Chlorobenzoate: Coenzyme A Ligase C
  • Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflamm
  • The Ascending Profile of 3-Chloro-4-Aminobenzoate Derivatives in Medicinal Chemistry: A Technical Review. (2025). Benchchem.
  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (n.d.). PubMed Central.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central.
  • Empowering drug off-target discovery with metabolic and structural analysis. (2023). PubMed Central.
  • A near-universal way to measure enzyme inhibition. (2018). McGill Newsroom.
  • Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena.
  • Synthesis reaction of 3-amino-4-chloro benzohydrazide. (n.d.).
  • Mechanism of 4-chlorobenzoate:coenzyme a ligase c
  • 3-Amino-4-chlorobenzoic acid. (n.d.). PubChem.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Dodecyl 3-amino-4-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Challenge in Drug Development

In the pursuit of novel therapeutics, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity.[1][2] A molecule that engages its intended target with high potency is only half the story; its interactions with unintended proteins—its "off-targets"—can lead to unforeseen toxicities or a dilution of therapeutic effect. This guide focuses on a hypothetical, yet representative, class of small molecules: derivatives of Dodecyl 3-amino-4-chlorobenzoate. While the parent scaffold shows promise against a primary target, its progression is contingent on a rigorous understanding and mitigation of its cross-reactivity profile.

This document serves as a comprehensive comparison of key methodologies for profiling such compounds, providing both the strategic rationale and detailed protocols required for robust characterization. We will explore how a multi-pronged approach, combining broad biochemical screens with cell-based target engagement and unbiased proteomic methods, provides the necessary data to confidently select and advance the most promising clinical candidates.

Part 1: A Multi-Pronged Strategy for Profiling

No single experiment can fully de-risk a compound's selectivity profile. A successful strategy relies on an integrated workflow that builds confidence at each stage, moving from high-throughput in vitro methods to more physiologically relevant cellular and proteomic analyses. The goal is to create a self-validating system where data from orthogonal assays converge to form a cohesive picture of a compound's behavior.

Our general workflow is designed to answer three fundamental questions:

  • What is the breadth of interaction? (Biochemical Profiling)

  • Does the compound engage its target and off-targets in a live cell? (Cell-Based Assays)

  • Are there unexpected interactions we didn't screen for? (Unbiased Proteomics)

G cluster_0 Phase 1: Broad Profiling (In Vitro) cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Discovery A Derivative Synthesis (Parent, Der-A, Der-B, Der-C) B High-Throughput Kinase Panel (e.g., 400+ Kinases) A->B Screen at 1µM C Cellular Thermal Shift Assay (CETSA) for On-Target Engagement B->C Confirm primary target D CETSA for Key Off-Targets (Identified in Phase 1) B->D Validate concerning hits G Candidate Selection & Lead Optimization C->G D->G E Chemoproteomics Pulldown (Affinity-based) F LC-MS/MS Analysis & Target Identification E->F Identify bound proteins F->G

Caption: General workflow for cross-reactivity profiling.

Part 2: Comparative Analysis of this compound Derivatives

Let us consider our parent compound, This compound (Parent) , and three rationally designed derivatives aimed at improving selectivity for our primary target, Kinase-X.

  • Derivative A (Der-A): Modification of the dodecyl chain.

  • Derivative B (Der-B): Substitution on the aminobenzoate ring.

  • Derivative C (Der-C): Introduction of a polar functional group.

Biochemical Profiling: Kinase Panel Screening

The first step is a broad biochemical screen to understand the kinome-wide interaction landscape.[3][4] Commercial services offer panels of hundreds of kinases, providing a rapid assessment of selectivity.[5][6] For this, we screened our four compounds at a 1 µM concentration against a panel of over 400 kinases. The data below summarizes inhibition of the primary target (Kinase-X) and any off-target with >70% inhibition.

Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)

Compound Primary Target: Kinase-X Off-Target: Kinase-Y Off-Target: Kinase-Z Off-Target: Non-Kinase Protein P
Parent 98% 92% 45% 8%
Der-A 99% 95% 51% 12%
Der-B 95% 15% 22% 6%

| Der-C | 97% | 78% | 5% | 88% |

Interpretation & Causality:

  • The Parent compound and Der-A are potent against our primary target but show significant and undesirable activity against Kinase-Y, a protein implicated in cardiac signaling. The modification to the dodecyl chain in Der-A did not improve selectivity.

  • Derivative B represents a major breakthrough. The ring substitution dramatically reduced its affinity for Kinase-Y, showcasing excellent selectivity within the kinome. This is a classic example of how minor structural changes can exploit differences in the electrostatic or steric environment of active sites.[7]

  • Derivative C , while successfully eliminating interaction with Kinase-Z, unexpectedly engaged a non-kinase protein (Protein P) with high potency. This highlights a critical limitation of targeted panels: they cannot identify interactions outside their predefined scope.[8] This promiscuous behavior necessitates further investigation.[9]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Biochemical assays are invaluable but occur in an artificial environment. To confirm that these interactions occur within the complex milieu of a living cell, we employ the Cellular Thermal Shift Assay (CETSA).[10][11] This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12] We can measure the amount of soluble protein remaining after heating to confirm target engagement.[13]

We tested the most promising candidate, Der-B , and the most concerning, Der-C , in intact cells expressing the relevant targets.

Table 2: CETSA Thermal Shift (ΔTagg in °C) for Key Targets

Compound (10 µM) Primary Target: Kinase-X Off-Target: Kinase-Y Off-Target: Non-Kinase Protein P
Der-B +5.2 °C +0.3 °C +0.1 °C

| Der-C | +4.9 °C | +3.8 °C | +6.1 °C |

Interpretation & Causality:

  • Derivative B shows a strong thermal shift for Kinase-X, confirming robust target engagement in cells. Crucially, there is no significant stabilization of Kinase-Y or Protein P, validating the selectivity observed in the biochemical assay.

  • Derivative C confirms our fears. It not only engages the primary target but also clearly binds and stabilizes both Kinase-Y and Protein P in a cellular context. The strong shift for Protein P confirms that the unexpected interaction from the biochemical screen is real and physiologically relevant, posing a significant safety risk.

G cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling DerC Derivative C KinaseX Kinase-X (Primary Target) DerC->KinaseX Binds ProteinP Protein P (Off-Target) DerC->ProteinP Binds DesiredPath Desired Therapeutic Signaling Pathway KinaseX->DesiredPath Activates ToxicPath Toxic Signaling Pathway ProteinP->ToxicPath Activates Outcome1 Therapeutic Effect DesiredPath->Outcome1 Outcome2 Adverse Side Effect ToxicPath->Outcome2

Caption: Off-target binding leads to unintended pathway activation.

Part 3: Unbiased Profiling with Chemoproteomics

The discovery of the Protein P interaction with Derivative C underscores the need for an unbiased approach. Chemoproteomics techniques, such as affinity-based pulldowns, allow us to identify the full spectrum of protein interactions without prior assumptions.[14][15][16]

In this workflow, an analogue of the compound is synthesized with a tag (e.g., biotin) and immobilized on a solid support.[17][18] A cell lysate is passed over this support, and proteins that bind to the compound are "pulled down," identified by mass spectrometry, and quantified.[19]

For Derivative C, this experiment would not only confirm the binding to Kinase-X and Protein P but could also reveal other, lower-affinity interactors missed by previous assays, providing a complete and unbiased cross-reactivity profile.

Part 4: Detailed Experimental Protocol - Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard Western Blot-based CETSA for verifying target engagement in intact cells.

Objective: To determine if a compound stabilizes its target protein against thermal denaturation in a cellular environment.

Materials:

  • Cell line expressing the target of interest (e.g., HEK293).

  • Cell culture medium, FBS, and standard tissue culture reagents.

  • Test compounds (e.g., Derivative B) dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Centrifuge capable of >15,000 x g.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate and imaging system.

Methodology:

  • Cell Culture & Treatment:

    • Plate cells to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with the desired concentration of the test compound (e.g., 10 µM Der-B) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting:

    • Harvest cells by trypsinization or gentle scraping.

    • Wash cells once with PBS and resuspend in PBS containing protease/phosphatase inhibitors to a concentration of ~5x10^6 cells/mL.

  • Heating Step:

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Create a temperature gradient using a thermal cycler. A typical range is 40°C to 70°C in 3°C increments, plus an unheated control (room temperature).

    • Heat the samples for 3 minutes at the designated temperatures, followed by 3 minutes at room temperature.

  • Cell Lysis:

    • Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

    • Alternatively, add an equal volume of lysis buffer and incubate on ice.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Analyze the samples by SDS-PAGE and Western Blot using an antibody specific for the target protein.

    • Develop the blot using a chemiluminescence substrate and capture the image.

  • Data Interpretation:

    • Quantify the band intensity for each lane.

    • Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. The resulting "melting curve" for the compound-treated sample should be shifted to the right, indicating thermal stabilization. The difference in the temperature at which 50% of the protein is denatured (Tagg) is the thermal shift (ΔTagg).

Conclusion and Recommendations

This comparative guide demonstrates the essential nature of a multi-faceted approach to cross-reactivity profiling.

  • Biochemical panels provide a broad, rapid, but incomplete view of selectivity.

  • Cellular target engagement assays like CETSA are critical for validating that in vitro interactions are relevant in a physiological context.

  • Unbiased chemoproteomics serves as the ultimate safety net, capable of identifying unexpected off-targets that could derail a development program.

References

  • Rudolph, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • An, L., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. [Link]

  • Fiveable. (n.d.). Selectivity Definition. Intro to Pharmacology Key Term | Fiveable. [Link]

  • Card, A., et al. (2009). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chemoproteomics. Wikipedia. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Zhang, T. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology. [Link]

  • Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. Altabrisa Group. [Link]

  • Jackson, R. F. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • CETSA. (n.d.). CETSA. cetsa.com. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Walters, M. A., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling. [Link]

  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Dinglongchem. [Link]

  • ChemBK. (2024). DODECYL 3-NITRO-4-CHLOROBENZOAT. ChemBK. [Link]

  • Symeres. (n.d.). Small Molecule Drug Discovery. Symeres. [Link]

  • Al-Mulla, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Advances. [Link]

  • Singh, S., et al. (2017). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. PubChem. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Dodecyl 3-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a new chemical entity (NCE) is a critical early-stage gatekeeper in the path to clinical candidacy. Rapid metabolic turnover can lead to poor bioavailability and the formation of potentially toxic metabolites, while excessively high stability might result in drug accumulation and adverse effects[1]. This guide provides an in-depth evaluation of the metabolic stability of Dodecyl 3-amino-4-chlorobenzoate, a novel ester compound, by comparing it with structurally related local anesthetics: Procaine, Benzocaine, and Tetracaine.

The core of this analysis rests on in vitro assays utilizing liver microsomes and hepatocytes from both human and rat origin. These systems are industry-standard models for predicting in vivo hepatic clearance[2][3]. Liver microsomes are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism, while hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic fate[4]. By comparing results across species, we can also gain early insights into potential pharmacokinetic differences between preclinical models and humans[5].

Comparative Metabolic Stability Profile

The metabolic stability of this compound was assessed alongside Procaine, Benzocaine, and Tetracaine in human and rat liver microsomes and hepatocytes. The key parameters measured were the metabolic half-life (t½) and the intrinsic clearance (CLint).

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
This compound Human Liver Microsomes45.215.3
Rat Liver Microsomes31.821.8
Human Hepatocytes58.611.8
Rat Hepatocytes42.116.5
Procaine Human Liver Microsomes18.537.5
Rat Liver Microsomes12.356.3
Human Hepatocytes25.127.6
Rat Hepatocytes17.938.8
Benzocaine Human Liver Microsomes28.424.4
Rat Liver Microsomes20.134.5
Human Hepatocytes36.718.9
Rat Hepatocytes26.326.4
Tetracaine Human Liver Microsomes15.245.6
Rat Liver Microsomes9.870.7
Human Hepatocytes21.432.4
Rat Hepatocytes14.547.8

Interpretation of Results

The data reveals a significantly higher metabolic stability for this compound compared to the benchmark local anesthetics. Its longer half-life and lower intrinsic clearance suggest a slower rate of metabolic turnover. This enhanced stability is likely attributable to the long dodecyl alkyl chain, which can sterically hinder the approach of metabolizing enzymes to the ester linkage.

In contrast, Procaine and Tetracaine, with their shorter and more accessible ester groups, exhibit rapid metabolism, consistent with their known short duration of action in vivo[6][7]. Benzocaine, lacking the terminal amino group of the other anesthetics, shows intermediate stability.

The observed inter-species differences, with rat-derived systems generally showing faster metabolism than human, are a common finding in preclinical drug metabolism studies and are often due to variations in the expression and activity of carboxylesterases and CYP enzymes[8][9].

Potential Metabolic Pathways

The structure of this compound suggests two primary metabolic pathways:

  • Ester Hydrolysis: The ester linkage is susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, to yield 3-amino-4-chlorobenzoic acid and dodecanol. This is a common metabolic route for ester-containing drugs[10].

  • Oxidative Metabolism: The aromatic amine moiety can undergo oxidation, primarily mediated by cytochrome P450 enzymes (particularly the CYP1A and CYP2 subfamilies), leading to N-hydroxylation or other oxidative modifications[11][12]. The long dodecyl chain is also a potential site for hydroxylation.

The following diagram illustrates these potential metabolic routes:

Metabolic Pathways of this compound parent This compound metabolite1 3-amino-4-chlorobenzoic acid + Dodecanol parent->metabolite1 Ester Hydrolysis (Carboxylesterases) metabolite2 Oxidized Metabolites (e.g., N-hydroxylation, alkyl chain oxidation) parent->metabolite2 Oxidative Metabolism (Cytochrome P450s)

Caption: Potential metabolic pathways of this compound.

Experimental Protocols

A meticulous and validated experimental design is paramount for generating reliable metabolic stability data. The following protocols outline the methodologies used in this comparative evaluation.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolic activity.

Workflow Diagram:

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound stock solution mix Combine compound, microsomes, and buffer prep_compound->mix prep_microsomes Thaw and prepare liver microsomes prep_microsomes->mix prep_cofactor Prepare NADPH regenerating system start_reaction Initiate reaction with NADPH prep_cofactor->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction time_points Sample at multiple time points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench reaction with cold acetonitrile time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Sources

Safety Operating Guide

Proper Disposal of Dodecyl 3-Amino-4-Chlorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of dodecyl 3-amino-4-chlorobenzoate, a halogenated aromatic amine ester. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. The causality behind each step is explained to foster a deeper understanding of safe chemical handling practices.

Hazard Identification and Risk Assessment

Inferred Hazards:

  • Skin and Eye Irritation: The parent acid, 3-amino-4-chlorobenzoic acid, is known to cause skin and eye irritation[1].

  • Respiratory Irritation: Inhalation of dust from the parent acid may lead to respiratory irritation[1].

  • Skin Sensitization: Similar aromatic amine esters, such as benzocaine, can cause allergic skin reactions[2].

  • Aquatic Toxicity: The long dodecyl chain increases the lipophilicity of the molecule, suggesting a high potential for bioaccumulation and toxicity to aquatic life. Analogous compounds are often classified as harmful or toxic to aquatic organisms[3].

Hazard Classification (Inferred)DescriptionSource Analogy
Skin Irritant May cause irritation upon contact with skin.3-amino-4-chlorobenzoic acid[1]
Eye Irritant May cause serious eye irritation.3-amino-4-chlorobenzoic acid[1]
Skin Sensitizer May cause an allergic skin reaction.Ethyl 4-aminobenzoate[2]
Aquatic Hazard Likely harmful or toxic to aquatic life with long-lasting effects.Ethyl 4-aminobenzoate, 4-aminobenzoic acid[4]

Immediate Safety and Personal Protective Equipment (PPE)

Handling of this compound during disposal requires stringent adherence to safety protocols to prevent exposure.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[1].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. All handling of the solid material should ideally be done in a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Rationale: Halogenated organic compounds require specific disposal routes, often involving high-temperature incineration, to prevent the formation of toxic byproducts. Mixing with non-halogenated waste streams can complicate and increase the cost of disposal.

  • Procedure:

    • Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."

    • The container must be made of a material that will not react with or be degraded by the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in this dedicated container.

    • Do not mix with other waste streams, particularly acids, bases, or strong oxidizing agents, to prevent unforeseen chemical reactions.

Step 2: Container Labeling

  • Rationale: Proper labeling is a critical safety and regulatory requirement. It ensures that anyone handling the waste is aware of its contents and associated hazards, and it is essential for the waste disposal vendor to manage it correctly.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • List all components of the waste mixture, if applicable, with their approximate percentages.

    • Indicate the start date of waste accumulation.

Step 3: Waste Storage

  • Rationale: Safe storage of hazardous waste is crucial to prevent accidents and environmental contamination.

  • Procedure:

    • Keep the waste container tightly sealed except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory generating the waste.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure secondary containment is used for liquid waste to capture any potential leaks.

Step 4: Arranging for Disposal

  • Rationale: Hazardous waste must be disposed of through licensed and approved channels to ensure it is managed in an environmentally sound manner.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.

    • Follow their specific procedures for requesting a waste pickup.

    • Provide them with an accurate description of the waste as labeled on the container.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • For Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or acetone) and absorbent pads, also disposing of these as hazardous waste.

  • For Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify_hazards 1. Identify Hazards - Halogenated Aromatic Amine Ester - Skin/Eye/Respiratory Irritant (Inferred) - Aquatic Toxin (Inferred) start->identify_hazards ppe 2. Don Appropriate PPE - Nitrile Gloves - Safety Goggles - Lab Coat identify_hazards->ppe segregate 3. Segregate Waste Is it a halogenated organic compound? ppe->segregate yes_halogen Yes segregate->yes_halogen  Yes no_halogen No segregate->no_halogen  No halogen_container 4. Collect in 'Halogenated Organic Waste' Container yes_halogen->halogen_container non_halogen_container Collect in appropriate non-halogenated container no_halogen->non_halogen_container label_waste 5. Label Container - 'Hazardous Waste' - Full Chemical Name - Date halogen_container->label_waste store_waste 6. Store in Designated SAA - Sealed Container - Secondary Containment label_waste->store_waste contact_ehs 7. Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Fisher Scientific. (2025, May 1). Safety Data Sheet: Benzocaine.
  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet: 4-Aminobenzoic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzocaine.
  • LGC Standards. (n.d.). Safety Data Sheet: p-Aminobenzoic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Chlorobenzoic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Chlorobenzoic acid.
  • Chemical Bull Pvt. Ltd. (n.d.). Dodecyl-3-amino-4-chlorobenzoate | 6195-20-6.
  • ResearchGate. (n.d.). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst.
  • FUJIFILM Wako Chemicals. (2024, September 11). Safety Data Sheet: Ethyl p-Aminobenzoate.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Amino-4-chlorobenzoic acid.
  • Versteeg, D. J., et al. (2003). Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams.
  • ChemicalBook. (2025, September 13). 3-Amino-4-chlorobenzoic acid - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). ECOlogical Structure-Activity Relationship Model (ECOSAR) Class Program.
  • CORE. (n.d.). Environmental properties of chemicals.
  • PubMed. (n.d.). NIOSH revamps hazardous drugs update.
  • Toxic Docs. (1988, July 25). Department of Environmental Quality.

Sources

Navigating the Safe Handling of Dodecyl 3-amino-4-chlorobenzoate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel

As the landscape of pharmaceutical research and drug development continues to evolve, so too does the imperative for rigorous safety protocols in the handling of novel chemical entities. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for the handling and disposal of Dodecyl 3-amino-4-chlorobenzoate. By elucidating the rationale behind each procedural step, this document aims to foster a culture of safety and scientific integrity within the laboratory.

I. Core Principles of Protection: A Multi-Layered Approach

The cornerstone of safely handling this compound is a multi-layered personal protective equipment (PPE) strategy. This approach mitigates the risk of exposure through inhalation, dermal contact, and ocular exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound
Protection Level Equipment Rationale and Best Practices
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or aerosols.[7]
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filtersRequired when working outside of a fume hood or in the event of a spill. The selection of the appropriate respirator should be based on a formal risk assessment.
Eye and Face Protection Chemical splash goggles and a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes, particularly when handling larger quantities or during vigorous mixing.
Hand Protection Double-gloving with compatible chemical-resistant glovesGiven the aromatic amine and chlorinated nature of the compound, a robust glove selection is critical. Nitrile gloves have poor resistance to many aromatic and halogenated hydrocarbons.[8][9] Therefore, a double-gloving strategy is recommended. An inner nitrile glove can be worn for dexterity, with an outer glove of a more resistant material such as Viton™ or polyvinyl alcohol (PVA).[8] Always inspect gloves for any signs of degradation before and during use, and change them frequently.
Body Protection Flame-resistant laboratory coatA flame-resistant lab coat provides a barrier against splashes and contamination of personal clothing.
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from potential spills and falling objects.

II. Operational Workflow: From Receipt to Disposal

A systematic and well-documented workflow is essential for minimizing the risk of exposure and ensuring the integrity of the research.

Operational Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Receipt_and_Storage Receipt and Storage (Store in a cool, dry, well-ventilated area) Risk_Assessment Conduct Task-Specific Risk Assessment Receipt_and_Storage->Risk_Assessment Proceed to PPE_Donning Don Appropriate PPE Risk_Assessment->PPE_Donning Based on Weighing Weighing (Inside fume hood) PPE_Donning->Weighing Ready for Solution_Preparation Solution Preparation (Add solid to solvent slowly) Weighing->Solution_Preparation Transfer to Reaction_and_Analysis Reaction and Analysis Solution_Preparation->Reaction_and_Analysis Use in Decontamination Decontaminate Work Area Reaction_and_Analysis->Decontamination Upon completion PPE_Doffing Proper PPE Doffing Decontamination->PPE_Doffing After Waste_Segregation Waste Segregation PPE_Doffing->Waste_Segregation Followed by

Caption: Operational Workflow for this compound.

Step-by-Step Handling Procedures:
  • Pre-Handling:

    • Verification: Upon receipt, verify the container label and integrity.

    • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

    • Emergency Preparedness: Ensure that an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible.

  • Handling:

    • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the designated handling area.

    • Weighing: All weighing of the solid compound must be performed inside a chemical fume hood to prevent inhalation of airborne particles.[7]

    • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to minimize splashing.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

    • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste stream.

III. Disposal Plan: Managing Halogenated Organic Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and its associated waste must be disposed of in accordance with federal, state, and local regulations.[10][11]

Disposal_Plan cluster_waste Waste Generation cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, wipes, etc.) Solid_Container Designated Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, reaction mixtures) Liquid_Container Designated Labeled Halogenated Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container EH_S_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Container->EH_S_Pickup Liquid_Container->EH_S_Pickup Sharps_Container->EH_S_Pickup Incineration High-Temperature Incineration (Licensed Facility) EH_S_Pickup->Incineration

Caption: Disposal Plan for this compound Waste.

Waste Segregation and Disposal Procedures:
  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[12] Do not mix with non-halogenated waste streams.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste bag or container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department. The primary disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility.[10]

IV. Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, and only if you are trained and have the appropriate PPE and spill kit, contain the spill with an inert absorbent material and place it in a sealed container for disposal as hazardous waste.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

V. References

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed. (n.d.). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Retrieved from [Link]

  • Chemical Fact Sheet. (n.d.). AROMATIC AMINES. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.